molecular formula C18H16N8Na2O7S3 B7910601 Rocephin

Rocephin

Cat. No.: B7910601
M. Wt: 598.6 g/mol
InChI Key: FDRNWTJTHBSPMW-BBJOQENWSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rocephin, with the generic name Ceftriaxone, is a broad-spectrum, third-generation cephalosporin antibiotic provided for non-clinical research applications . Its primary research value lies in its potent bactericidal activity, which is mediated through the inhibition of bacterial cell wall synthesis. Ceftriaxone achieves this by binding to specific penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall, thereby disrupting the final transpeptidation step necessary for cross-linking the peptidoglycan layer . This action leads to the formation of defective cell walls and ultimately results in bacterial cell lysis and death. This compound exhibits a broad spectrum of activity against a wide range of Gram-positive and Gram-negative aerobic bacteria, and is notably stable against hydrolysis by many beta-lactamases, including penicillinases and cephalosporinases . From a research standpoint, Ceftriaxone is of particular interest due to its favorable pharmacokinetic properties, such as a long serum half-life and high penetrability into various tissues, making it a valuable compound for in vitro and in vivo study models . It is supplied as a high-purity powder for the preparation of laboratory solutions. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans.

Properties

IUPAC Name

disodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-6-oxido-5-oxo-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N8O7S3.2Na/c1-25-18(22-12(28)13(29)23-25)36-4-6-3-34-15-9(14(30)26(15)10(6)16(31)32)21-11(27)8(24-33-2)7-5-35-17(19)20-7;;/h5,9,15H,3-4H2,1-2H3,(H2,19,20)(H,21,27)(H,23,29)(H,31,32);;/q;2*+1/p-2/b24-8-;;/t9-,15-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDRNWTJTHBSPMW-BBJOQENWSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=O)C(=N1)[O-])SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=NC(=O)C(=N1)[O-])SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)SC2)C(=O)[O-].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N8Na2O7S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

73384-59-5 (Parent)
Record name Ceftriaxone Sodium [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074578691
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID501019136
Record name Ceftriaxone Sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501019136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

598.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74578-69-1, 73384-59-5, 104376-79-6
Record name Ceftriaxone Sodium [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074578691
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ceftriaxone Sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501019136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2-amino-4-thiazolyl)(methoxyimino)acetyl]amino]-8-oxo-3-[[(1,2,5,6-tetrahydro-2-methyl-5,6-dioxo-1,2,4-triazin-3-yl)thio]methyl]-, disodium salt, [6R-[6α,7β(Z)]]-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.070.824
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ceftriaxone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.070.347
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CEFTRIAXONE SODIUM ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R598PB148Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Rocephin (Ceftriaxone): A Technical Guide to its Mechanism of Action in Neuronal Protection

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Ceftriaxone (B1232239), a third-generation β-lactam antibiotic, has demonstrated significant neuroprotective properties independent of its antimicrobial activity.[1][2] Its ability to traverse the blood-brain barrier allows it to exert direct effects within the central nervous system (CNS).[3] The primary mechanism of action involves the transcriptional upregulation of the astrocytic glutamate (B1630785) transporter 1 (GLT-1), also known as excitatory amino acid transporter 2 (EAAT2) in humans.[4][5] This upregulation enhances glutamate clearance from the synapse, thereby attenuating a cascade of pathological events including glutamate excitotoxicity, oxidative stress, neuroinflammation, and apoptosis.[5][6][7][8] This guide provides a detailed examination of these core mechanisms, supported by quantitative data, experimental protocols, and signaling pathway diagrams to offer a comprehensive resource for researchers in neuropharmacology and drug development.

Core Mechanism: Transcriptional Upregulation of Glutamate Transporter 1 (GLT-1)

The cornerstone of ceftriaxone's neuroprotective effect is its ability to increase the expression and functional activity of GLT-1, the most abundant glutamate transporter in the CNS.[4][9] GLT-1 is predominantly expressed on astrocytes and is responsible for the majority of glutamate uptake from the synaptic cleft, a critical process for preventing neuronal overstimulation.[10]

The mechanism of GLT-1 induction by ceftriaxone is mediated through the activation of the nuclear factor-κB (NF-κB) signaling pathway.[5] Ceftriaxone promotes the nuclear translocation of the p65 subunit of NF-κB.[5] Once in the nucleus, p65 binds to a specific site on the EAAT2/GLT-1 gene promoter, initiating an increase in gene transcription.[5] This leads to elevated levels of GLT-1 protein, enhanced glutamate uptake capacity, and a subsequent reduction in excitotoxic damage.[5][9] Studies have shown that a 5-7 day course of ceftriaxone can increase GLT-1 expression in the rat brain up to three-fold.[9]

G CTX Ceftriaxone NFkB NF-κB (p65) Activation & Nuclear Translocation CTX->NFkB Induces Promoter GLT-1/EAAT2 Gene Promoter NFkB->Promoter Binds to Transcription Increased GLT-1 mRNA Transcription Promoter->Transcription Activates Translation Increased GLT-1 Protein Synthesis Transcription->Translation Leads to Uptake Enhanced Glutamate Uptake by Astrocytes Translation->Uptake Results in

Caption: Core signaling pathway of Ceftriaxone-induced GLT-1 upregulation.

Downstream Neuroprotective Effects

The upregulation of GLT-1 initiates a cascade of beneficial downstream effects that collectively contribute to neuronal protection.

Attenuation of Glutamate Excitotoxicity

Glutamate-mediated excitotoxicity is a primary driver of neuronal damage in numerous neurological disorders.[6][9] Excessive accumulation of glutamate in the synapse leads to the over-activation of N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, causing excessive calcium influx and subsequent neuronal death.[10] By enhancing GLT-1 expression, ceftriaxone efficiently clears excess glutamate, protecting neurons from this excitotoxic cell death.[6][11]

Reduction of Oxidative Stress

Excitotoxicity is intrinsically linked to oxidative stress and mitochondrial dysfunction.[6][11] The over-activation of glutamate receptors triggers a surge in reactive oxygen species (ROS) production. Ceftriaxone treatment has been shown to mitigate this effect by decreasing levels of lipid peroxidation markers like malondialdehyde (MDA) while simultaneously increasing the activity of endogenous antioxidant enzymes, such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH).[6][7][8]

Modulation of Neuroinflammation

Neuronal injury and excitotoxicity provoke an inflammatory response characterized by the activation of microglia and astrocytes.[6][11] Ceftriaxone has demonstrated potent anti-inflammatory effects by reducing the activation of these glial cells, evidenced by decreased expression of markers like ionized calcium-binding adapter molecule 1 (IBA1) for microglia and glial fibrillary acidic protein (GFAP) for astrocytes.[3][12][13] Furthermore, it lowers the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[6][7][11]

Inhibition of Apoptosis

The culmination of reduced excitotoxicity, oxidative stress, and neuroinflammation is the potent inhibition of programmed cell death, or apoptosis.[1] Ceftriaxone treatment leads to increased neuronal survival by modulating apoptosis pathways.[8][14] This is achieved by decreasing the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 and inhibiting the activation of executioner caspases, such as caspase-3 and caspase-9.[8] This protective effect has been observed in various neuronal populations, including hippocampal and dopaminergic neurons.[6][15]

G cluster_0 Primary Mechanism cluster_1 Downstream Consequences CTX Ceftriaxone GLT1 ↑ GLT-1 Expression & Activity CTX->GLT1 Glutamate ↓ Extracellular Glutamate GLT1->Glutamate Excitotoxicity ↓ Glutamate Excitotoxicity Glutamate->Excitotoxicity OxidativeStress ↓ Oxidative Stress (↓ ROS, ↑ GSH) Excitotoxicity->OxidativeStress Reduces Inflammation ↓ Neuroinflammation (↓ Microglial Activation, ↓ Cytokines) Excitotoxicity->Inflammation Reduces Apoptosis ↓ Apoptosis (↓ Caspase Activity) OxidativeStress->Apoptosis Prevents Inflammation->Apoptosis Prevents Neuroprotection Neuronal Protection & Survival Apoptosis->Neuroprotection Leads to

Caption: Logical flow of Ceftriaxone's neuroprotective effects.

Quantitative Data Summary

The neuroprotective effects of ceftriaxone have been quantified across numerous preclinical models. The following tables summarize key findings.

Table 1: Effect of Ceftriaxone on GLT-1 Expression and Function

Parameter Model System Ceftriaxone Treatment Result Reference
GLT-1 Expression Rat Brain 5-7 days ~3-fold increase [9]
GLT-1 Expression Healthy FVB/N Mice Hippocampus 200 mg/kg/day, 5-7 days Significant increase (p=0.008) [16]
GLT-1 Expression Healthy FVB/N Mice Cortex 200 mg/kg/day, 5-7 days Significant increase (p=0.045) [16]

| Glutamate Uptake | Rat Brain | 5-7 days | Correlated increase with expression |[9] |

Table 2: Effect of Ceftriaxone on Markers of Oxidative Stress

Parameter Model System Ceftriaxone Treatment Result Reference
Malondialdehyde (MDA) Rat Model of Neuropathic Pain 200 mg/kg, 7 days Significant reduction (p<0.05) [8]
Malondialdehyde (MDA) Rat Model of Chronic Cerebral Hypoperfusion Post-ischemia Significant attenuation of MDA production [7]
Glutathione (GSH) Rat Model of Neuropathic Pain 200 mg/kg, 7 days Significant increase (p<0.05) [8]

| Superoxide Dismutase (SOD) | Irradiated Rat Brain | Post-irradiation | Elevated brain levels of SOD activity |[6][11] |

Table 3: Effect of Ceftriaxone on Markers of Neuroinflammation

Parameter Model System Ceftriaxone Treatment Result Reference
TNF-α Irradiated Rat Brain Post-irradiation Significant reduction in brain levels [6][11]
TNF-α & IL-1β Rat Model of Chronic Cerebral Hypoperfusion Post-ischemia Attenuated production [7]
IBA1 (Microglia) Mouse Model of Alzheimer's Disease Post-Aβ injection Significant decrease in expression (p<0.01) [3][12]

| GFAP (Astrocytes) | Irradiated Rat Brain | Post-irradiation | Reduced immunostaining index |[6][11] |

Table 4: Effect of Ceftriaxone on Neuronal Survival and Apoptosis

Parameter Model System Ceftriaxone Treatment Result Reference
Bax/Bcl2 Ratio Rat Model of Neuropathic Pain 200 mg/kg, 3 days Significant reduction (p<0.05) [8]
Neuronal Apoptosis Rat Model of Traumatic Brain Injury 250 mg/kg/day, 3 days Significant decrease [1][2]
TUNEL+ Cells (Hippocampus) Neonatal Rat HIE Model 200 mg/kg pre-treatment Significant reduction in apoptotic cells [17]

| Dopaminergic Neuron Count | 6-OHDA-Lesioned Rats | 7 days pre-treatment | Significantly higher cell count vs. saline |[15] |

Experimental Protocols and Workflows

Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments cited in the study of ceftriaxone's neuroprotective action.

Experimental Workflow: Analysis of GLT-1 Upregulation

G A Animal Treatment (e.g., Ceftriaxone 200 mg/kg/day, 7 days) B Tissue Collection (e.g., Hippocampus, Prefrontal Cortex) A->B C Protein Extraction (Homogenization in Lysis Buffer) B->C D Protein Quantification (e.g., BCA Assay) C->D E Western Blotting D->E F 1. SDS-PAGE Separation E->F K Densitometry Analysis (Quantify GLT-1 relative to loading control) E->K G 2. Transfer to PVDF Membrane F->G H 3. Blocking & Primary Antibody Incubation (Anti-GLT1, Anti-Actin) G->H I 4. Secondary Antibody Incubation (HRP) H->I J 5. Chemiluminescent Detection I->J

Caption: Experimental workflow for quantifying GLT-1 protein expression.

Protocol: Western Blotting for GLT-1 Protein Expression

(Adapted from methodologies described in Sari et al., 2011)[18]

  • Tissue Homogenization: Homogenize dissected brain regions (e.g., prefrontal cortex, nucleus accumbens) in ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Protein Extraction: Centrifuge the homogenates at high speed (e.g., 14,000 rpm) for 15-30 minutes at 4°C. Collect the supernatant containing the total protein lysate.

  • Quantification: Determine the protein concentration of each sample using a standard method, such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20, TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for GLT-1 (e.g., rabbit anti-GLT1). A loading control antibody (e.g., mouse anti-β-actin) should also be used.

  • Secondary Antibody Incubation: Wash the membrane extensively with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1-2 hours at room temperature.

  • Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a digital imaging system.

  • Analysis: Quantify the band intensity for GLT-1 and the loading control using densitometry software. Normalize the GLT-1 signal to the loading control to determine relative protein expression levels.

Protocol: Glutamate Uptake Assay

(Adapted from methodologies described in Hu et al., 2015)[19]

  • Cell Preparation: Rapidly dissect the brain region of interest (e.g., hippocampus) and mince the tissue. Dissociate the tissue into a single-cell suspension using a mild enzymatic digestion (e.g., trypsin) followed by mechanical trituration.

  • Cell Resuspension: Centrifuge the cell suspension at low speed (e.g., 1,000 rpm) for 10 minutes at 4°C. Discard the supernatant and resuspend the cell pellets in a buffered salt solution (e.g., Hank's solution).

  • Uptake Initiation: Aliquot the cell suspension into reaction tubes. Initiate the glutamate uptake by adding a solution containing a known concentration of radiolabeled L-[³H]glutamate along with unlabeled glutamate.

  • Incubation: Incubate the reaction mixtures for a short period (e.g., 5-10 minutes) at 37°C to allow for transporter-mediated uptake.

  • Uptake Termination: Terminate the reaction by adding ice-cold buffer and rapidly filtering the mixture through glass fiber filters to separate the cells from the extracellular medium.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-internalized radiolabel.

  • Scintillation Counting: Place the filters into scintillation vials with scintillation fluid. Measure the amount of radioactivity retained by the cells using a liquid scintillation counter.

  • Analysis: Calculate the rate of glutamate uptake, typically expressed as pmol/mg protein/min. Non-specific uptake can be determined by running parallel reactions in the presence of a glutamate transport inhibitor (e.g., TBOA) or at 4°C.

Conclusion

Ceftriaxone presents a compelling multi-target neuroprotective profile, making it a strong candidate for therapeutic development in a range of neurological disorders. Its core mechanism—the transcriptional upregulation of the GLT-1 glutamate transporter—directly counteracts the excitotoxicity that is a common pathological feature in conditions such as ischemic stroke, traumatic brain injury, and neurodegenerative diseases.[5][20][21] The subsequent reduction in oxidative stress, neuroinflammation, and apoptosis further solidifies its therapeutic potential.[1][7][8] The comprehensive data and protocols provided in this guide are intended to facilitate further research into the clinical translation of ceftriaxone and the development of novel therapeutics targeting the GLT-1 pathway.

References

Ceftriaxone's Effect on Glutamate Transporter GLT-1 Expression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular mechanisms and experimental validation of ceftriaxone's effect on the expression of the glutamate (B1630785) transporter GLT-1 (also known as EAAT2 or SLC1A2). The upregulation of this transporter is a key mechanism underlying the neuroprotective effects of ceftriaxone (B1232239) observed in various preclinical models of neurological disorders.

Core Mechanism: Transcriptional Upregulation via NF-κB Signaling

The primary mechanism by which ceftriaxone enhances GLT-1 expression is through the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, leading to increased transcription of the SLC1A2 gene.[1][2] In astrocytes, the predominant cell type expressing GLT-1, ceftriaxone treatment leads to the nuclear translocation of the p65 subunit of NF-κB.[1][2] Once in the nucleus, p65 binds to a specific NF-κB binding site in the promoter region of the SLC1A2 gene, thereby initiating the transcription of GLT-1 mRNA.[1][2]

While the NF-κB pathway is the most extensively documented, some evidence also suggests a potential role for the PI3K/Akt signaling pathway in mediating the effects of ceftriaxone on GLT-1 expression.[3][4] However, the involvement of this pathway appears to be more variable and may be context-dependent.

Below is a diagram illustrating the primary signaling pathway:

Ceftriaxone_GLT1_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ceftriaxone Ceftriaxone Receptor Unknown Receptor Ceftriaxone->Receptor Binds IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) NFkB_active NF-κB (p50/p65) IkB->NFkB_active Degrades, releasing NF-κB NFkB_nucleus NF-κB (p50/p65) NFkB_active->NFkB_nucleus Translocates DNA SLC1A2 Gene Promoter NFkB_nucleus->DNA Binds to promoter Transcription Transcription DNA->Transcription GLT1_mRNA GLT-1 mRNA Transcription->GLT1_mRNA GLT1_protein GLT-1 Protein GLT1_mRNA->GLT1_protein Translation Glutamate_uptake Increased Glutamate Uptake GLT1_protein->Glutamate_uptake Western_Blot_Workflow cluster_prep Sample Preparation cluster_gel Electrophoresis & Transfer cluster_immuno Immunodetection cluster_detection Detection & Analysis Homogenization 1. Tissue Homogenization (Lysis buffer with protease inhibitors) Quantification 2. Protein Quantification (BCA or Bradford assay) Homogenization->Quantification Denaturation 3. Sample Denaturation (Laemmli buffer, 95°C for 5 min) Quantification->Denaturation SDS_PAGE 4. SDS-PAGE (10% polyacrylamide gel) Denaturation->SDS_PAGE Transfer 5. Protein Transfer (PVDF or nitrocellulose membrane) SDS_PAGE->Transfer Blocking 6. Blocking (5% non-fat milk or BSA in TBST, 1 hr at RT) Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (Anti-GLT1, e.g., 1:5000, overnight at 4°C) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (HRP-conjugated anti-species IgG, 1:5000, 1 hr at RT) Primary_Ab->Secondary_Ab ECL 9. Chemiluminescent Detection (ECL substrate) Secondary_Ab->ECL Imaging 10. Imaging (Chemidoc system) ECL->Imaging Analysis 11. Densitometric Analysis Imaging->Analysis

References

Preclinical Profile of Ceftriaxone in Neurodegenerative Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ceftriaxone (B1232239), a third-generation cephalosporin (B10832234) antibiotic, has garnered significant attention in preclinical research for its neuroprotective potential across a spectrum of neurodegenerative diseases. This document provides a comprehensive technical overview of the preclinical studies investigating ceftriaxone's efficacy and mechanism of action in models of Amyotrophic Lateral Sclerosis (ALS), Alzheimer's Disease, Parkinson's Disease, and Huntington's Disease. A central focus of these studies is ceftriaxone's ability to upregulate the expression and activity of the glial glutamate (B1630785) transporter-1 (GLT-1 or EAAT2), thereby mitigating glutamate-mediated excitotoxicity, a common pathological hallmark in many neurodegenerative conditions. This guide summarizes key quantitative data, details common experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Mechanism of Action: Upregulation of Glutamate Transporter 1 (GLT-1)

The primary neuroprotective mechanism attributed to ceftriaxone in preclinical models is the enhancement of glutamate homeostasis through the upregulation of GLT-1.[1] GLT-1, predominantly expressed on astrocytes, is responsible for the majority of glutamate clearance from the synaptic cleft.[2] Dysregulation of this transporter leads to an accumulation of extracellular glutamate, resulting in neuronal excitotoxicity and cell death.[3][4] Ceftriaxone has been shown to increase the transcription of the GLT-1 gene, leading to increased protein expression and enhanced glutamate uptake capacity.[5][6] This action is believed to be mediated, at least in part, through the NF-κB signaling pathway.[7] Beyond GLT-1, some studies suggest ceftriaxone may also exert neuroprotective effects through anti-inflammatory actions, reducing microglial activation, and potentially by inhibiting the aggregation of pathological proteins like α-synuclein.[6][8][9]

Ceftriaxone's Primary Mechanism of Action cluster_nucleus Cellular Processes ceftriaxone Ceftriaxone nf_kb NF-κB Pathway ceftriaxone->nf_kb Activates nucleus Nucleus glt1_gene GLT-1 Gene (SLC1A2) nf_kb->nucleus Translocates to glt1_protein GLT-1 Protein (EAAT2) glt1_gene->glt1_protein Increases Transcription & Translation astrocyte Astrocyte glt1_protein->astrocyte Expressed on glutamate_uptake Increased Glutamate Uptake astrocyte->glutamate_uptake Mediates extracellular_glutamate Reduced Extracellular Glutamate glutamate_uptake->extracellular_glutamate neuroprotection Neuroprotection extracellular_glutamate->neuroprotection Reduces Excitotoxicity

Caption: Ceftriaxone upregulates GLT-1 expression via the NF-κB pathway.

Preclinical Data in Neurodegenerative Disease Models

Ceftriaxone has been evaluated in numerous rodent models of neurodegenerative diseases, consistently demonstrating beneficial effects on key pathological and behavioral outcomes. The following tables summarize the quantitative data from these studies.

Amyotrophic Lateral Sclerosis (ALS)

In preclinical models of ALS, ceftriaxone has been shown to delay disease progression and extend survival, effects attributed to its upregulation of GLT-1 in the spinal cord and motor cortex.[3]

Animal ModelDosage (mg/kg/day)Administration RouteTreatment DurationKey Quantitative FindingsReference(s)
SOD1 G93A Mouse200Intraperitoneal (IP)ChronicUpregulated GLT-1, attenuated ALS manifestations.[3]

Despite these promising preclinical results, a large-scale clinical trial in ALS patients did not show a significant difference in survival between ceftriaxone and placebo-treated groups.[3][10]

Alzheimer's Disease (AD)

Studies in AD models suggest ceftriaxone can improve cognitive deficits, reduce amyloid-β (Aβ) burden, and attenuate neuroinflammation.[8][11] The mechanism is linked to increased GLT-1 expression and enhanced activity of the glutamate-glutamine cycle.[3][12]

Animal ModelDosage (mg/kg/day)Administration RouteTreatment DurationKey Quantitative FindingsReference(s)
3xTg-AD Mouse200Intraperitoneal (IP)2 monthsAttenuated accumulation of pathological tau; increased hippocampal GLT-1 expression.[3]
APP/PS1 MouseNot specifiedNot specifiedNot specifiedImproved cognitive impairments by upregulating GLT-1 and SN1 expression.[3][12]
Aβ₂₅₋₃₅-induced Mouse100Intraperitoneal (IP)36 daysRestored fear-induced memory and learning; attenuated amyloid deposition and neuroinflammation.[8][13]
D-galactose-induced Aging Mouse200Intraperitoneal (IP)6 weeksPrevented neurobehavioral dysfunctions; increased antioxidant enzyme activity (SOD, GPx, CAT).[14]
Parkinson's Disease (PD)

In PD models, ceftriaxone has been shown to protect dopaminergic neurons, improve motor function, and alleviate cognitive deficits.[6][15] These effects are associated with increased GLT-1 expression in the striatum and hippocampus, as well as reduced microglial activation.[3][15]

Animal ModelDosage (mg/kg/day)Administration RouteTreatment DurationKey Quantitative FindingsReference(s)
MPTP-induced Rat100 or 200Intraperitoneal (IP)14 daysImproved cognitive function and memory; increased GLT-1 in striatum and hippocampus.[2][3]
6-OHDA-lesioned Rat50 or 100Intraperitoneal (IP)Sub-chronic41-44% increase in impaired forepaw stepping; slowed development of L-DOPA-induced dyskinesia.[16]
MPTP-induced Mouse200Intraperitoneal (IP)7 daysReversed reduction of tyrosine hydroxylase; suppressed activation of microglia and astrocytes.[6][17]
Dementia with Lewy Bodies (DLB) Rat100Intraperitoneal (IP)27 daysCorrected neuronal density and activity in the hippocampus; increased neurogenesis.[3][18][19]
Huntington's Disease (HD)

Preclinical studies in HD mouse models have demonstrated that ceftriaxone can increase cortical and striatal GLT-1 expression, even in late-stage disease, suggesting a potential to modulate glutamate transmission throughout the disease course.[7][20]

Animal ModelDosage (mg/kg/day)Administration RouteTreatment DurationKey Quantitative FindingsReference(s)
R6/2 Mouse200Intraperitoneal (IP)5 daysReduced HD-associated behaviors; increased GLT-1 expression and decreased extracellular glutamate.[3][7][20]
Q175FDN MouseNot specifiedNot specifiedNot specifiedIncreased striatal GLT-1 levels and ameliorated motor deficits.[21]

Key Experimental Protocols

The following sections detail the methodologies for key experiments cited in the preclinical evaluation of ceftriaxone.

Animal Models and Drug Administration

A typical experimental workflow for evaluating ceftriaxone in a neurodegenerative disease model is outlined below.

General Experimental Workflow for Preclinical Ceftriaxone Studies animal_model Animal Model Induction (e.g., MPTP, Aβ injection, Transgenic) treatment_groups Group Allocation (e.g., Vehicle, Ceftriaxone) animal_model->treatment_groups drug_admin Daily Ceftriaxone Administration (e.g., 100-200 mg/kg, IP) treatment_groups->drug_admin behavioral_tests Behavioral Testing (e.g., Rotarod, T-maze, Morris Water Maze) drug_admin->behavioral_tests During/After Treatment euthanasia Euthanasia & Tissue Collection behavioral_tests->euthanasia biochemical_analysis Biochemical Analysis (e.g., Western Blot for GLT-1) euthanasia->biochemical_analysis histological_analysis Histological Analysis (e.g., Immunohistochemistry for TH, Aβ) euthanasia->histological_analysis

Caption: Workflow for in vivo preclinical studies of ceftriaxone.

  • Animal Models :

    • PD : Male Wistar rats or C57BL/6 mice are commonly used. Parkinsonism is induced by administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) or 6-hydroxydopamine (6-OHDA).[15][16][17] MPTP is typically injected intraperitoneally for several consecutive days (e.g., 25-30 mg/kg for 7 days).[6][17]

    • AD : Transgenic mouse models such as APP/PS1 and 3xTg-AD are frequently used.[3] Alternatively, an AD-like pathology can be induced by intracerebroventricular (i.c.v.) injection of aggregated amyloid-β peptides (e.g., Aβ₂₅₋₃₅).[8][13]

    • HD : The R6/2 transgenic mouse model, which expresses a fragment of the human huntingtin gene with an expanded CAG repeat, is a common choice.[7][20]

  • Drug Preparation and Administration :

    • Ceftriaxone sodium salt is dissolved in sterile saline or distilled water.[7][14]

    • The most common route of administration is intraperitoneal (IP) injection.[7][13][14]

    • Dosages typically range from 100 mg/kg to 200 mg/kg, administered once daily.[2][3]

    • Treatment duration varies from short-term (e.g., 5-7 days) to chronic (e.g., several weeks to months).[7][14]

Behavioral Assessments
  • Motor Function (PD, HD) :

    • Rotarod Test : Mice are placed on a rotating rod with accelerating speed. The latency to fall is measured as an indicator of motor coordination and balance.[6]

    • Bar Test (Catalepsy) : The time it takes for a rat to remove its forepaws from a raised bar is measured to assess akinesia.[15]

    • Pole Test : The time taken for a mouse to turn and climb down a vertical pole is recorded to assess bradykinesia.[22]

  • Cognitive Function (AD, PD) :

    • T-Maze Test : This test assesses spatial working memory by measuring the rate of spontaneous alternation in a T-shaped maze.[15]

    • Object Recognition Test : This test evaluates learning and memory by measuring the time an animal spends exploring a novel object versus a familiar one.[15]

    • Passive Avoidance Test : This fear-motivated test assesses learning and memory by measuring the latency of an animal to enter a dark compartment previously associated with a mild foot shock.[11][13]

Biochemical and Histological Analyses
  • Western Blotting for GLT-1 Expression :

    • Brain tissue (e.g., cortex, hippocampus, striatum) is dissected and homogenized in lysis buffer.[7]

    • Protein concentration is determined using a BCA or Bradford assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with a primary antibody specific for GLT-1.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and quantified by densitometry.[20]

  • Immunohistochemistry/Immunofluorescence :

    • Animals are transcardially perfused with saline followed by 4% paraformaldehyde (PFA).

    • Brains are removed, post-fixed in PFA, and then cryoprotected in sucrose (B13894) solutions.

    • Frozen sections are cut on a cryostat or microtome.

    • Sections are incubated with primary antibodies against markers of interest (e.g., Tyrosine Hydroxylase [TH] for dopaminergic neurons, Iba1 for microglia, GFAP for astrocytes, Aβ for amyloid plaques).[6][17]

    • Sections are then incubated with fluorescently-labeled secondary antibodies.

    • Images are captured using a fluorescence or confocal microscope, and the density or intensity of staining is quantified.[17]

  • Glutamate Uptake Assay :

    • Synaptosomes or cell cultures are prepared from brain tissue.[5][23]

    • The preparation is incubated with radiolabeled glutamate (e.g., ³H-glutamate).[5]

    • The uptake is stopped, and the amount of radioactivity incorporated into the cells is measured using a scintillation counter.

    • This provides a direct measure of the functional activity of glutamate transporters.[5][23]

Conclusion and Future Directions

The body of preclinical evidence strongly supports the neuroprotective effects of ceftriaxone in models of various neurodegenerative diseases. Its primary mechanism, the upregulation of the GLT-1 glutamate transporter, addresses the common pathway of excitotoxicity. The consistent positive outcomes in animal models of ALS, Alzheimer's, Parkinson's, and Huntington's diseases highlight its potential as a disease-modifying therapy. However, the translation of these promising preclinical findings to clinical success has been challenging, as evidenced by the negative results of the large-scale ALS trial.[3] Future research should focus on optimizing dosing strategies, exploring combination therapies, and identifying patient populations that may be most likely to benefit from a glutamate-modulating therapy. Furthermore, a deeper investigation into ceftriaxone's non-GLT-1 mediated effects, such as its anti-inflammatory and anti-aggregation properties, may reveal additional therapeutic avenues.

References

Rocephin (Ceftriaxone): A Technical Guide on its Impact on Neuroinflammation and Oxidative Stress Markers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceftriaxone (B1232239), a third-generation cephalosporin (B10832234) antibiotic, has demonstrated significant neuroprotective effects beyond its antimicrobial activity. Emerging evidence highlights its potent modulation of neuroinflammatory and oxidative stress pathways, positioning it as a repurposed drug candidate for various neurological disorders. This technical guide provides an in-depth analysis of ceftriaxone's mechanisms of action, focusing on its impact on key biomarkers. It summarizes quantitative data from preclinical studies, details common experimental protocols for evaluating its efficacy, and visualizes the core signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of ceftriaxone in neurology.

Introduction

Neuroinflammation and oxidative stress are critical pathological components of numerous neurodegenerative diseases and brain injuries, including Alzheimer's disease, Parkinson's disease, traumatic brain injury, and stroke.[1][2] Ceftriaxone (Rocephin) has garnered considerable attention for its ability to mitigate these detrimental processes.[1] Its neuroprotective properties are primarily attributed to the upregulation of the glutamate (B1630785) transporter-1 (GLT-1), which reduces glutamate excitotoxicity, a key driver of neuronal damage.[3][4][5] Furthermore, ceftriaxone influences key signaling pathways that regulate the expression of inflammatory and antioxidant molecules.[6][7] This guide synthesizes the current understanding of ceftriaxone's role in combating neuroinflammation and oxidative stress.

Impact on Neuroinflammation Markers

Ceftriaxone has been shown to attenuate neuroinflammatory responses by modulating the activation of glial cells (microglia and astrocytes) and reducing the production of pro-inflammatory cytokines.[2][7][8] The primary mechanism involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response.[7][9]

Quantitative Data on Neuroinflammatory Markers

The following table summarizes the quantitative effects of ceftriaxone on key neuroinflammatory markers from various preclinical studies.

ModelDosageDurationMarkerChange with CeftriaxoneReference
Lipopolysaccharide (LPS)-induced neuroinflammation (mice)100 mg/kg/day, i.p.7 daysTNF-α↓ Significant Decrease[8]
Poly I:C-induced neuroinflammation (in vitro)1 µM24-48 hoursTNF-α, IL-6, IL-10No significant change in cytokine levels, but reversed microglial hypertrophy[4][10]
Amyloid-β induced neuroinflammation (mice)100 mg/kg/day, i.p.36 daysIBA1 (microglial activation marker)↓ Significant Decrease[2][11]
Chronic cerebral hypoperfusion (rats)200 mg/kg/day, i.p.Post-ischemiaIL-1β, TNF-α↓ Significant Decrease[12][13][14][15][16]
Whole-brain irradiation (rats)Not Specified21 daysTNF-α↓ Significant Decrease[17]
Traumatic Brain Injury (rats)50 or 250 mg/kg/day, i.p.72 hoursTNF-α↓ Significant Decrease[18]

Note: "↓" indicates a decrease. The term "significant" refers to statistically significant changes as reported in the cited studies.

Signaling Pathway: NF-κB Inhibition

Ceftriaxone's anti-inflammatory effects are, in part, mediated by its ability to suppress the NF-κB signaling pathway. In a neuroinflammatory state, the activation of NF-κB leads to the transcription of pro-inflammatory genes. Ceftriaxone has been shown to decrease the phosphorylation of NF-κB/p65, thereby inhibiting its translocation to the nucleus and subsequent gene expression.[7][9]

NF_kB_Pathway cluster_0 Neuroinflammatory Stimulus (e.g., LPS, Aβ) cluster_1 Cytoplasm cluster_2 Nucleus Stimulus LPS, Aβ, etc. IKK IKK Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Ceftriaxone Ceftriaxone Ceftriaxone->IKK Inhibits DNA DNA (Promoter Region) NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) DNA->Cytokines Transcription Nrf2_Pathway cluster_0 Oxidative Stress cluster_1 Cytoplasm cluster_2 Nucleus ROS ROS Keap1 Keap1 ROS->Keap1 Induces conformational change Nrf2 Nrf2 Keap1->Nrf2 Releases Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates Ceftriaxone Ceftriaxone Ceftriaxone->Keap1 Promotes Nrf2 release ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds AntioxidantEnzymes Antioxidant Enzymes (SOD, CAT, GPx) ARE->AntioxidantEnzymes Transcription GLT1_Upregulation Ceftriaxone Ceftriaxone Astrocyte Astrocyte Ceftriaxone->Astrocyte Acts on GLT1_gene GLT-1 Gene Transcription Astrocyte->GLT1_gene Increases GLT1 GLT-1 Transporter GLT1_gene->GLT1 Upregulates expression Excitotoxicity Excitotoxicity GLT1->Excitotoxicity Reduces SynapticCleft Synaptic Cleft Glutamate Excess Glutamate Glutamate->GLT1 Uptake Neuron Postsynaptic Neuron Glutamate->Neuron Binds to receptors Neuron->Excitotoxicity Leads to Experimental_Workflow cluster_0 Model Induction cluster_1 Treatment cluster_2 Sample Collection cluster_3 Analysis Model Animal Model (LPS, TBI, etc.) Treatment Ceftriaxone Administration (i.p., various dosages) Model->Treatment Collection Brain Tissue / CSF Collection Treatment->Collection Neuroinflammation Neuroinflammation Assays (ELISA, IHC, Western Blot) Collection->Neuroinflammation OxidativeStress Oxidative Stress Assays (TBARS, SOD, GSH/GSSG) Collection->OxidativeStress

References

The Neuroprotective Potential of Ceftriaxone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the neuroprotective potential of the beta-lactam antibiotic, ceftriaxone (B1232239). It delves into the core molecular mechanisms, summarizes key preclinical findings across various neurological disorder models, and provides detailed experimental protocols for foundational research in this area. The information presented is intended to serve as a comprehensive resource for researchers and professionals in the field of neuroscience and drug development.

Core Mechanisms of Neuroprotection

Ceftriaxone exerts its neuroprotective effects through two primary, interconnected pathways: the upregulation of the glutamate (B1630785) transporter GLT-1 (EAAT2 in humans) and the modulation of neuroinflammatory responses. These mechanisms collectively combat excitotoxicity, a common pathological hallmark in a range of acute and chronic neurological disorders.

Upregulation of Glutamate Transporter 1 (GLT-1)

Glutamate is the principal excitatory neurotransmitter in the central nervous system. However, excessive glutamate in the synaptic cleft leads to overstimulation of glutamate receptors, resulting in a cascade of neurotoxic events, including calcium influx, mitochondrial dysfunction, and ultimately, neuronal cell death. The clearance of synaptic glutamate is primarily mediated by astrocytes through glutamate transporters, with GLT-1 accounting for approximately 90% of total glutamate uptake.

Ceftriaxone has been shown to be a potent inducer of GLT-1 expression at the transcriptional level. The primary signaling pathway implicated in this process involves the activation of the Nuclear Factor-kappa B (NF-κB).

Ceftriaxone-induced GLT-1 Upregulation Pathway.
Anti-inflammatory Effects

Neuroinflammation, characterized by the activation of microglia and astrocytes and the release of pro-inflammatory cytokines, is a critical contributor to neuronal damage in many neurological conditions. Ceftriaxone has demonstrated significant anti-inflammatory properties within the central nervous system. It can suppress the activation of microglia and astrocytes, thereby reducing the production of neurotoxic inflammatory mediators.[1][2]

The anti-inflammatory actions of ceftriaxone are also linked to the NF-κB signaling pathway, which is a central regulator of inflammatory gene expression. By modulating this pathway, ceftriaxone can decrease the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[3]

Anti_Inflammatory_Pathway cluster_microglia Microglia/Astrocyte Ceftriaxone Ceftriaxone NFkB_Activation NF-κB Activation Ceftriaxone->NFkB_Activation Inhibits Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, Aβ) Inflammatory_Stimulus->NFkB_Activation Cytokine_Production Pro-inflammatory Cytokine Production (TNF-α, IL-1β) NFkB_Activation->Cytokine_Production Neuroinflammation Neuroinflammation Cytokine_Production->Neuroinflammation Neuronal_Damage Neuronal_Damage Neuroinflammation->Neuronal_Damage

Anti-inflammatory Signaling Pathway of Ceftriaxone.

Preclinical Evidence in Neurological Disorder Models

The neuroprotective effects of ceftriaxone have been investigated in a variety of preclinical animal models of neurological diseases. The following sections summarize key quantitative findings and provide detailed experimental protocols for select models.

Ischemic Stroke

In animal models of ischemic stroke, typically induced by middle cerebral artery occlusion (MCAO), ceftriaxone has been shown to reduce infarct volume, improve neurological outcomes, and increase survival.[4]

Outcome Measure Control Group Ceftriaxone-Treated Group p-value Reference
24-hour Mortality Rate34.5% (n=29)0% (n=19)< 0.01[4]
Neurological Deficit Score (48h post-MCAO)3.5 ± 0.22.1 ± 0.3< 0.001[4]
GLT-1 Activity (Glutamate Uptake)BaselineIncreased< 0.05[4]
Infarct Volume (2 days post-venous occlusion)IncreasedReduced< 0.05[5]
IL-1β Expression (24h post-reperfusion)IncreasedPartially InhibitedNot specified[3]

This protocol describes a common method for inducing transient focal cerebral ischemia.

  • Animal Preparation: Adult male Sprague-Dawley or Wistar rats (250-300g) are anesthetized with isoflurane (B1672236) (4% for induction, 1.5-2% for maintenance) in a mixture of 70% N₂O and 30% O₂. Body temperature is maintained at 37°C using a heating pad.

  • Surgical Procedure:

    • A midline cervical incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

    • The ECA is carefully dissected and ligated distally.

    • A 4-0 nylon monofilament suture with a silicone-coated tip (0.2-0.3 mm diameter) is introduced into the ECA lumen through a small incision.

    • The suture is advanced into the ICA until it blocks the origin of the middle cerebral artery (MCA). Successful occlusion is often confirmed by a drop in regional cerebral blood flow monitored by laser Doppler flowmetry.

  • Occlusion and Reperfusion: The suture is left in place for a specified duration, typically 90 or 120 minutes, to induce ischemia. For reperfusion, the suture is carefully withdrawn.

  • Ceftriaxone Administration: Ceftriaxone (e.g., 200 mg/kg) or vehicle (saline) is administered intraperitoneally (i.p.) or intravenously (i.v.) at a specified time point, such as 90 minutes after the onset of MCAO.[4]

  • Post-operative Care and Assessment: Animals are monitored during recovery. Neurological deficit scoring is performed at various time points (e.g., 24 and 48 hours) post-MCAO. Infarct volume is typically assessed 48 hours after MCAO using 2,3,5-triphenyltetrazolium chloride (TTC) staining of brain slices.

Traumatic Brain Injury (TBI)

In rodent models of TBI, ceftriaxone has been demonstrated to reduce brain edema, improve cognitive function, and restore the expression of GLT-1.[6][7]

Outcome Measure TBI + Saline Group TBI + Ceftriaxone Group p-value Reference
GLT-1 Expression (ipsilesional cortex, 7 days post-TBI)Reduced by 29%Restored to baseline< 0.01[8]
GFAP Expression (astrogliosis marker, 7 days post-TBI)IncreasedReduced by 43%< 0.05[8]
Cumulative Seizure Duration (12 weeks post-TBI)HigherReduced< 0.001[8]
Body Weight Loss (72h post-TBI)Greater weight lossSignificantly reversed< 0.05[9]
Motor Dysfunction (Inclined plane test, 72h post-TBI)Significant deficitAttenuatedNot specified[9]
Infarct Volume (72h post-TBI)LargerDecreasedNot specified[9]
TNF-α Expression in Microglia (72h post-TBI)IncreasedDecreasedNot specified[9]

This protocol is a widely used model for inducing a combination of focal and diffuse brain injury.

  • Animal Preparation: Adult male Sprague-Dawley or Long-Evans rats (350-400g) are anesthetized as described for the MCAO model.

  • Surgical Procedure:

    • The animal is placed in a stereotaxic frame. A craniotomy (e.g., 5 mm diameter) is performed over the right parietal cortex, midway between the bregma and lambda sutures.

    • A rigid Luer-Lok hub is secured over the intact dura using dental acrylic.

  • Injury Induction:

    • The animal is connected to the fluid percussion device.

    • A pendulum strikes a piston, delivering a fluid pressure pulse of a specific magnitude (e.g., 2.0-2.5 atmospheres) to the exposed dura.

  • Ceftriaxone Administration: Ceftriaxone (e.g., 200 mg/kg, i.p.) or saline is administered daily for a specified period (e.g., 7 consecutive days), with the first injection given shortly after the injury (e.g., 30 minutes post-TBI).[10]

  • Post-operative Care and Assessment: Animals are monitored for recovery. Cognitive function can be assessed using tasks like the Morris water maze or Y-maze.[7] Brain tissue is collected at specific time points for histological and molecular analyses, such as Western blotting for GLT-1 and GFAP.[8]

Alzheimer's Disease

In mouse models of Alzheimer's disease, ceftriaxone has been shown to improve cognitive deficits and reduce the burden of amyloid-beta (Aβ).[11][12]

Outcome Measure AD Model + Saline Group AD Model + Ceftriaxone Group p-value Reference
Aβ Accumulation (Frontal Cortex)Significantly increasedSignificantly reduced< 0.001[11]
Aβ Accumulation (Hippocampus CA1)Significantly increasedSignificantly reduced< 0.01[11]
Latency to find target hole (Barnes test, short-term memory)IncreasedSignificantly decreasedNot specified[12]
Percentage of correct choices (T-maze, working memory)DecreasedSignificantly augmentedNot specified[12]

This protocol assesses spatial learning and memory.

  • Animal Model: An Alzheimer's disease model can be generated by bilateral intracerebroventricular (i.c.v.) injection of Aβ fragment 25-35 in mice (e.g., C57BL/6J).[11]

  • Ceftriaxone Administration: Ceftriaxone (e.g., 100 mg/kg/day, i.p.) or saline is administered for an extended period (e.g., 36 days), starting the day after Aβ injection.[11]

  • Apparatus: A circular pool (e.g., 120 cm in diameter) is filled with opaque water (e.g., using non-toxic white paint) maintained at 22-25°C. A hidden platform (e.g., 10 cm in diameter) is submerged 1 cm below the water surface in a fixed quadrant. Various visual cues are placed around the pool.

  • Acquisition Training:

    • Mice undergo 4 trials per day for 5 consecutive days.

    • For each trial, the mouse is gently placed into the water facing the pool wall at one of four randomized starting positions.

    • The mouse is allowed to swim for a maximum of 60 seconds to find the hidden platform. If it fails to find the platform within 60 seconds, it is gently guided to it.

    • The mouse is allowed to remain on the platform for 15-30 seconds before being returned to its home cage.

    • The time to reach the platform (escape latency) and the path length are recorded using a video tracking system.

  • Probe Trial:

    • 24 hours after the last training session, the platform is removed from the pool.

    • Each mouse is allowed to swim freely for 60 seconds.

    • The time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location are measured as indices of spatial memory.

Parkinson's Disease

In rodent models of Parkinson's disease, ceftriaxone has been shown to protect dopaminergic neurons and improve motor deficits.

Outcome Measure PD Model + Vehicle Group PD Model + Ceftriaxone Group p-value Reference
Tyrosine Hydroxylase (TH) Loss (dopaminergic neuron marker)~85% loss~57% lossNot specified[13]
Amphetamine-induced RotationsIncreasedReduced by ~2-foldNot specified[13]
Glutamate UptakeDecreasedIncreased by ~30%Not specified[13]
GLT-1 ExpressionDecreasedIncreasedNot specified[13]
BDNF and GDNF ExpressionDecreasedRestoredNot specified[14]

Experimental Workflows

Experimental_Workflow cluster_preclinical_model Preclinical Model Induction cluster_analysis Post-mortem Analysis MCAO MCAO (Stroke) Treatment Ceftriaxone or Vehicle Administration MCAO->Treatment TBI LFPI (TBI) TBI->Treatment AD_Model Aβ Injection (AD) AD_Model->Treatment PD_Model 6-OHDA/MPTP (PD) PD_Model->Treatment Behavioral_Testing Behavioral Assessment (Neurological Score, MWM, etc.) Treatment->Behavioral_Testing Tissue_Collection Brain Tissue Collection Behavioral_Testing->Tissue_Collection Histology Histology (TTC, Nissl, IHC) Tissue_Collection->Histology Western_Blot Western Blot (GLT-1, GFAP, TH) Tissue_Collection->Western_Blot ELISA ELISA (Cytokines) Tissue_Collection->ELISA

General Experimental Workflow for Preclinical Studies.
Detailed Protocol: Western Blot for GLT-1 Expression in Brain Tissue

  • Tissue Homogenization: Dissected brain regions (e.g., hippocampus, cortex) are homogenized in ice-cold lysis buffer (e.g., RIPA buffer) containing a cocktail of protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the homogenates is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) from each sample are mixed with Laemmli sample buffer, heated at 95-100°C for 5 minutes, and then loaded onto a sodium dodecyl sulfate-polyacrylamide gel (e.g., 10% gel).

  • Electrophoresis: The proteins are separated by size via gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for GLT-1 (e.g., rabbit anti-GLT-1) overnight at 4°C with gentle agitation. A primary antibody against a housekeeping protein (e.g., β-actin, GAPDH) is used as a loading control.

  • Washing: The membrane is washed several times with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

  • Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

  • Quantification: The intensity of the protein bands is quantified using densitometry software, and the expression of GLT-1 is normalized to the expression of the loading control.

Conclusion

The evidence presented in this technical guide strongly supports the neuroprotective potential of ceftriaxone across a spectrum of neurological disorders in preclinical models. Its dual action of enhancing glutamate uptake through GLT-1 upregulation and mitigating neuroinflammation positions it as a promising therapeutic candidate. However, it is important to note that a large-scale clinical trial of ceftriaxone in patients with amyotrophic lateral sclerosis (ALS) did not show a significant difference in survival or functional decline between the ceftriaxone and placebo groups.[11] Further research is warranted to fully elucidate the therapeutic window, optimal dosing, and specific patient populations that may benefit from ceftriaxone treatment. The detailed methodologies provided herein offer a foundation for researchers to build upon in the continued investigation of this and other neuroprotective agents.

References

Ceftriaxone's Role in Modulating Glutamatergic Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the β-lactam antibiotic ceftriaxone (B1232239) and its significant role in modulating the glutamatergic system. The primary mechanism of action for ceftriaxone's neuromodulatory effects is the upregulation of the glial glutamate (B1630785) transporter-1 (GLT-1), a key protein responsible for the clearance of synaptic glutamate. By enhancing GLT-1 expression and activity, ceftriaxone effectively reduces extracellular glutamate levels, thereby mitigating excitotoxicity and offering neuroprotection in a variety of preclinical models of neurological and psychiatric disorders. This document details the molecular pathways involved, summarizes key quantitative data from pivotal studies, provides comprehensive experimental protocols for assessing ceftriaxone's effects, and illustrates the underlying mechanisms through detailed diagrams.

Introduction: The Glutamatergic System and the Role of GLT-1

Glutamate is the principal excitatory neurotransmitter in the central nervous system (CNS), essential for synaptic plasticity, learning, and memory. However, excessive extracellular glutamate can lead to excitotoxicity, a process implicated in the pathophysiology of numerous neurological disorders, including amyotrophic lateral sclerosis (ALS), Alzheimer's disease, Parkinson's disease, and ischemic stroke.[1][2][3] The concentration of extracellular glutamate is tightly regulated by a family of excitatory amino acid transporters (EAATs). In the adult brain, the glial glutamate transporter-1 (GLT-1), also known as EAAT2, is responsible for the majority of glutamate uptake from the synaptic cleft.[3][4] Consequently, enhancing the function and expression of GLT-1 represents a promising therapeutic strategy for conditions associated with glutamate dysregulation.

Ceftriaxone's Primary Mechanism: Upregulation of GLT-1

Ceftriaxone, a third-generation cephalosporin (B10832234) antibiotic, has been identified as a potent upregulator of GLT-1 expression and function.[1][4] Studies have demonstrated that ceftriaxone treatment leads to a significant increase in GLT-1 protein levels in various brain regions, including the prefrontal cortex, nucleus accumbens, hippocampus, and spinal cord.[5][6][7][8] This upregulation of GLT-1 enhances the capacity for glutamate clearance, thereby reducing ambient extracellular glutamate concentrations and protecting neurons from excitotoxic damage.[1][9][10]

Signaling Pathway of Ceftriaxone-Induced GLT-1 Upregulation

The molecular mechanism by which ceftriaxone upregulates GLT-1 involves the activation of specific intracellular signaling cascades. Research indicates that ceftriaxone promotes the phosphorylation of Akt and the subsequent nuclear translocation of the transcription factor nuclear factor kappa B (NF-κB).[1][5] In the cytoplasm, NF-κB is held in an inactive state by its inhibitor, IκBα. Ceftriaxone treatment has been shown to reduce the cytoplasmic levels of IκBα, leading to the release and nuclear translocation of NF-κB, where it can then bind to the promoter region of the GLT-1 gene and enhance its transcription.[1][5]

G cluster_nucleus Nuclear Events Ceftriaxone Ceftriaxone Akt Akt Ceftriaxone->Akt Activates pAkt p-Akt (Active) Akt->pAkt Phosphorylation NFkB_complex NF-κB/IκBα Complex (Inactive) pAkt->NFkB_complex Promotes Dissociation IkBa IκBα NFkB_complex->IkBa Releases NFkB_active NF-κB (Active) NFkB_complex->NFkB_active Nucleus Nucleus NFkB_active->Nucleus Translocation GLT1_gene GLT-1 Gene NFkB_active->GLT1_gene Binds to Promoter GLT1_mRNA GLT-1 mRNA GLT1_gene->GLT1_mRNA Transcription GLT1_protein GLT-1 Protein GLT1_mRNA->GLT1_protein Translation

Caption: Ceftriaxone-induced GLT-1 upregulation signaling pathway.

Quantitative Data on Ceftriaxone's Effects

The following tables summarize the quantitative findings from various studies investigating the impact of ceftriaxone on GLT-1 expression and glutamate dynamics.

Table 1: Effect of Ceftriaxone on GLT-1 Protein Expression
Brain RegionAnimal ModelCeftriaxone Dose & DurationFold Increase in GLT-1 vs. Controlp-valueReference
Nucleus AccumbensP rats100 mg/kg/day, 5 days~1.5-fold<0.01[5]
Prefrontal CortexP rats100 mg/kg/day, 5 days~1.4-fold<0.05[5]
HippocampusFVB/N mice200 mg/kg/day, 5-7 daysSignificant increase0.008[6]
StriatumFVB/N mice200 mg/kg/day, 5-7 daysSignificant increase0.049[6]
CortexFVB/N mice200 mg/kg/day, 5-7 daysSignificant increase0.045[6]
Spinal Cord (membrane)Naïve rats150 µg daily (intrathecal), 7 days77% increase in dimerized GLT-1<0.05[8]
Table 2: Effect of Ceftriaxone on Extracellular Glutamate Levels
Brain RegionAnimal ModelCeftriaxone Dose & DurationEffect on Extracellular Glutamatep-valueReference
Thalamic Ventral Anterior NucleusRats200 mg/kg, single doseDecreased concentration<0.05[9]
Nucleus AccumbensP rats100 mg/kg/day, 5 daysNormalized to control levelsN/A[10]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effects of ceftriaxone on the glutamatergic system.

Western Blot Analysis of GLT-1 Expression

This protocol is a synthesis of methodologies described in the literature.[5][7]

Objective: To quantify the protein levels of GLT-1 in specific brain regions following ceftriaxone treatment.

Materials:

  • Brain tissue from control and ceftriaxone-treated animals

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against GLT-1

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Tissue Homogenization: Dissect the brain region of interest on ice and homogenize in ice-cold lysis buffer.

  • Protein Extraction: Centrifuge the homogenate at high speed (e.g., 14,000 rpm) at 4°C to pellet cellular debris. Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

  • Sample Preparation: Mix a standardized amount of protein from each sample with Laemmli buffer and heat at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom of the gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against GLT-1 (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for a loading control to normalize the GLT-1 signal.

  • Quantification: Densitometry analysis is performed using software to quantify the band intensities. The GLT-1 signal is normalized to the loading control signal.

In Vivo Microdialysis for Extracellular Glutamate Measurement

This protocol is based on methodologies described in the literature.[9][10][11]

Objective: To measure the extracellular concentration of glutamate in a specific brain region of freely moving animals.

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes

  • Surgical instruments

  • Anesthesia

  • Artificial cerebrospinal fluid (aCSF)

  • Syringe pump

  • Fraction collector

  • HPLC system with fluorescence or mass spectrometry detection

  • OPA reagent for derivatization

Procedure:

  • Surgical Implantation of Microdialysis Probe: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest.

  • Recovery: Allow the animal to recover from surgery for a specified period.

  • Probe Insertion and Equilibration: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min) for an equilibration period (e.g., 1-2 hours).

  • Baseline Sample Collection: Collect baseline dialysate samples at regular intervals (e.g., every 20-30 minutes) into a fraction collector.

  • Ceftriaxone Administration: Administer ceftriaxone (or vehicle control) to the animal.

  • Post-treatment Sample Collection: Continue collecting dialysate samples for several hours post-administration.

  • Glutamate Analysis:

    • Derivatize the glutamate in the dialysate samples with a fluorescent reagent like o-phthaldialdehyde (OPA).

    • Inject the derivatized samples into an HPLC system for separation and quantification using a fluorescence detector.

  • Data Analysis: Calculate the concentration of glutamate in each sample based on a standard curve. Compare the post-treatment glutamate levels to the baseline levels.

G start Start surgery Surgical Implantation of Microdialysis Probe start->surgery recovery Animal Recovery surgery->recovery probe_insertion Probe Insertion and Equilibration with aCSF recovery->probe_insertion baseline Baseline Sample Collection probe_insertion->baseline treatment Administer Ceftriaxone or Vehicle baseline->treatment post_treatment Post-Treatment Sample Collection treatment->post_treatment analysis HPLC Analysis of Glutamate post_treatment->analysis data_analysis Data Analysis and Comparison analysis->data_analysis end End data_analysis->end

References

Unveiling the Non-Antibiotic Potential of Ceftriaxone: A Technical Guide to its Neuroprotective Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftriaxone (B1232239), a third-generation cephalosporin (B10832234) antibiotic, has garnered significant attention for its therapeutic effects beyond its antimicrobial activity.[1][2] Extensive preclinical research has illuminated its potent neuroprotective properties, primarily attributed to its ability to upregulate the expression and activity of the glial glutamate (B1630785) transporter-1 (GLT-1 or EAAT2).[2][3] This upregulation enhances the clearance of synaptic glutamate, thereby mitigating excitotoxicity, a key pathological mechanism in a range of neurological disorders.[3][4] This technical guide provides an in-depth overview of the discovery and characterization of ceftriaxone's non-antibiotic therapeutic effects, with a focus on its neuroprotective actions. It details the key experimental findings, methodologies, and underlying signaling pathways for researchers and professionals in drug development.

Core Mechanism of Action: Upregulation of Glutamate Transporter-1 (GLT-1)

The principal non-antibiotic therapeutic effect of ceftriaxone stems from its ability to increase the expression of GLT-1, the primary transporter responsible for clearing glutamate from the synaptic cleft in the central nervous system.[2][3][5] Dysregulation of glutamate homeostasis and subsequent excitotoxicity are implicated in the pathophysiology of numerous neurological conditions, including amyotrophic lateral sclerosis (ALS), Parkinson's disease, Alzheimer's disease, Huntington's disease, and ischemic stroke.[3][6] By enhancing GLT-1 expression, ceftriaxone restores glutamate homeostasis, offering a promising avenue for therapeutic intervention.[3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the non-antibiotic effects of ceftriaxone.

Table 1: Effect of Ceftriaxone on GLT-1 Expression in Rodent Models of Neurological Disorders

Neurological Disorder ModelAnimal ModelCeftriaxone Dosage and DurationBrain RegionFold Increase in GLT-1 Expression (approx.)Reference(s)
Amyotrophic Lateral Sclerosis (ALS)SOD1 G93A Mice200 mg/kg/daySpinal Cord2.5[7]
Parkinson's Disease6-OHDA Rats200 mg/kg/day, 7 daysStriatum1.8[5]
Huntington's DiseaseR6/2 Mice200 mg/kg/day, 5 daysStriatum and Cortex1.5 - 2.0[8]
Ischemic StrokeMCAO Rats200 mg/kg/day, 5 days (pre-treatment)Hippocampus and Cortex2.0[9]
Alzheimer's DiseaseAPP/PS1 Mice200 mg/kg/dayHippocampus1.7[10]

Table 2: Neuroprotective Effects of Ceftriaxone in Preclinical Models

Neurological Disorder ModelAnimal ModelCeftriaxone Dosage and DurationKey Neuroprotective OutcomeQuantitative ImprovementReference(s)
Parkinson's Disease6-OHDA Rats200 mg/kg/day, 7 daysReduction in TH+ neuron loss~3-fold attenuation of TH loss[5]
Ischemic StrokeMCAO Rats200 mg/kg/day, 5 days (pre-treatment)Reduction in infarct volume~50% reduction[7]
Alzheimer's DiseaseAβ25-35 injected Mice100 mg/kg/day, 36 daysReduction in Aβ plaque depositionSignificant attenuation[11]
Amyotrophic Lateral Sclerosis (ALS)SOD1 G93A Mice200 mg/kg/dayIncreased survival10-day increase[7]

Table 3: Effects of Ceftriaxone on Behavioral Deficits in Rodent Models

Neurological Disorder ModelAnimal ModelCeftriaxone Dosage and DurationBehavioral TestObserved ImprovementReference(s)
Parkinson's DiseaseMPTP-induced Rats100-200 mg/kg/day, 14 daysT-maze (working memory)Improved performance[7]
Huntington's DiseaseR6/2 Mice200 mg/kg/day, 5 daysRotarodReduced HD-associated behaviors[3]
Alzheimer's DiseaseAPP/PS1 Mice200 mg/kg/dayMorris Water MazeAlleviation of cognitive deficits[10]
Neuropathic PainCCI Rats200 mg/kg/day, 1 weekVon Frey test (mechanical allodynia)Decreased visceral pain response[3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of ceftriaxone's non-antibiotic effects.

Western Blotting for GLT-1 Protein Expression

This protocol describes the detection and quantification of GLT-1 protein levels in rodent brain tissue.

Materials:

  • Brain tissue (e.g., hippocampus, striatum, cortex)

  • RIPA buffer (or similar lysis buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • 4-20% precast polyacrylamide gels

  • Nitrocellulose or PVDF membranes

  • Primary antibody: anti-GLT-1 (guinea pig or rabbit polyclonal)

  • Secondary antibody: HRP-conjugated anti-guinea pig or anti-rabbit IgG

  • Enhanced chemiluminescence (ECL) detection reagents

  • Loading control antibody (e.g., anti-β-actin, anti-GAPDH)

Procedure:

  • Tissue Homogenization: Homogenize dissected brain tissue in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Mix protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • Gel Electrophoresis: Load equal amounts of protein (20-30 µg) per lane onto a polyacrylamide gel and run at 100-120V until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane at 100V for 1-2 hours at 4°C.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-GLT-1 antibody (typically diluted 1:1000 to 1:5000 in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (typically diluted 1:5000 to 1:10000 in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Apply ECL reagents and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensity using densitometry software and normalize to the loading control.

Glutamate Uptake Assay

This protocol measures the uptake of radiolabeled glutamate into synaptosomes, providing a functional measure of glutamate transporter activity.

Materials:

  • Freshly isolated brain tissue

  • Sucrose (B13894) buffer (0.32 M)

  • Krebs-Ringer buffer

  • [³H]-L-glutamate (radiolabeled glutamate)

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Synaptosome Preparation: Homogenize brain tissue in ice-cold sucrose buffer and prepare a crude synaptosomal fraction (P2) through differential centrifugation.

  • Protein Quantification: Determine the protein concentration of the synaptosomal preparation.

  • Uptake Reaction: Resuspend synaptosomes in Krebs-Ringer buffer and pre-incubate at 37°C for 10 minutes.

  • Initiate the uptake by adding [³H]-L-glutamate to a final concentration of ~50 nM.

  • Termination of Uptake: After a short incubation period (e.g., 5-10 minutes), terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unincorporated radiolabel.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake (measured in the presence of a glutamate transport inhibitor like TBOA) from the total uptake. Normalize the data to the protein concentration.

6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease

This protocol describes the creation of a unilateral lesion of the nigrostriatal dopamine (B1211576) pathway.[12][13]

Materials:

  • Adult male Sprague-Dawley or Wistar rats

  • 6-hydroxydopamine hydrochloride (6-OHDA)

  • Ascorbic acid solution (0.02% in sterile saline)

  • Stereotaxic apparatus

  • Hamilton syringe

Procedure:

  • Animal Preparation: Anesthetize the rat and place it in the stereotaxic frame.

  • 6-OHDA Preparation: Dissolve 6-OHDA in cold ascorbic acid solution to prevent oxidation. A typical concentration is 2-4 µg/µl.

  • Stereotaxic Injection: Drill a small burr hole in the skull over the target area (e.g., medial forebrain bundle or substantia nigra).

  • Slowly infuse 2-4 µl of the 6-OHDA solution into the target brain region using a Hamilton syringe.

  • Leave the needle in place for 5-10 minutes post-injection to allow for diffusion before slowly retracting it.

  • Post-operative Care: Suture the incision and provide post-operative analgesia and care.

  • Lesion Confirmation: After a period of 2-3 weeks to allow for neurodegeneration, the extent of the lesion can be confirmed by behavioral testing (e.g., apomorphine-induced rotations) and immunohistochemical analysis of tyrosine hydroxylase (TH) expression in the substantia nigra and striatum.

Morris Water Maze for Assessment of Spatial Learning and Memory

This protocol is a widely used behavioral test to assess hippocampal-dependent spatial learning and memory in rodents.[5][14]

Materials:

  • Circular water tank (1.5-2 m in diameter)

  • Submerged escape platform

  • Non-toxic white paint or milk powder to make the water opaque

  • Video tracking system and software

  • Distinct visual cues placed around the room

Procedure:

  • Acquisition Phase (4-5 days):

    • Fill the tank with water (20-22°C) and make it opaque. Place the escape platform in a fixed location in one of the four quadrants, submerged about 1 cm below the water surface.

    • Each day, give each mouse four trials starting from different quadrants.

    • Allow the mouse to swim for a maximum of 60-90 seconds to find the platform. If it fails, gently guide it to the platform.

    • Allow the mouse to remain on the platform for 15-30 seconds.

    • Record the escape latency (time to find the platform) and path length for each trial.

  • Probe Trial (Day after last acquisition day):

    • Remove the escape platform from the tank.

    • Allow the mouse to swim freely for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.

  • Data Analysis: Analyze the escape latency across acquisition days to assess learning. Analyze the probe trial data to assess spatial memory retention.

Signaling Pathways and Visualizations

Ceftriaxone's upregulation of GLT-1 is mediated through the activation of specific intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and a typical experimental workflow.

Signaling Pathways for Ceftriaxone-Induced GLT-1 Upregulation

Ceftriaxone is believed to activate the Nuclear Factor kappa B (NF-κB) and Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways, leading to increased transcription of the GLT-1 gene (SLC1A2).[6][10][15][16]

Ceftriaxone_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_membrane Cell Membrane Ceftriaxone Ceftriaxone PI3K PI3K Ceftriaxone->PI3K Activates Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Phosphorylation IKK IKK pIKK p-IKK IKK->pIKK Phosphorylation IkB IκB pIkB p-IκB IkB->pIkB Phosphorylation NFkB NF-κB nNFkB Nuclear NF-κB NFkB->nNFkB Translocation pAkt->IKK pIKK->IkB pIkB->NFkB Releases GLT1_Gene GLT-1 Gene (SLC1A2) nNFkB->GLT1_Gene Binds to promoter GLT1_mRNA GLT-1 mRNA GLT1_Protein GLT-1 Protein GLT1_mRNA->GLT1_Protein Translation Nucleus Nucleus GLT1_Gene->GLT1_mRNA Transcription

Caption: Ceftriaxone-induced GLT-1 upregulation signaling cascade.

Experimental Workflow for a Preclinical Study

The following diagram illustrates a typical experimental workflow for investigating the neuroprotective effects of ceftriaxone in a rodent model of Parkinson's disease.

Experimental_Workflow A Animal Model Induction (e.g., 6-OHDA lesion) B Ceftriaxone Treatment (e.g., 200 mg/kg/day, i.p.) A->B C Behavioral Testing (e.g., Rotational Behavior, Morris Water Maze) B->C D Tissue Collection (Brain dissection) C->D E Biochemical Analysis D->E F Western Blot for GLT-1 E->F G Glutamate Uptake Assay E->G H Immunohistochemistry (TH, Iba1, GFAP) E->H I ELISA for Cytokines (TNF-α, IL-1β) E->I J Data Analysis and Interpretation F->J G->J H->J I->J

References

An In-depth Technical Guide to the Basic Research on Ceftriaxone's Molecular Targets in the Central Nervous System

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ceftriaxone (B1232239), a third-generation β-lactam antibiotic, has demonstrated significant neuroprotective effects in a variety of preclinical models of neurological and psychiatric disorders. Its therapeutic potential in the central nervous system (CNS) extends beyond its antimicrobial activity, primarily through the modulation of glutamate (B1630785) homeostasis. This technical guide provides a comprehensive overview of the core molecular targets of ceftriaxone in the CNS, with a focus on the upregulation of Glutamate Transporter 1 (GLT-1), also known as Excitatory Amino Acid Transporter 2 (EAAT2). This document details the signaling pathways, quantitative data from key experiments, and detailed experimental protocols to facilitate further research in this area.

Primary Molecular Target: Upregulation of Glutamate Transporter 1 (GLT-1/EAAT2)

The most extensively documented molecular action of ceftriaxone in the CNS is the upregulation of the astrocytic glutamate transporter GLT-1.[1][2][3] GLT-1 is responsible for the majority of glutamate clearance from the synaptic cleft, thereby preventing excitotoxicity.[3] Ceftriaxone has been shown to increase the transcription of the GLT-1 gene, leading to increased protein expression and enhanced glutamate uptake capacity.[2][4][5] This action is considered a primary mechanism for its neuroprotective effects in conditions such as ischemic stroke, amyotrophic lateral sclerosis (ALS), Parkinson's disease, and drug addiction models.[2][3]

Quantitative Data on GLT-1 Upregulation

The following tables summarize the dose- and time-dependent effects of ceftriaxone on GLT-1 expression and function from various preclinical studies.

Model System Brain Region Ceftriaxone Dose/Concentration Treatment Duration Effect on GLT-1 Protein Expression Reference
Healthy Male FVB/N MiceHippocampus200 mg/kg/day, i.p.5-7 daysSignificant increase (p = 0.008)[1]
Healthy Male FVB/N MiceCortex200 mg/kg/day, i.p.5-7 daysSignificant increase (p = 0.045)[1]
Healthy Male FVB/N MiceStriatum200 mg/kg/day, i.p.5-7 daysSignificant increase (p = 0.049)[1]
Alcohol-Preferring (P) RatsNucleus Accumbens (NAc)100 mg/kg, i.p.5 daysSignificant upregulation of GLT-1, GLT-1a, and GLT-1b (p<0.01, p<0.05, p<0.0001 respectively)[6]
Alcohol-Preferring (P) RatsPrefrontal Cortex (PFC)100 mg/kg, i.p.5 daysSignificant upregulation of GLT-1, GLT-1a, and GLT-1b (all p<0.05)[6]
APP/PS1 AD MiceHippocampusNot specifiedNot specifiedCeftriaxone treatment upregulated GLT-1 expression[2]
Model System Assay Ceftriaxone Dose/Concentration Treatment Duration Effect on Glutamate Uptake Reference
Primary Human Fetal Astrocytes (PHFA)L-[³H]glutamate transportNot specifiedNot specifiedCeftriaxone treatment increased L-[³H]glutamate transport[4]
6-OHDA Parkinson's Model Rats¹⁴C(U)-L-glutamic acid uptake in synaptosomes200 mg/kg, i.p.7 daysIncreased glutamate uptake by ~30% compared to vehicle[7]
Global Brain Ischemia Rat Model³H-glutamate uptake in living cellsNot specifiedPre-treatmentSignificantly upregulated glutamate uptake[8]

Signaling Pathway for GLT-1 Upregulation

Ceftriaxone is understood to upregulate GLT-1 expression through the activation of the Nuclear Factor-κB (NF-κB) signaling pathway.[4][6][9] Evidence suggests that ceftriaxone treatment leads to the phosphorylation of Akt, which in turn promotes the nuclear translocation of the p65 subunit of NF-κB.[6] Once in the nucleus, NF-κB binds to a specific site in the EAAT2 promoter, initiating the transcription of the GLT-1 gene.[4]

Ceftriaxone_GLT1_Pathway cluster_nucleus Nucleus CTX Ceftriaxone Upstream Upstream Signaling (Mechanism under investigation) CTX->Upstream Akt Akt Upstream->Akt pAkt p-Akt (Phosphorylated) Akt->pAkt Phosphorylation NFkB_complex IκBα-NF-κB (p65/p50) (Inactive Complex in Cytoplasm) pAkt->NFkB_complex Promotes IκBα Degradation NFkB_active NF-κB (p65/p50) (Active) NFkB_complex->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Translocation Promoter GLT-1 Promoter Transcription Gene Transcription Promoter->Transcription GLT1_mRNA GLT-1 mRNA Transcription->GLT1_mRNA Translation Translation GLT1_mRNA->Translation GLT1_protein GLT-1 Protein Translation->GLT1_protein Glutamate_uptake Increased Glutamate Uptake GLT1_protein->Glutamate_uptake

Ceftriaxone-induced GLT-1 upregulation signaling pathway.

Secondary and Putative Molecular Targets

While the upregulation of GLT-1 is the most robustly supported mechanism of ceftriaxone's action in the CNS, other potential targets have been investigated, though with less conclusive evidence.

  • Penicillin-Binding Proteins (PBPs): As a β-lactam antibiotic, ceftriaxone's primary antibacterial targets are PBPs, which are essential for bacterial cell wall synthesis. While mammals do not have cell walls, they do possess proteins with structural similarities to bacterial PBPs. However, to date, no specific, high-affinity binding of ceftriaxone to a mammalian CNS PBP homolog that would explain its neuroprotective effects has been identified.

  • NMDA Receptors: Given the interplay between glutamate transporters and glutamate receptors, some studies have explored a potential direct interaction between ceftriaxone and N-methyl-D-aspartate (NMDA) receptors. However, there is currently no direct evidence from binding assays (e.g., Ki or IC50 values) to support a significant direct antagonistic or modulatory effect of ceftriaxone on NMDA receptors.

Experimental Protocols

Western Blot Analysis for GLT-1 Protein Expression

This protocol is adapted from methodologies described in studies investigating ceftriaxone's effect on GLT-1 levels.[2][6][10]

Objective: To quantify the relative expression levels of GLT-1 protein in CNS tissue or cell lysates following ceftriaxone treatment.

Materials:

  • CNS tissue (e.g., hippocampus, prefrontal cortex) or cultured astrocytes

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody: Rabbit anti-GLT-1

  • Primary antibody: Mouse or Rabbit anti-β-actin or anti-GAPDH (loading control)

  • Secondary antibody: HRP-conjugated anti-rabbit IgG and anti-mouse IgG

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Tissue/Cell Lysis: Homogenize dissected brain tissue or lyse cultured cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-GLT-1 antibody and the loading control antibody overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Quantification: Densitometrically quantify the bands corresponding to GLT-1 and the loading control. Normalize the GLT-1 signal to the loading control signal for each sample.

Western_Blot_Workflow start Start: Tissue/Cell Sample lysis Lysis & Homogenization start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE (Protein Separation) quant->sds transfer Electrotransfer (to Membrane) sds->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Anti-GLT-1, Anti-Actin) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP) primary_ab->secondary_ab Wash detection Chemiluminescent Detection (ECL) secondary_ab->detection Wash analysis Image Acquisition & Densitometry detection->analysis end End: Relative Protein Levels analysis->end

Experimental workflow for Western Blot analysis of GLT-1.
[³H]-Glutamate Uptake Assay

This protocol is based on methods used to assess the functional activity of glutamate transporters in astrocytes and synaptosomes.[4][7][8]

Objective: To measure the rate of glutamate uptake by cultured astrocytes or synaptosomes following ceftriaxone treatment.

Materials:

  • Cultured astrocytes or prepared synaptosomes

  • 12-well or 24-well plates

  • Incubation buffer (e.g., 125 mM NaCl, 4.5 mM KCl, 1.2 mM CaCl₂, 1.2 mM MgCl₂, 5 mM glucose, buffered to pH 7.4 with sodium phosphate)

  • [³H]-L-glutamate (radiolabeled glutamate)

  • Unlabeled L-glutamate

  • Scintillation vials and scintillation fluid

  • Scintillation counter

Procedure:

  • Cell/Synaptosome Plating: Plate astrocytes or aliquot synaptosomes into multi-well plates.

  • Equilibration: Equilibrate the cells/synaptosomes in incubation buffer at 25-37°C.

  • Uptake Initiation: Initiate the uptake by adding a mixture of [³H]-L-glutamate and unlabeled L-glutamate to each well to achieve the desired final glutamate concentration.

  • Incubation: Incubate for a defined period (e.g., 1-10 minutes) to allow for glutamate uptake.

  • Uptake Termination: Rapidly terminate the uptake by aspirating the incubation medium and washing the cells/synaptosomes with ice-cold buffer.

  • Cell Lysis: Lyse the cells/synaptosomes with a suitable lysis agent (e.g., 0.1 M NaOH).

  • Scintillation Counting: Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Protein Quantification: Determine the protein concentration in parallel wells to normalize the uptake data.

  • Data Analysis: Express the results as pmol of glutamate/mg of protein/min.

NF-κB Activation Assay (Luciferase Reporter Assay)

This protocol provides a general framework for assessing NF-κB activation using a luciferase reporter system.[11][12][13]

Objective: To determine if ceftriaxone activates the NF-κB signaling pathway by measuring the expression of a luciferase reporter gene under the control of an NF-κB response element.

Materials:

  • A suitable cell line (e.g., HEK293T or astrocytes)

  • NF-κB luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase for normalization)

  • Transfection reagent

  • Ceftriaxone

  • Positive control (e.g., TNF-α)

  • Luciferase assay system (lysis buffer and luciferase substrate)

  • Luminometer

Procedure:

  • Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid.

  • Cell Treatment: After a suitable incubation period post-transfection (e.g., 24 hours), treat the cells with various concentrations of ceftriaxone, a positive control (TNF-α), or vehicle.

  • Incubation: Incubate the cells for a defined period (e.g., 6-24 hours) to allow for NF-κB activation and luciferase expression.

  • Cell Lysis: Lyse the cells using the provided lysis buffer.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Express the results as fold-change in luciferase activity relative to the vehicle-treated control.

Luciferase_Assay_Workflow start Start: Cells in Culture transfection Co-transfection: - NF-κB Reporter Plasmid - Control Plasmid start->transfection treatment Cell Treatment: - Ceftriaxone - Positive Control - Vehicle transfection->treatment incubation Incubation treatment->incubation lysis Cell Lysis incubation->lysis luciferase_assay Luciferase Activity Measurement lysis->luciferase_assay analysis Data Normalization & Analysis luciferase_assay->analysis end End: NF-κB Activation Level analysis->end

Workflow for an NF-κB Luciferase Reporter Assay.

Conclusion

The primary molecular target of ceftriaxone in the CNS is the upregulation of the glutamate transporter GLT-1, a mechanism that underlies its neuroprotective effects. This action is mediated through the activation of the Akt/NF-κB signaling pathway. While other potential targets have been considered, the evidence for their direct and significant interaction with ceftriaxone in the CNS is currently limited. The experimental protocols provided in this guide offer a foundation for researchers to further investigate the molecular mechanisms of ceftriaxone and to explore its therapeutic potential for a range of neurological disorders characterized by glutamate dysregulation. Future research should aim to further elucidate the upstream signaling events that initiate the ceftriaxone-induced activation of NF-κB and to explore the potential for non-antibiotic analogs of ceftriaxone to achieve similar neuroprotective effects without the concerns of antibiotic resistance.

References

The Potential of Ceftriaxone in Psychiatry: An In-Depth Technical Guide on Preclinical Exploratory Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dysregulation of glutamatergic neurotransmission is increasingly implicated in the pathophysiology of various psychiatric disorders. Ceftriaxone (B1232239), a third-generation cephalosporin (B10832234) antibiotic, has emerged as a compound of interest due to its unique ability to upregulate the expression and function of the glial glutamate (B1630785) transporter 1 (GLT-1). This transporter is responsible for the majority of glutamate clearance from the synaptic cleft, and its enhancement represents a promising therapeutic strategy. This technical guide provides a comprehensive overview of the preclinical exploratory studies on ceftriaxone for psychiatric disorders, detailing its mechanism of action, summarizing quantitative data from key animal model studies, and providing detailed experimental protocols. Furthermore, it visualizes the core signaling pathways and experimental workflows to facilitate a deeper understanding of the current state of research and guide future drug development efforts.

Introduction: The Glutamatergic Hypothesis and Ceftriaxone's Novel Mechanism

The glutamatergic system, the primary excitatory neurotransmitter system in the central nervous system (CNS), plays a crucial role in synaptic plasticity, learning, and memory. However, excessive glutamate can lead to excitotoxicity and has been linked to the pathophysiology of several psychiatric conditions, including major depressive disorder, anxiety disorders, obsessive-compulsive disorder (OCD), and post-traumatic stress disorder (PTSD).[1][2] A key regulator of extracellular glutamate levels is the glutamate transporter 1 (GLT-1), predominantly expressed on astrocytes.[3]

Ceftriaxone, a beta-lactam antibiotic, has been identified as a potent upregulator of GLT-1 expression and function.[2] Its ability to cross the blood-brain barrier and modulate glutamate homeostasis has sparked significant interest in its potential repurposing for psychiatric indications.[4] This guide delves into the preclinical evidence supporting this potential.

Core Mechanism of Action: Upregulation of Glutamate Transporter 1 (GLT-1)

The primary mechanism through which ceftriaxone is thought to exert its potential psychiatric effects is by increasing the expression of the GLT-1 transporter. This leads to enhanced glutamate uptake from the synapse, thereby reducing extracellular glutamate concentrations and mitigating excitotoxicity.[3]

The GLT-1 Signaling Pathway

The upregulation of GLT-1 by ceftriaxone is believed to be mediated, at least in part, through the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[5][6] Ceftriaxone promotes the nuclear translocation of the p65 subunit of NF-κB, which then binds to a specific site on the EAAT2 (the human equivalent of GLT-1) promoter, leading to increased transcription of the GLT-1 gene.[5]

Ceftriaxone-mediated upregulation of GLT-1 via the NF-κB signaling pathway.

Preclinical Evidence: Data from Animal Models

Numerous preclinical studies have investigated the effects of ceftriaxone in various animal models of psychiatric disorders. A consistent finding across these studies is the upregulation of GLT-1 expression in key brain regions and corresponding behavioral improvements.

Quantitative Data on GLT-1 Expression

The following table summarizes the quantitative changes in GLT-1 protein expression observed in different brain regions of rodents following ceftriaxone administration.

Animal ModelBrain RegionCeftriaxone Dose & DurationChange in GLT-1 ExpressionReference
Naïve RatsSpinal Cord150 µg daily (intrathecal) for 7 days77% increase in membrane-bound, dimerized GLT-1[1]
Naïve MiceHippocampus200 mg/kg/day (i.p.) for 5-7 daysSignificant increase (p=0.008)[7][8]
Naïve MiceCortex200 mg/kg/day (i.p.) for 5-7 daysSignificant increase (p=0.045)[7][8]
Naïve MiceStriatum200 mg/kg/day (i.p.) for 5-7 daysSignificant increase (p=0.049)[7][8]
Alcohol-Preferring RatsPrefrontal Cortex100 mg/kg/day (i.p.)Significant upregulation (p<0.01)[9]
Alcohol-Preferring RatsNucleus Accumbens Shell100 mg/kg/day (i.p.)Significant increase (p<0.05)[9]
R6/2 Mouse Model of Huntington's DiseaseCerebral Cortex200 mg/kg/day for 5 daysUpregulation, eliminating disease-related reduction[10]
R6/2 Mouse Model of Huntington's DiseaseStriatum200 mg/kg/day for 5 daysUpregulation, eliminating disease-related reduction[10]
Rat Model of Radicular PainSpinal CordNot specifiedUpregulation, reversing injury-induced decrease[11]
Behavioral Outcomes in Preclinical Models

The table below summarizes the behavioral effects of ceftriaxone in animal models relevant to psychiatric disorders.

Psychiatric Disorder ModelAnimal ModelBehavioral TestCeftriaxone Dose & DurationKey Behavioral FindingReference
DepressionC57BL/6J MiceForced Swim Test, Tail Suspension Test200 mg/kg (i.p.) for 14-18 daysReduced immobility and decreased freezing[12]
DepressionSwiss Albino MiceForced Swim Test, Tail Suspension Test0.130, 0.195, 0.260 g/kg (i.p.)Dose-dependent reduction in immobility[13]
OCD/AnxietyWZ-5HT RatsMarble-Burying Test200 mg/kg (i.p.) for 7 daysSignificantly diminished OCD-like behavior[14]
PTSD/FearWZ-5HT RatsContextual Fear Conditioning200 mg/kg (i.p.) for 7 daysReduced freezing behavior[14]
Substance Use Disorder (Cocaine)RatsCue-Induced ReinstatementNot specifiedAttenuated reinstatement of cocaine seeking[15]
Parkinson's Disease (Cognitive Deficits)MPTP-induced Rat ModelT-maze Test, Object Recognition Test200 mg/kg/day (i.p.) for 14 daysDecreased MPTP-induced cognitive deficits[16]

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for key behavioral assays used in the preclinical evaluation of ceftriaxone.

Forced Swim Test (FST)

The Forced Swim Test is a widely used model to assess depressive-like behavior in rodents.

  • Apparatus: A transparent cylindrical container (e.g., 25 cm height, 10 cm diameter) is filled with water (25 ± 1°C) to a depth of 15 cm, preventing the animal from touching the bottom or escaping.[13][17]

  • Procedure:

    • Mice are individually placed into the cylinder for a 6-minute session.[18]

    • The session is typically video-recorded for later analysis.

    • The duration of immobility (floating with only minor movements to keep the head above water) is scored, usually during the last 4 minutes of the test.[17]

  • Drug Administration: Ceftriaxone or vehicle is administered intraperitoneally (i.p.) at the specified dose for a predetermined number of days prior to the test.[12][13]

FST_Workflow cluster_pretreatment Pre-treatment Phase cluster_testing Testing Phase cluster_analysis Data Analysis Animal_Housing Animal Acclimation & Housing Drug_Admin Daily Ceftriaxone/Vehicle Administration (i.p.) Animal_Housing->Drug_Admin Place_in_Cylinder Place Mouse in Water Cylinder Drug_Admin->Place_in_Cylinder 30 min post-final dose Record_Behavior Record Behavior (6 minutes) Place_in_Cylinder->Record_Behavior Remove_and_Dry Remove and Dry Mouse Record_Behavior->Remove_and_Dry Score_Immobility Score Immobility Time (last 4 minutes) Statistical_Analysis Statistical Comparison between Groups Score_Immobility->Statistical_Analysis

Experimental workflow for the Forced Swim Test.
Marble-Burying Test

This test is used to model anxiety-like and obsessive-compulsive-like repetitive behaviors in rodents.

  • Apparatus: A standard rodent cage (e.g., 26 cm x 48 cm x 20 cm) is filled with 5 cm of fresh bedding.[19][20] Twenty-four marbles are evenly spaced on the surface of the bedding.[19]

  • Procedure:

    • A single mouse is placed in the cage.

    • The mouse is left undisturbed for 30 minutes.[14][20]

    • After the session, the mouse is removed, and the number of marbles that are at least two-thirds buried is counted.[21]

  • Drug Administration: Ceftriaxone or vehicle is administered (e.g., i.p.) daily for a specified period before the test.[14]

Marble_Burying_Workflow cluster_pretreatment Pre-treatment Phase cluster_testing Testing Phase cluster_analysis Data Analysis Animal_Housing Animal Acclimation & Housing Drug_Admin Daily Ceftriaxone/Vehicle Administration (i.p.) Animal_Housing->Drug_Admin Place_in_Cage Place Mouse in Cage with Marbles Drug_Admin->Place_in_Cage 30 min post-final dose Allow_Burying Allow Undisturbed Behavior (30 minutes) Place_in_Cage->Allow_Burying Remove_Mouse Carefully Remove Mouse Allow_Burying->Remove_Mouse Count_Buried_Marbles Count Marbles (≥ 2/3 buried) Statistical_Analysis Statistical Comparison between Groups Count_Buried_Marbles->Statistical_Analysis

Experimental workflow for the Marble-Burying Test.

Clinical Studies: A Glimpse into Human Trials

While preclinical data are promising, the translation to clinical efficacy in psychiatric disorders is still in its early stages. The available data from human trials are limited.

  • Bipolar Depression: A small, placebo-controlled, double-blind study (NCT00545624) was initiated to investigate intravenous ceftriaxone as an augmentation therapy for patients with treatment-resistant bipolar depression.[9][22] The study aimed to enroll 5 participants but was ultimately canceled.[23]

  • Refractory Psychosis: A placebo-controlled efficacy study of intravenous ceftriaxone for refractory psychosis (NCT00591318) was also initiated.[10][24] This study was terminated.[25]

  • Other Conditions: A clinical trial in patients with Amyotrophic Lateral Sclerosis (ALS), a neurodegenerative disease also linked to glutamate excitotoxicity, did not find a significant difference in survival between placebo- and ceftriaxone-treated patients.[2][26]

Future Directions and Considerations

The preclinical evidence strongly suggests that ceftriaxone's ability to upregulate GLT-1 and modulate glutamate homeostasis warrants further investigation for its potential therapeutic application in a range of psychiatric disorders. However, several factors need to be considered for successful clinical translation:

  • Dosing and Administration: The optimal dose, route of administration, and treatment duration for psychiatric indications in humans need to be determined. Most preclinical studies use a dose of 200 mg/kg in rodents, which does not directly translate to human dosing.[4]

  • Target Patient Populations: Identifying specific patient populations with evidence of glutamatergic dysregulation may be crucial for observing clinical efficacy.

  • Biomarkers: The development of reliable biomarkers to measure GLT-1 function and glutamate levels in the CNS of patients would be invaluable for monitoring treatment response.

  • Long-term Effects: The long-term consequences of chronic ceftriaxone administration, including its impact on the gut microbiome, need to be thoroughly evaluated.

Conclusion

Exploratory preclinical studies have established a strong rationale for investigating ceftriaxone as a novel therapeutic agent for psychiatric disorders. Its well-defined mechanism of action, centered on the upregulation of the GLT-1 glutamate transporter, offers a unique approach to correcting the glutamatergic imbalances implicated in various mental health conditions. While the translation to clinical practice remains a significant hurdle, the compelling preclinical data presented in this guide should encourage and inform the design of future clinical trials aimed at unlocking the potential of ceftriaxone and other GLT-1 upregulators for the treatment of psychiatric illness.

References

The Antibacterial Spectrum of Rocephin (Ceftriaxone) Against Gram-Negative Bacilli: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rocephin (ceftriaxone) is a third-generation cephalosporin (B10832234) antibiotic with a broad spectrum of activity against many gram-negative and gram-positive bacteria.[1][2] Its bactericidal action results from the inhibition of bacterial cell wall synthesis.[3][4] This technical guide provides a comprehensive overview of the in-vitro activity of ceftriaxone (B1232239) against clinically relevant gram-negative bacilli, details the experimental protocols for susceptibility testing, and illustrates the key mechanisms of action and resistance.

Mechanism of Action

Ceftriaxone, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This process is initiated by the binding of ceftriaxone to penicillin-binding proteins (PBPs), which are enzymes crucial for the final steps of peptidoglycan synthesis.[3][5] Peptidoglycan provides structural integrity to the bacterial cell wall. By binding to and inactivating these enzymes, ceftriaxone disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.[5] Ceftriaxone exhibits stability in the presence of many β-lactamases, including penicillinases and some cephalosporinases, produced by gram-negative bacteria.[6][7]

cluster_this compound This compound (Ceftriaxone) cluster_bacteria Gram-Negative Bacterium This compound Ceftriaxone PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to CellWall Peptidoglycan Cell Wall Synthesis PBP->CellWall Inhibits Lysis Cell Lysis and Death CellWall->Lysis Leads to

Figure 1: Mechanism of action of Ceftriaxone.

In-Vitro Activity of Ceftriaxone Against Gram-Negative Bacilli

The following tables summarize the in-vitro activity of ceftriaxone against a range of clinically significant gram-negative bacilli, presenting Minimum Inhibitory Concentration (MIC) values (MIC₅₀ and MIC₉₀) and susceptibility data. MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

Table 1: Activity Against Enterobacteriaceae
OrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Percent Susceptible (%)
Escherichia coli0.120.2595
Klebsiella pneumoniae0.251689.4
Proteus mirabilis0.0080.0883.8
Serratia marcescens-16-
Enterobacter cloacae->128-

Data compiled from multiple sources. Susceptibility percentages may vary based on local resistance patterns and breakpoint definitions (CLSI/EUCAST).[2][8][9][10]

Table 2: Activity Against Other Significant Gram-Negative Bacilli
OrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Percent Susceptible (%)
Haemophilus influenzae≤0.004≤0.024100
Neisseria gonorrhoeae≤0.001≤0.024100
Pseudomonas aeruginosa8.0 - 1616 - >6415 - 20
Acinetobacter spp.12 - 28>32-

Data compiled from multiple sources. Ceftriaxone demonstrates limited activity against Pseudomonas aeruginosa and Acinetobacter spp.[1][3][6][11][12][13]

Experimental Protocols for Susceptibility Testing

The determination of in-vitro susceptibility of gram-negative bacilli to ceftriaxone is crucial for guiding clinical therapy. The two primary methods are broth microdilution and disk diffusion, with standardized protocols provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method (CLSI M07 / EUCAST)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

  • Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microdilution tray.

  • Antimicrobial Dilution: Serial twofold dilutions of ceftriaxone are prepared in cation-adjusted Mueller-Hinton broth.

  • Inoculation: The microdilution trays containing the antimicrobial dilutions are inoculated with the standardized bacterial suspension.

  • Incubation: Trays are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation: The MIC is the lowest concentration of ceftriaxone that completely inhibits visible growth of the organism.

Start Start PrepInoculum Prepare Standardized Inoculum (0.5 McFarland) Start->PrepInoculum InoculateTray Inoculate Microdilution Tray with Bacteria PrepInoculum->InoculateTray SerialDilution Prepare Serial Dilutions of Ceftriaxone in Broth SerialDilution->InoculateTray Incubate Incubate at 35°C for 16-20 hours InoculateTray->Incubate ReadMIC Read MIC (Lowest concentration with no visible growth) Incubate->ReadMIC End End ReadMIC->End

Figure 2: Broth Microdilution Workflow.

Disk Diffusion Method (CLSI M02 / EUCAST)

This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.

  • Inoculum Preparation: A standardized inoculum of the test organism (equivalent to a 0.5 McFarland standard) is uniformly swabbed onto the surface of a Mueller-Hinton agar (B569324) plate.

  • Disk Application: A paper disk impregnated with a specific amount of ceftriaxone (typically 30 µg) is placed on the agar surface.

  • Incubation: The plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation: The diameter of the zone of complete growth inhibition around the disk is measured. This zone diameter is then correlated with MIC values and interpreted as susceptible, intermediate, or resistant according to the interpretive criteria provided by CLSI or EUCAST.

Start Start InoculatePlate Inoculate Mueller-Hinton Agar Plate with Bacteria Start->InoculatePlate ApplyDisk Apply Ceftriaxone-impregnated Disk to Agar Surface InoculatePlate->ApplyDisk Incubate Incubate at 35°C for 16-20 hours ApplyDisk->Incubate MeasureZone Measure Zone of Inhibition Diameter Incubate->MeasureZone Interpret Interpret as Susceptible, Intermediate, or Resistant MeasureZone->Interpret End End Interpret->End

Figure 3: Disk Diffusion Workflow.

Mechanisms of Resistance in Gram-Negative Bacilli

Resistance to ceftriaxone in gram-negative bacilli is a significant clinical concern and can arise through several mechanisms.

  • β-Lactamase Production: This is the most common mechanism of resistance. β-lactamase enzymes hydrolyze the β-lactam ring of ceftriaxone, rendering the antibiotic inactive. Extended-spectrum β-lactamases (ESBLs) are a major concern as they can inactivate a wide range of cephalosporins, including ceftriaxone.

  • Alteration of Penicillin-Binding Proteins (PBPs): Mutations in the genes encoding PBPs can lead to a reduced affinity of ceftriaxone for its target. This prevents the antibiotic from effectively inhibiting cell wall synthesis.

  • Reduced Permeability: Changes in the outer membrane of gram-negative bacteria, such as the loss or modification of porin channels, can restrict the entry of ceftriaxone into the cell, thereby reducing its access to the target PBPs.

cluster_resistance Mechanisms of Resistance to Ceftriaxone cluster_effect Consequences BetaLactamase β-Lactamase Production (e.g., ESBLs) Inactive_CTX Ceftriaxone Inactivation BetaLactamase->Inactive_CTX PBP_Alteration Alteration of Penicillin- Binding Proteins (PBPs) Reduced_Binding Reduced Ceftriaxone Binding to Target PBP_Alteration->Reduced_Binding Reduced_Permeability Reduced Permeability (Porin Channel Modification) Reduced_Entry Reduced Ceftriaxone Entry into Cell Reduced_Permeability->Reduced_Entry Resistance Bacterial Resistance Inactive_CTX->Resistance Reduced_Binding->Resistance Reduced_Entry->Resistance

Figure 4: Major mechanisms of resistance.

Conclusion

This compound (ceftriaxone) remains a potent antimicrobial agent against a wide range of gram-negative bacilli, particularly Enterobacteriaceae, Haemophilus influenzae, and Neisseria gonorrhoeae. However, its efficacy is limited against Pseudomonas aeruginosa and Acinetobacter species. The emergence of resistance, primarily through the production of β-lactamases, necessitates continuous surveillance of susceptibility patterns and the judicious use of this important antibiotic. Standardized susceptibility testing methodologies, such as those provided by CLSI and EUCAST, are essential for accurate determination of in-vitro activity and for guiding appropriate clinical use to preserve the effectiveness of ceftriaxone for future generations.

References

Methodological & Application

Application Notes and Protocols for Administering Rocephin (Ceftriaxone) in Rodent Models of Stroke

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Rocephin (ceftriaxone), a third-generation cephalosporin (B10832234) antibiotic, has garnered significant interest for its neuroprotective properties in preclinical models of ischemic stroke.[1][2] Its primary mechanism of action is attributed to the upregulation of the glutamate (B1630785) transporter 1 (GLT-1), which plays a crucial role in clearing excess glutamate from the synaptic cleft, thereby mitigating excitotoxicity-induced neuronal damage.[3][4] This document provides detailed protocols and application notes for the administration of this compound in rodent models of stroke, based on findings from various preclinical studies.

Mechanism of Action: GLT-1 Upregulation

Ceftriaxone (B1232239) has been shown to selectively increase the expression and activity of the astrocytic glutamate transporter, GLT-1.[3][5] In the context of stroke, where excessive glutamate release leads to neuronal death, enhancing GLT-1 function is a key therapeutic strategy. The upregulation of GLT-1 by ceftriaxone helps to reduce excitotoxicity, decrease infarct volume, and improve neurological outcomes in animal models.[2][3]

cluster_0 Ischemic Stroke cluster_1 Therapeutic Intervention cluster_2 Outcome Excess Glutamate Release Excess Glutamate Release Reduced Excitotoxicity Reduced Excitotoxicity Excess Glutamate Release->Reduced Excitotoxicity Inhibited by This compound This compound GLT-1 Upregulation GLT-1 Upregulation This compound->GLT-1 Upregulation Increased Glutamate Uptake Increased Glutamate Uptake GLT-1 Upregulation->Increased Glutamate Uptake Increased Glutamate Uptake->Reduced Excitotoxicity Neuroprotection Neuroprotection Reduced Excitotoxicity->Neuroprotection Improved Neurological Function Improved Neurological Function Neuroprotection->Improved Neurological Function

Caption: this compound's neuroprotective signaling pathway.

Experimental Protocols

Rodent Stroke Model: Middle Cerebral Artery Occlusion (MCAO)

The MCAO model is a widely used method to induce focal cerebral ischemia that mimics human stroke.

Materials:

  • Anesthetic (e.g., isoflurane)

  • Heating pad to maintain body temperature

  • Surgical microscope

  • Micro-surgical instruments

  • Nylon filament (size appropriate for the animal)

  • Sutures

Procedure:

  • Anesthetize the rodent and maintain anesthesia throughout the surgical procedure.

  • Place the animal on a heating pad to maintain rectal temperature at 36 ± 1°C.[6]

  • Make a midline ventral neck incision to expose the common carotid artery (CCA).[7]

  • Carefully separate the external carotid artery (ECA) and internal carotid artery (ICA).

  • Introduce a nylon filament into the ICA via the ECA stump to occlude the origin of the middle cerebral artery.[7]

  • The duration of occlusion can vary depending on the desired severity of the stroke (e.g., 90 minutes).[8]

  • After the occlusion period, withdraw the filament to allow for reperfusion.

  • Suture the incision and allow the animal to recover in a clean cage.

Administration of this compound (Ceftriaxone)

Preparation of this compound Solution:

  • This compound (ceftriaxone sodium) is a white to yellowish-orange crystalline powder that is readily soluble in water.[9][10]

  • For a 200 mg/kg dose in a 250g rat (50 mg dose), dissolve the required amount of this compound powder in sterile water or saline to a suitable concentration for intraperitoneal (IP) or subcutaneous (SC) injection.

Administration Routes and Dosages: The most common dosage reported in rodent stroke models is 200 mg/kg.[3][8][11]

  • Intraperitoneal (IP) Injection: This is a frequently used route for systemic administration.

  • Subcutaneous (SC) Injection: This route has been used in longer-term toxicity studies and can be an alternative.[12]

Timing of Administration: The timing of this compound administration is a critical factor influencing its neuroprotective efficacy.

  • Pre-treatment: Administration for several days (e.g., 5 days) prior to MCAO induction has been shown to reduce infarct volume.[13]

  • Acute Post-stroke Treatment: A single injection administered shortly after stroke induction (e.g., 90 minutes post-MCAO) has been shown to reduce mortality and improve neurological deficits.[8]

  • Post-acute Treatment: Administration starting 3 days after ischemic onset did not show a reduction in lesion size and may even exacerbate initial motor deficits.[3]

Assessment of Outcomes

Neurological Deficit Scoring:

  • A standardized neurological deficit score should be used to assess motor and sensory function post-stroke. This can be done at various time points (e.g., 24 hours, 48 hours, and weekly).

Infarct Volume Measurement:

  • At the end of the experiment, animals are euthanized, and brains are collected.

  • Brains can be sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

  • Alternatively, Magnetic Resonance Imaging (MRI) can be used to measure infarct size in vivo at different time points.[8]

Biochemical and Molecular Analyses:

  • GLT-1 Expression and Activity: Western blotting and real-time RT-PCR can be used to measure GLT-1 protein and mRNA levels, respectively.[8] Glutamate uptake assays can determine GLT-1 activity.[8]

  • Neurotrophin Levels: Immunoblotting can be used to measure the levels of neurotrophic factors in the peri-infarct zone.[8]

Experimental Workflow Diagram

Rodent Acclimatization Rodent Acclimatization Baseline Neurological Assessment Baseline Neurological Assessment Rodent Acclimatization->Baseline Neurological Assessment Stroke Induction (e.g., MCAO) Stroke Induction (e.g., MCAO) Baseline Neurological Assessment->Stroke Induction (e.g., MCAO) This compound/Vehicle Administration This compound/Vehicle Administration Stroke Induction (e.g., MCAO)->this compound/Vehicle Administration Post-Stroke Monitoring Post-Stroke Monitoring This compound/Vehicle Administration->Post-Stroke Monitoring Neurological Scoring Neurological Scoring Post-Stroke Monitoring->Neurological Scoring Infarct Volume Analysis Infarct Volume Analysis Post-Stroke Monitoring->Infarct Volume Analysis Biochemical/Molecular Analysis Biochemical/Molecular Analysis Post-Stroke Monitoring->Biochemical/Molecular Analysis Data Analysis & Interpretation Data Analysis & Interpretation Neurological Scoring->Data Analysis & Interpretation Infarct Volume Analysis->Data Analysis & Interpretation Biochemical/Molecular Analysis->Data Analysis & Interpretation

References

Application Notes and Protocols: In Vitro Assay for Measuring Ceftriaxone-Induced GLT-1 Upregulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutamate (B1630785) Transporter-1 (GLT-1), the primary glutamate transporter in the central nervous system, is crucial for maintaining glutamate homeostasis and preventing excitotoxicity.[1] Downregulation of GLT-1 has been implicated in various neurological disorders.[1] Ceftriaxone (B1232239), a beta-lactam antibiotic, has been identified as a potent upregulator of GLT-1 expression and function, making it a promising therapeutic candidate.[2][3][4] This document provides detailed protocols for an in vitro assay to measure the upregulation of GLT-1 induced by ceftriaxone in primary astrocyte cultures. The assay is designed to be a robust and reproducible tool for academic research and drug development.

Principle of the Assay

This assay quantifies the effect of ceftriaxone on GLT-1 expression and function in primary astrocyte cultures. Astrocytes are the primary cell type expressing GLT-1 in the brain.[5] The protocol involves treating cultured astrocytes with ceftriaxone and subsequently measuring changes in GLT-1 mRNA levels, protein expression, and glutamate uptake activity. This multi-faceted approach provides a comprehensive understanding of ceftriaxone's impact on GLT-1.

Data Presentation

Table 1: Summary of Ceftriaxone's Effect on GLT-1 Expression and Function in Primary Astrocyte Cultures
Parameter MeasuredTreatment GroupFold Change vs. Control (Mean ± SEM)Method of QuantificationReference
GLT-1 Protein Expression Ceftriaxone (10 µM, 3 days)1.5 ± 0.2Immunocytochemistry[2]
Ceftriaxone (100 µM, 48h)1.8 ± 0.3Western BlotFictional Data
GLT-1 mRNA Expression Ceftriaxone (10 µM, 24h)2.1 ± 0.4qPCRFictional Data
Ceftriaxone (100 µM, 24h)2.5 ± 0.5qPCRFictional Data
Glutamate Uptake Activity Ceftriaxone (10 µM, 72h)1.4 ± 0.15[³H]-Glutamate Uptake AssayFictional Data
Ceftriaxone (100 µM, 72h)1.7 ± 0.2[³H]-Glutamate Uptake AssayFictional Data

Note: Fictional data is provided for illustrative purposes and should be replaced with experimental results.

Experimental Protocols

I. Primary Astrocyte Culture

This protocol describes the isolation and culture of primary astrocytes from the cerebral cortices of neonatal rat pups (P1-P2).[6]

Materials:

  • DMEM/F12 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Poly-D-lysine coated culture flasks and plates

  • Sterile dissection tools

  • 70% Ethanol

Procedure:

  • Euthanize neonatal rat pups in accordance with approved animal care and use protocols.

  • Dissect the cerebral cortices under sterile conditions and remove the meninges.

  • Mechanically dissociate the tissue in DMEM/F12 medium.

  • Treat the tissue with trypsin-EDTA to obtain a single-cell suspension.

  • Plate the cells onto poly-D-lysine coated T75 flasks in DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Incubate at 37°C in a humidified incubator with 5% CO2.

  • After 7-10 days, a confluent mixed glial culture will be established. To enrich for astrocytes, shake the flasks on an orbital shaker to remove microglia and oligodendrocytes.

  • Trypsinize and re-plate the astrocytes onto new culture plates for experiments. Astrocyte purity (>95%) should be confirmed by immunostaining for the astrocyte-specific marker, Glial Fibrillary Acidic Protein (GFAP).[7]

II. Ceftriaxone Treatment

Materials:

  • Ceftriaxone sodium salt

  • Sterile PBS or cell culture medium for dissolution

Procedure:

  • Prepare a stock solution of ceftriaxone in sterile PBS or culture medium.

  • Once astrocytes have reached 70-80% confluency, replace the culture medium with fresh medium containing the desired concentration of ceftriaxone (e.g., 10 µM, 100 µM).[2]

  • A vehicle control (medium with the same volume of PBS) should be included.

  • Incubate the cells for the desired duration (e.g., 24h for qPCR, 48-72h for Western blot and glutamate uptake assay).[2]

III. Quantification of GLT-1 mRNA by qPCR

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • Primers for GLT-1 and a housekeeping gene (e.g., GAPDH, β-actin)[8]

Procedure:

  • After ceftriaxone treatment, lyse the cells and extract total RNA using a commercial kit.

  • Synthesize cDNA from the extracted RNA.

  • Perform qPCR using SYBR Green master mix and primers for GLT-1 and the housekeeping gene.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in GLT-1 mRNA expression.[8]

IV. Quantification of GLT-1 Protein by Western Blot

Materials:

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against GLT-1

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate[9][10]

Procedure:

  • Lyse the treated astrocytes and determine the protein concentration using a BCA assay.[10]

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-GLT-1 antibody and the loading control antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the GLT-1 signal to the loading control.

V. Measurement of Glutamate Uptake Activity

This protocol is based on measuring the uptake of radiolabeled glutamate ([³H]-glutamate).[11][12]

Materials:

  • [³H]-glutamate

  • Balanced Salt Solution (BSS) or Hank's Balanced Salt Solution (HBSS)

  • Scintillation fluid and vials

  • Scintillation counter

Procedure:

  • After ceftriaxone treatment, wash the astrocytes with warm BSS.

  • Incubate the cells with BSS containing a known concentration of [³H]-glutamate for a defined period (e.g., 10 minutes) at 37°C.[11]

  • To terminate the uptake, rapidly wash the cells with ice-cold BSS.

  • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Measure the radioactivity in the cell lysates using a scintillation counter.

  • Determine the protein concentration of the lysates to normalize the uptake values (e.g., cpm/µg protein).

  • Non-specific uptake can be determined by performing the assay at 4°C or in the presence of a GLT-1 inhibitor like dihydrokainate (DHK).

Mandatory Visualizations

Experimental_Workflow cluster_culture Cell Culture cluster_analysis Analysis Culture Primary Astrocyte Culture Treatment Ceftriaxone Treatment Culture->Treatment qPCR qPCR for GLT-1 mRNA Treatment->qPCR WB Western Blot for GLT-1 Protein Treatment->WB Uptake Glutamate Uptake Assay Treatment->Uptake

Figure 1: Experimental workflow for the in vitro assay.

Signaling_Pathway cluster_downstream Intracellular Signaling Ceftriaxone Ceftriaxone Akt Akt Phosphorylation Ceftriaxone->Akt Activates PlasmaMembrane NFkB NF-κB Nuclear Translocation Akt->NFkB Promotes GLT1_Gene GLT-1 Gene Transcription NFkB->GLT1_Gene Increases GLT1_Protein GLT-1 Protein Synthesis GLT1_Gene->GLT1_Protein GLT1_Upregulation GLT-1 Upregulation GLT1_Protein->GLT1_Upregulation

Figure 2: Proposed signaling pathway for ceftriaxone-induced GLT-1 upregulation.

References

Application Notes and Protocols for Testing Ceftriaxone's Efficacy in Animal Models of Parkinson's Disease

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra.[1][2] Glutamate (B1630785) excitotoxicity, a process where excessive glutamate leads to neuronal damage, is a significant contributor to the pathology of PD.[3][4][5] The glutamate transporter-1 (GLT-1), primarily expressed on astrocytes, is crucial for clearing synaptic glutamate and preventing excitotoxicity.[3][4] Studies have shown that the β-lactam antibiotic Ceftriaxone (B1232239) can upregulate the expression of GLT-1, offering a potential neuroprotective strategy for PD.[6][7][8][9][10][11] Ceftriaxone has demonstrated efficacy in various animal models of PD by ameliorating motor deficits, protecting dopaminergic neurons, and reducing neuroinflammation.[1][2][7][9][10][12][13][14]

These application notes provide an overview of the use of ceftriaxone in preclinical PD research, summarizing key findings and detailing experimental protocols for its evaluation in rodent models.

Data Presentation

Table 1: Summary of Ceftriaxone's Effects in MPTP-Induced Animal Models of Parkinson's Disease
Animal ModelCeftriaxone DosageTreatment DurationKey FindingsReference
Male Wistar Rats200 mg/kg/day, i.p.5 days pre- or 3 days post-MPTP lesioningPrevented and reversed MPTP-induced working memory and object recognition deficits. Suppressed neurodegeneration in the hippocampal CA1 area and glutamatergic hyperactivity in the subthalamic nucleus. Increased GLT-1 expression in the striatum and hippocampus.[7]
Male Wistar Rats150 mg/kg or 200 mg/kg, twice daily, i.p.8 or 16 daysAmeliorated MPTP-induced behavioral disturbances in apomorphine-induced rotational test, elevated body swing test, and rotarod test. Long-term administration was more effective.[12]
C57BL/6 MiceNot specifiedNot specifiedAlleviated behavioral and neuropathological changes. Downregulated markers of astroglia (GFAP) and microglia (Iba1). Reduced expression of neuroinflammation-related proteins (TLR4, MyD88, p-NF-κB/NF-κB) in the brain.[9][13]
C57BL/6 MiceNot specifiedNot specifiedExerted neuroprotective effects and reduced glial cell activation. Reversed the reduction of tyrosine hydroxylase and suppressed the activation of microglia and astrocytes. Inhibited the ferroptosis pathway.[1][2]
Table 2: Summary of Ceftriaxone's Effects in 6-OHDA-Induced Animal Models of Parkinson's Disease
Animal ModelCeftriaxone DosageTreatment DurationKey FindingsReference
Sprague-Dawley Rats200 mg/kg, i.p., once daily7 consecutive days, then every other weekSignificantly reduced L-dopa-induced abnormal involuntary movements. Increased striatal GLT-1 expression and glutamate uptake.[14]
RatsNot specified7 consecutive days (pretreatment)Improved Parkinsonian signs (muscular rigidity) and apomorphine-induced contralateral rotation. Provided neuroprotection to dopaminergic neurons.[10]

Experimental Protocols

MPTP-Induced Mouse Model of Parkinson's Disease

This protocol describes the induction of a Parkinson's disease phenotype in mice using the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP).[15][16][17][18]

Materials:

  • C57BL/6 mice (male, 8-10 weeks old)

  • MPTP hydrochloride (Sigma-Aldrich)

  • Sterile 0.9% saline

  • Ceftriaxone sodium salt (Sigma-Aldrich)

  • Animal handling and safety equipment (negative-pressure room, personal protective gear)

Procedure:

  • Animal Preparation: Acclimatize mice to the housing facility for at least one week before the experiment. Provide ad libitum access to food and water.

  • MPTP Preparation: Dissolve MPTP hydrochloride in sterile 0.9% saline to the desired concentration (e.g., for a 20 mg/kg dose in a 25g mouse, prepare a 2 mg/mL solution). Caution: MPTP is a potent neurotoxin. Handle with extreme care in a designated safety hood.

  • MPTP Administration: Administer MPTP via intraperitoneal (i.p.) injection. A common regimen is four injections of 20 mg/kg MPTP at 2-hour intervals.[17]

  • Ceftriaxone Treatment:

    • Prophylactic Regimen: Begin daily i.p. injections of ceftriaxone (e.g., 200 mg/kg) 5 days prior to MPTP administration and continue throughout the study period.[7]

    • Therapeutic Regimen: Begin daily i.p. injections of ceftriaxone 3 days after the final MPTP injection.[7]

    • Control Groups: Include a vehicle control group (saline injections) and an MPTP-only group.

  • Behavioral Testing: Conduct behavioral assessments starting 7 days after the last MPTP injection.

  • Tissue Collection: At the end of the study (e.g., 14-21 days post-MPTP), euthanize the animals and collect brain tissue for neurochemical and histological analysis.

Behavioral Assessments for Motor Function

a) Rotarod Test: [19][20]

This test assesses motor coordination and balance.

Procedure:

  • Place the mouse on a rotating rod with an accelerating speed (e.g., 4 to 40 rpm over 5 minutes).

  • Record the latency to fall from the rod.

  • Perform 3-5 trials per day for 2-3 consecutive days.

  • Average the latency to fall for each animal.

b) Pole Test: [20][21]

This test measures bradykinesia.

Procedure:

  • Place the mouse head-upward on top of a vertical wooden pole (e.g., 50 cm high, 1 cm diameter).

  • Record the time it takes for the mouse to turn completely downward (T-turn) and the total time to descend to the base of the pole (T-total).

  • A longer time indicates increased motor impairment.

c) Open Field Test: [13][20]

This test evaluates general locomotor activity and exploratory behavior.

Procedure:

  • Place the mouse in the center of an open field arena (e.g., 40x40 cm).

  • Use an automated tracking system to record the total distance traveled, movement in the central zone, and rearing frequency for a set duration (e.g., 10-30 minutes).

  • Reduced activity can be indicative of a Parkinsonian phenotype.

Neurochemical and Histological Analysis

a) Western Blot for GLT-1 and Tyrosine Hydroxylase (TH):

Procedure:

  • Dissect the striatum and substantia nigra from the collected brain tissue.

  • Homogenize the tissue in RIPA lysis buffer with protease inhibitors.[1]

  • Determine protein concentration using a BCA assay.

  • Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin.

  • Incubate with primary antibodies against GLT-1 and TH overnight at 4°C.

  • Incubate with HRP-conjugated secondary antibodies.

  • Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

b) Immunofluorescence Staining:

Procedure:

  • Perfuse animals with 4% paraformaldehyde (PFA) and post-fix the brains.

  • Cryoprotect the brains in sucrose (B13894) solutions and section using a cryostat.

  • Mount brain sections on slides.

  • Perform antigen retrieval if necessary.

  • Block with a solution containing normal serum and Triton X-100.

  • Incubate with primary antibodies (e.g., anti-TH, anti-GFAP for astrocytes, anti-Iba1 for microglia) overnight.

  • Incubate with fluorescently labeled secondary antibodies.

  • Counterstain with DAPI to visualize nuclei.

  • Image the sections using a fluorescence or confocal microscope.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Ceftriaxone_Mechanism_of_Action cluster_0 Ceftriaxone Intervention cluster_1 Molecular Mechanisms cluster_2 Cellular Effects cluster_3 Neuroprotective Outcomes Ceftriaxone Ceftriaxone Upregulation of GLT-1 Gene Transcription Upregulation of GLT-1 Gene Transcription Ceftriaxone->Upregulation of GLT-1 Gene Transcription Inhibition of Ferroptosis Pathway Inhibition of Ferroptosis Pathway Ceftriaxone->Inhibition of Ferroptosis Pathway Inhibition of α-synuclein Polymerization Inhibition of α-synuclein Polymerization Ceftriaxone->Inhibition of α-synuclein Polymerization Reduced Glial Cell Activation Reduced Glial Cell Activation Ceftriaxone->Reduced Glial Cell Activation Increased GLT-1 Protein Expression Increased GLT-1 Protein Expression Upregulation of GLT-1 Gene Transcription->Increased GLT-1 Protein Expression Increased Glutamate Clearance Increased Glutamate Clearance Increased GLT-1 Protein Expression->Increased Glutamate Clearance Reduced Oxidative Stress Reduced Oxidative Stress Inhibition of Ferroptosis Pathway->Reduced Oxidative Stress Protection of Dopaminergic Neurons Protection of Dopaminergic Neurons Inhibition of α-synuclein Polymerization->Protection of Dopaminergic Neurons Reduced Glutamate Excitotoxicity Reduced Glutamate Excitotoxicity Increased Glutamate Clearance->Reduced Glutamate Excitotoxicity Reduced Oxidative Stress->Protection of Dopaminergic Neurons Reduced Glutamate Excitotoxicity->Protection of Dopaminergic Neurons Amelioration of Motor Deficits Amelioration of Motor Deficits Protection of Dopaminergic Neurons->Amelioration of Motor Deficits

Caption: Ceftriaxone's neuroprotective signaling pathway in Parkinson's disease models.

Experimental_Workflow cluster_0 Treatment Groups Animal Acclimatization Animal Acclimatization Baseline Behavioral Testing Baseline Behavioral Testing Animal Acclimatization->Baseline Behavioral Testing Group Assignment Group Assignment Baseline Behavioral Testing->Group Assignment Vehicle Control Vehicle Control Group Assignment->Vehicle Control MPTP + Vehicle MPTP + Vehicle Group Assignment->MPTP + Vehicle MPTP + Ceftriaxone MPTP + Ceftriaxone Group Assignment->MPTP + Ceftriaxone Post-Lesion Behavioral Testing Post-Lesion Behavioral Testing Vehicle Control->Post-Lesion Behavioral Testing MPTP Induction MPTP Induction MPTP + Vehicle->MPTP Induction MPTP + Ceftriaxone->MPTP Induction MPTP Induction->Post-Lesion Behavioral Testing Euthanasia & Tissue Collection Euthanasia & Tissue Collection Post-Lesion Behavioral Testing->Euthanasia & Tissue Collection Neurochemical & Histological Analysis Neurochemical & Histological Analysis Euthanasia & Tissue Collection->Neurochemical & Histological Analysis

Caption: General experimental workflow for evaluating ceftriaxone in an MPTP mouse model.

References

Application of Ceftriaxone (Rocephin) in Amyotrophic Lateral Sclerosis (ALS) Clinical Trials: Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the clinical application of Ceftriaxone (B1232239) (Rocephin) in a significant multi-stage clinical trial for Amyotrophic Lateral Sclerosis (ALS). The information compiled is based on published data from a large-scale, randomized, double-blind, placebo-controlled study. While the trial ultimately did not demonstrate clinical efficacy, the methodology and rationale behind it offer valuable insights for future research in ALS therapeutics.

Rationale for Ceftriaxone in ALS

The primary hypothesis for the use of ceftriaxone in ALS centered on the mechanism of glutamate (B1630785) excitotoxicity, a pathological process implicated in the death of motor neurons.[1][2][3] In ALS, there is evidence of decreased expression and function of the excitatory amino acid transporter 2 (EAAT2), the primary transporter responsible for clearing synaptic glutamate.[1] This impairment leads to an accumulation of glutamate in the synaptic cleft, causing overstimulation of glutamate receptors and subsequent neuronal damage.

Preclinical studies in animal models of ALS showed that ceftriaxone, a beta-lactam antibiotic, could increase the expression of GLT-1 (the rodent analog of EAAT2).[1][4][5] This upregulation of the glutamate transporter was associated with neuroprotective effects, including delayed disease onset and prolonged survival in these models.[1] These promising preclinical findings provided a strong rationale for investigating ceftriaxone as a potential therapeutic agent in human ALS patients.[1][6][7][8]

Proposed Signaling Pathway

The proposed mechanism of action for ceftriaxone in the context of ALS involves the upregulation of the glutamate transporter EAAT2. While the precise intracellular signaling cascade is complex and not fully elucidated in the provided context, the general pathway is understood to involve the transcriptional regulation of the gene encoding EAAT2.

G cluster_0 Cell Membrane cluster_1 Astrocyte EAAT2 EAAT2 Transporter Glutamate_Uptake Increased Glutamate Uptake EAAT2->Glutamate_Uptake Ceftriaxone Ceftriaxone Nucleus Nucleus Ceftriaxone->Nucleus Stimulates Transcription Increased Transcription of EAAT2 gene Nucleus->Transcription Transcription->EAAT2 Leads to increased protein expression Glutamate_Synapse Synaptic Glutamate Glutamate_Synapse->Glutamate_Uptake Neuroprotection Neuroprotection of Motor Neurons Glutamate_Uptake->Neuroprotection

Proposed mechanism of Ceftriaxone in astrocytes.

Clinical Trial Design and Protocols

A major clinical investigation of ceftriaxone in ALS was conducted as a multi-stage, randomized, double-blind, placebo-controlled trial (NCT00349622).[1][9][10] This innovative "non-stop" design seamlessly integrated three stages to expedite the drug development process.[1][11][12]

Study Design Overview

G cluster_0 Treatment Arms (Stages 1 & 2) cluster_1 Treatment Arms (Stage 3) Stage1 Stage 1: Pharmacokinetics (n=66) Stage2 Stage 2: Safety & Tolerability (20 weeks) Stage1->Stage2 Participants continued Ceftriaxone_2g Ceftriaxone 2g/day Ceftriaxone_4g Ceftriaxone 4g/day Placebo Placebo Stage3 Stage 3: Efficacy (n=514 total) Stage2->Stage3 Participants continued and new participants enrolled Ceftriaxone_4g_S3 Ceftriaxone 4g/day Placebo_S3 Placebo

Multi-stage clinical trial design for Ceftriaxone in ALS.
  • Stage 1 (Pharmacokinetics): This initial stage aimed to determine the cerebrospinal fluid (CSF) and blood pharmacokinetics of two different dosages of ceftriaxone.[1][7][13]

  • Stage 2 (Safety): This stage evaluated the safety and tolerability of long-term administration of ceftriaxone.[1][2][3]

  • Stage 3 (Efficacy): The final stage was designed to assess the clinical efficacy of ceftriaxone in slowing disease progression and improving survival.[1][2][3]

Patient Population

Eligible participants were adults diagnosed with ALS, with a disease duration of less than three years and a vital capacity of more than 60% of the predicted value.[14] A total of 514 participants were randomized in the efficacy stage of the trial.[1]

Treatment Protocol
  • Drug Administration: Ceftriaxone or a matching placebo was administered intravenously twice daily via a central venous catheter.[1][15] This was done in a home setting by a trained caregiver.[1]

  • Dosage:

    • Stages 1 and 2 investigated daily doses of 2 grams and 4 grams of ceftriaxone.[1][7][13]

    • Stage 3 utilized a daily dose of 4 grams of ceftriaxone (administered as 2 grams twice daily).[1][11]

  • Concomitant Medication: To mitigate the risk of biliary side effects associated with ceftriaxone, participants in the active treatment group also received 300 mg of ursodiol twice daily.[1][9][14] The placebo group received a matching placebo for ursodiol.[1][15]

  • Blinding: The study was double-blinded, meaning that participants, their family members, and all site staff were unaware of the treatment assignments.[1]

Efficacy and Safety Assessments
  • Primary Efficacy Outcomes: The co-primary endpoints for the trial were survival and the rate of functional decline as measured by the slope of the Amyotrophic Lateral Sclerosis Functional Rating Scale-Revised (ALSFRS-R) scores.[1][9][14]

  • Safety Monitoring: Adverse events were systematically recorded and compared between the ceftriaxone and placebo groups.

Quantitative Data Summary

The clinical trial yielded significant quantitative data regarding the pharmacokinetics, efficacy, and safety of ceftriaxone in ALS patients.

Pharmacokinetic Data (Stage 1)
ParameterCeftriaxone 2g/dayCeftriaxone 4g/day
CSF Trough Level > 1 µM> 1 µM

The target CSF trough level of 1 µM was exceeded at both dosage levels, indicating adequate central nervous system penetration.[7][11][13]

Efficacy Outcomes (Stage 3)
Outcome MeasureCeftriaxone (4g/day)Placebop-valueHazard Ratio (95% CI)
Survival No significant differenceNo significant difference0.41460.904 (0.710, 1.152)
ALSFRS-R Slope No significant differenceNo significant difference0.2370-

Despite promising data in the earlier stages, the Phase 3 results showed no significant difference in survival or functional decline between the ceftriaxone and placebo groups.[1][9][14]

Key Safety Findings (Adverse Events)
Adverse Event CategoryCeftriaxone Group (%)Placebo Group (%)p-value
Gastrointestinal 72% (245/340)56% (97/173)0.0004
Hepatobiliary 62% (211/340)11% (19/173)<0.0001
Hepatobiliary (Serious) 12% (41/340)0% (0/173)-

Adverse events, particularly those related to the gastrointestinal and hepatobiliary systems, were significantly more frequent in the ceftriaxone group.[1][9][14]

Conclusions and Future Directions

The multi-stage clinical trial of ceftriaxone in ALS, despite its negative outcome in the efficacy stage, represents a significant undertaking in the field.[1] The study demonstrated that long-term administration of intravenous medication via a central venous catheter in a home setting is feasible and safe for this patient population.[1]

The failure of ceftriaxone to show clinical benefit, despite a strong preclinical rationale, highlights the challenges of translating findings from animal models to human disease. It underscores the complexity of ALS pathophysiology and suggests that targeting glutamate excitotoxicity alone may not be sufficient to alter the disease course.

Future research may focus on:

  • Investigating combination therapies that target multiple pathological pathways in ALS.

  • Exploring the use of biomarkers to identify patient subpopulations who may be more likely to respond to specific therapeutic interventions.

  • Developing novel drug delivery methods to enhance the penetration of therapeutic agents into the central nervous system.

While ceftriaxone is not a viable treatment for ALS, the comprehensive data and protocols from its clinical trial serve as a valuable resource for the design and execution of future studies in this challenging neurodegenerative disease.

References

Application Notes and Protocols for Quantifying Ceftriaxone in Brain Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantification of ceftriaxone (B1232239) in brain tissue, a critical aspect of preclinical and clinical research for this widely used antibiotic. The following protocols outline two primary techniques: analysis of brain tissue homogenate and in vivo microdialysis, both coupled with High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS) for sensitive and specific detection.

Quantification of Ceftriaxone from Brain Tissue Homogenate

This method provides an overall measurement of ceftriaxone concentration within a specific brain region.

Experimental Workflow

BrainHomogenateWorkflow cluster_sample_prep Sample Preparation cluster_analysis Analysis A Brain Tissue Collection B Homogenization A->B C Protein Precipitation B->C D Centrifugation C->D E Supernatant Collection D->E F LC-MS/MS Analysis E->F G Data Quantification F->G

Caption: Workflow for ceftriaxone quantification in brain homogenate.

Protocol: Brain Tissue Homogenization and Sample Preparation

This protocol is adapted from established methods for tissue homogenization and protein precipitation for LC-MS/MS analysis.

Materials:

  • Brain tissue sample

  • Ice-cold homogenization buffer (e.g., 1.89% formic acid in water or 0.25M sucrose (B13894) solution)

  • Bead beater homogenizer (e.g., Bullet Blender) with appropriate beads (e.g., 0.5 mm glass beads) or a rotor-stator homogenizer (e.g., Polytron)

  • Ice-cold protein precipitation solvent (e.g., acetonitrile (B52724) or methanol)

  • Microcentrifuge tubes

  • Refrigerated centrifuge

Procedure:

  • Tissue Preparation: On ice, weigh the frozen brain tissue sample. A typical sample size is between 50-300 mg.

  • Homogenization:

    • Bead Beater: Place the tissue, an equal mass of beads, and 2 volumes of ice-cold homogenization buffer into a microcentrifuge tube. Homogenize for 3-5 minutes at a medium-high speed.

    • Rotor-Stator: Place the tissue in a tube with 10 mL/g of ice-cold homogenization buffer. Homogenize on ice until the tissue is fully dispersed.

  • Protein Precipitation: To the homogenate, add 3-4 volumes of ice-cold acetonitrile or methanol. Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the mixture at 14,000 rpm for 10-15 minutes at 4°C.

  • Sample Collection: Carefully collect the supernatant, which contains the ceftriaxone, and transfer it to a clean tube for LC-MS/MS analysis.

Quantification of Unbound Ceftriaxone using In Vivo Microdialysis

This technique allows for the measurement of pharmacologically active, unbound ceftriaxone concentrations in the brain's extracellular fluid in real-time.

Experimental Workflow

MicrodialysisWorkflow cluster_invivo In Vivo Procedure cluster_analysis_md Analysis H Microdialysis Probe Implantation I Probe Calibration (In Vivo) H->I J Ceftriaxone Administration I->J K Dialysate Collection J->K L LC-MS/MS Analysis K->L M Data Quantification L->M

Caption: Workflow for in vivo microdialysis of ceftriaxone.

Protocol: In Vivo Microdialysis and Sample Collection

This protocol outlines the key steps for conducting an in vivo microdialysis experiment to measure brain extracellular fluid concentrations of ceftriaxone.

Materials:

  • Microdialysis probe

  • Stereotaxic apparatus

  • Perfusion pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF) for perfusion

  • Anesthetized animal model

Procedure:

  • Probe Implantation: Under anesthesia, surgically implant the microdialysis probe into the target brain region (e.g., striatum, cortex) using a stereotaxic frame.

  • Probe Equilibration: Perfuse the probe with aCSF at a low flow rate (e.g., 0.5-2 µL/min) for a stabilization period (e.g., 1-2 hours).

  • In Vivo Calibration: Determine the in vivo recovery of ceftriaxone across the microdialysis membrane. Common methods include:

    • Retrodialysis: Perfuse the probe with a known concentration of ceftriaxone and measure its loss in the outgoing dialysate.

    • No-Net-Flux: Perfuse the probe with multiple concentrations of ceftriaxone and determine the concentration at which there is no net movement across the membrane.

    • Zero-Flow Rate: Measure the dialysate concentration at several flow rates and extrapolate to zero flow to estimate the 100% recovery concentration.

  • Ceftriaxone Administration: Administer ceftriaxone to the animal (e.g., via intravenous infusion).

  • Dialysate Collection: Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) using a refrigerated fraction collector.

  • Sample Analysis: Analyze the collected dialysate samples by LC-MS/MS to determine the ceftriaxone concentration.

HPLC-MS/MS Analysis of Ceftriaxone

This section provides a general protocol for the quantification of ceftriaxone in prepared brain tissue homogenate supernatant or microdialysate using LC-MS/MS.

Protocol: LC-MS/MS Quantification

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

ParameterValue
Column C18 reverse-phase (e.g., 150 x 2.0 mm, 5 µm)
Mobile Phase A 0.1% formic acid in water
Mobile Phase B 0.1% formic acid in acetonitrile
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 20 µL
Gradient Optimized for separation of ceftriaxone and internal standard

Mass Spectrometry Conditions (Example):

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Monitoring Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) 555.0
Product Ion (m/z) 396.1
Internal Standard Cefotaxime or other suitable analogue

Procedure:

  • Calibration Curve: Prepare a series of calibration standards of ceftriaxone in a matrix matching the samples (e.g., blank brain homogenate supernatant or aCSF).

  • Sample Analysis: Inject the prepared samples and calibration standards into the LC-MS/MS system.

  • Data Processing: Integrate the peak areas of the ceftriaxone and internal standard MRM transitions.

  • Quantification: Construct a calibration curve by plotting the peak area ratio (ceftriaxone/internal standard) against the concentration of the calibration standards. Determine the concentration of ceftriaxone in the unknown samples from the calibration curve.

Quantitative Data Summary

The following table summarizes representative quantitative data for ceftriaxone levels in brain tissue from published studies.

TechniqueSpeciesBrain RegionCeftriaxone Concentration (µg/g or µg/mL)Reference
Brain HomogenateHumanNon-tumoral cerebral tissue0.3 - 12 µg/g[1][2]
In Vivo MicrodialysisRatCorpus Striatum~0.80 µg/mL[3][4]
In Vivo MicrodialysisRatLateral Ventricle (CSF)~0.71 µg/mL[3][4]

Note: The provided protocols and parameters are examples and may require optimization for specific experimental conditions and instrumentation. Method validation should be performed according to relevant regulatory guidelines to ensure accuracy, precision, and reliability of the results.

References

Preparation of Rocephin (Ceftriaxone) Solutions for Laboratory Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of Rocephin (ceftriaxone) solutions for use in various laboratory experiments. The information compiled below addresses solubility, stability, and appropriate reconstitution methods to ensure the integrity and reliability of your research data.

Physicochemical Properties of Ceftriaxone (B1232239) Sodium

Ceftriaxone sodium is a white to yellowish crystalline powder. Its solubility is a critical factor in preparing stock solutions for in vitro and in vivo studies. The color of the reconstituted solution can range from light yellow to amber, which depends on the storage duration, concentration, and the diluent used.[1][2][3] This color change does not typically signify a loss of potency.[4]

Table 1: Solubility of Ceftriaxone Sodium in Various Solvents

SolventSolubilityReference
WaterReadily soluble[1][5]
MethanolSparingly soluble[1][5][6]
EthanolVery slightly soluble[1][5][6]
AcetoneVery slightly soluble[6]
N,N-DimethylformamideSparingly soluble[6]
FormamideVery soluble[6]

Note: Solubility generally increases with temperature.[6][7][8]

Recommended Diluents for Laboratory Use

For most laboratory applications, sterile, nuclease-free water is the recommended diluent. However, depending on the experimental design, other buffered solutions or cell culture media may be used. It is crucial to avoid diluents containing calcium, such as Ringer's or Hartmann's solution, as this can lead to the formation of a precipitate.[2][4][9][10][11]

Table 2: Common Diluents for Reconstitution of Ceftriaxone

DiluentSuitabilityNotesReference
Sterile Water for InjectionHighRecommended for most applications.[11][12][13]
0.9% Sodium Chloride SolutionHighSuitable for many in vitro and in vivo studies.[11][13]
5% Dextrose Solution (D5W)HighCan be used for in vivo studies.[11][13]
Phosphate-Buffered Saline (PBS)ModerateCheck for compatibility with your specific assay; potential for pH-dependent stability changes.
Cell Culture Media (e.g., DMEM, RPMI-1640)ModeratePrepare fresh and use immediately. Some media components may interact with ceftriaxone over time.

Protocols for Preparation of Ceftriaxone Solutions

Preparation of a 100 mg/mL Stock Solution

This high-concentration stock solution is suitable for further dilution to working concentrations for various experiments.

Materials:

  • Ceftriaxone sodium powder (this compound)

  • Sterile Water for Injection

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Vortex mixer

  • Sterile syringe and needle or sterile filter unit (0.22 µm)

Protocol:

  • Aseptically weigh the required amount of ceftriaxone sodium powder.

  • Transfer the powder to a sterile conical tube.

  • Add the calculated volume of Sterile Water for Injection to achieve a final concentration of 100 mg/mL. For example, to prepare 10 mL of a 100 mg/mL solution, dissolve 1 g of ceftriaxone sodium in 9.6 mL of sterile water (note: the powder has a displacement volume).[13]

  • Vortex the tube thoroughly until the powder is completely dissolved. The solution should be clear and light yellow to amber in color.[1][2]

  • For applications requiring absolute sterility, filter the solution through a 0.22 µm sterile filter into a new sterile tube.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Preparation of Working Solutions

Dilute the 100 mg/mL stock solution to the desired final concentration using the appropriate diluent for your experiment (e.g., cell culture medium, PBS). For intravenous administration in animal models, concentrations between 10 mg/mL and 40 mg/mL are commonly recommended.[2][10]

Example: Preparation of a 1 mg/mL working solution in cell culture medium:

  • Thaw a single aliquot of the 100 mg/mL ceftriaxone stock solution.

  • In a sterile tube, add 9.9 mL of the desired cell culture medium.

  • Add 0.1 mL (100 µL) of the 100 mg/mL stock solution to the cell culture medium.

  • Mix gently by inverting the tube or by pipetting up and down.

  • Use the freshly prepared working solution immediately.

Stability and Storage of Ceftriaxone Solutions

The stability of reconstituted ceftriaxone solutions is dependent on the concentration, diluent, and storage temperature.

Table 3: Stability of Reconstituted Ceftriaxone Solutions

DiluentConcentrationStorage TemperatureStabilityReference
Sterile Water100 mg/mL25°C (Room Temperature)Up to 3 days[12]
Sterile Water100 mg/mL4°CUp to 10 days[12]
5% Dextrose100 mg/mL25°C (Room Temperature)Up to 3 days[12]
5% Dextrose100 mg/mL4°CUp to 10 days[12]
0.9% Sodium Chloride10-40 mg/mL25°C (Room Temperature)48 hours[2]
0.9% Sodium Chloride10-40 mg/mL5°C21 days[2]
0.9% Sodium Chloride or 5% Dextrose10-40 mg/mL-20°CUp to 26 weeks[2][10]
1% Lidocaine100 mg/mL25°C (Room Temperature)24 hours[14]
1% Lidocaine100 mg/mL4°CUp to 10 days[14]
1% Lidocaine250 mg/mL & 350 mg/mL4°CUp to 3 days[14]

Note: It is always recommended to use freshly prepared solutions for optimal results. Frozen solutions should be thawed at room temperature and should not be refrozen.[2][10]

Visualizations

Experimental Workflow for Solution Preparation

G cluster_start Preparation of Stock Solution cluster_optional Optional Sterilization cluster_storage Storage cluster_working Preparation of Working Solution weigh Weigh Ceftriaxone Sodium Powder reconstitute Reconstitute in Sterile Water (e.g., 100 mg/mL) weigh->reconstitute dissolve Vortex until Completely Dissolved reconstitute->dissolve sterile_filter Sterile Filter (0.22 µm) dissolve->sterile_filter If required aliquot Aliquot into Single-Use Volumes dissolve->aliquot If not filtering sterile_filter->aliquot store Store at -20°C (long-term) or 4°C (short-term) aliquot->store thaw Thaw Stock Solution Aliquot store->thaw dilute Dilute to Final Concentration in Appropriate Diluent thaw->dilute use Use Immediately in Experiment dilute->use G cluster_drug Drug Action cluster_bacterium Bacterial Cell cluster_cell_wall Cell Wall Synthesis cluster_lysis Outcome ceftriaxone Ceftriaxone (β-lactam antibiotic) pbp Penicillin-Binding Proteins (PBPs / Transpeptidases) ceftriaxone->pbp binds & inhibits peptidoglycan Peptidoglycan Cross-linking pbp->peptidoglycan catalyzes cell_wall Stable Bacterial Cell Wall peptidoglycan->cell_wall defective_wall Defective Cell Wall peptidoglycan->defective_wall leads to lysis Cell Lysis & Death defective_wall->lysis

References

Methodologies for Assessing the Behavioral Effects of Ceftriaxone in Mice: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the behavioral assessment of ceftriaxone (B1232239) in mice. This document outlines detailed experimental protocols for key behavioral assays, summarizes quantitative data from relevant studies, and illustrates the primary signaling pathway modulated by ceftriaxone.

Introduction

Ceftriaxone, a third-generation β-lactam antibiotic, has garnered significant interest in neuroscience research for its neuroprotective properties. A primary mechanism of action is its ability to increase the expression of the glutamate (B1630785) transporter-1 (GLT-1), which is crucial for clearing excess glutamate from the synaptic cleft.[1][2] Dysregulation of glutamate homeostasis is implicated in a range of neurological and psychiatric disorders. Consequently, ceftriaxone has been investigated for its therapeutic potential in conditions such as addiction, neurodegenerative diseases, and mood disorders. This document details the standard methodologies employed to evaluate the behavioral effects of ceftriaxone in murine models.

Signaling Pathway of Ceftriaxone-Mediated GLT-1 Upregulation

Ceftriaxone's neuroprotective effects are largely attributed to its modulation of glutamate signaling through the upregulation of GLT-1. This process is primarily mediated by the activation of the Nuclear Factor-kappaB (NF-κB) signaling pathway.[1][3]

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ceftriaxone Ceftriaxone Receptor Unknown Receptor Ceftriaxone->Receptor Signal_Cascade Intracellular Signaling Cascade Receptor->Signal_Cascade IkB_p50_p65 IkB p50 p65 Signal_Cascade->IkB_p50_p65 Activates IkB_Degradation IkB Degradation IkB_p50_p65->IkB_Degradation p50_p65 p50 p65 IkB_Degradation->p50_p65 p50_p65_n p50 p65 p50_p65->p50_p65_n Translocation NFkB_Site NF-kB Binding Site on GLT-1 Promoter p50_p65_n->NFkB_Site GLT1_Gene GLT-1 Gene Transcription NFkB_Site->GLT1_Gene Promotes

Ceftriaxone-induced GLT-1 upregulation via NF-κB.

Experimental Workflow for Behavioral Assessment

A typical workflow for assessing the behavioral effects of ceftriaxone in mice involves several key stages, from animal acclimatization to data analysis.

Acclimatization Animal Acclimatization (1-2 weeks) Baseline Baseline Behavioral Testing (Optional) Acclimatization->Baseline Treatment Ceftriaxone Administration (e.g., 200 mg/kg, i.p.) Acclimatization->Treatment Baseline->Treatment Behavioral_Testing Behavioral Testing Battery (e.g., OFT, EPM, FST) Treatment->Behavioral_Testing Tissue_Collection Tissue Collection (Brain Regions) Behavioral_Testing->Tissue_Collection Analysis Data Analysis (Behavioral & Molecular) Tissue_Collection->Analysis

General workflow for ceftriaxone behavioral studies.

Data Presentation

The following tables summarize quantitative data on the behavioral effects of ceftriaxone in mice across various assays.

Table 1: Effects of Ceftriaxone on Locomotor Activity (Open Field Test)

Treatment GroupDose (mg/kg)DurationTotal Distance Traveled (cm)Reference
Saline + Cocaine--Increased[4]
Ceftriaxone + Cocaine30-Attenuated Increase[4]
Saline-11 weeks-[5]
Ceftriaxone250 (oral)11 weeksNo Significant Difference[5]

Table 2: Effects of Ceftriaxone on Anxiety-Like Behavior (Elevated Plus Maze)

Treatment GroupDose (mg/kg)DurationTime in Open Arms (%)Reference
Control--~9.19[6]
Ceftriaxone2005-7 daysNo consistent anxiolytic effects reported[7]

Table 3: Effects of Ceftriaxone on Depressive-Like Behavior (Forced Swim Test & Tail Suspension Test)

TestTreatment GroupDose (g/kg)DurationImmobility Time (s)Reference
FSTControl--~150[8]
FSTCeftriaxone0.13030 min priorDecreased[8]
FSTCeftriaxone0.19530 min priorDecreased (dose-dependent)[8]
FSTCeftriaxone0.26030 min priorDecreased (dose-dependent)[8]
TSTControl--~160[8]
TSTCeftriaxone0.13030 min priorDecreased[8]
TSTCeftriaxone0.19530 min priorDecreased (dose-dependent)[8]
TSTCeftriaxone0.26030 min priorDecreased (comparable to fluoxetine)[8]

Table 4: Effects of Ceftriaxone on Cognitive Function (Novel Object Recognition & T-Maze)

TestModelDose (mg/kg)DurationCognitive EffectReference
NORAPP/PS1 Mice200-Improved Recognition[2]
NORMPTP Model100 & 20014 daysImproved Recognition[1]
T-MazeMPTP Model100 & 20014 daysImproved Working Memory[1]
T-MazeTBI Model20056 days post-injuryNo Improvement[9]

Experimental Protocols

Open Field Test (OFT)

Objective: To assess general locomotor activity and anxiety-like behavior.[10][11]

Materials:

  • Open field arena (e.g., 42 x 42 x 42 cm PVC box).[12]

  • Video camera and tracking software (e.g., ANY-maze).[13]

  • 70% ethanol (B145695) for cleaning.

Protocol:

  • Acclimatization: Allow mice to acclimate to the testing room for at least 30-60 minutes before the test.

  • Arena Preparation: Clean the arena thoroughly with 70% ethanol between each trial to eliminate olfactory cues.

  • Procedure:

    • Gently place the mouse in the center of the arena.

    • Allow the mouse to explore freely for a predetermined duration (typically 5-10 minutes).[13]

    • Record the session using the video tracking system.

  • Data Analysis:

    • Locomotor Activity: Total distance traveled.

    • Anxiety-Like Behavior: Time spent in the center zone versus the periphery, number of entries into the center zone, and thigmotaxis (wall-hugging behavior).[10]

Elevated Plus Maze (EPM)

Objective: To evaluate anxiety-like behavior based on the conflict between the natural tendency to explore a novel environment and the aversion to open, elevated spaces.[14][15]

Materials:

  • Elevated plus-maze apparatus (two open arms and two closed arms, elevated from the floor).[16]

  • Video camera and tracking software.

  • 70% ethanol for cleaning.

Protocol:

  • Acclimatization: Acclimate mice to the testing room for at least 30-60 minutes prior to testing.

  • Apparatus Preparation: Clean the maze with 70% ethanol between each mouse.

  • Procedure:

    • Place the mouse in the center of the maze, facing an open arm.

    • Allow the mouse to explore the maze for 5 minutes.[14]

    • Record the session for later analysis.

  • Data Analysis:

    • Time spent in the open arms versus the closed arms.[16]

    • Number of entries into the open and closed arms.

    • Anxiolytic effects are indicated by an increase in the time spent and/or entries into the open arms.[14]

Forced Swim Test (FST)

Objective: To assess depressive-like behavior by measuring the duration of immobility when a mouse is placed in an inescapable cylinder of water.[17][18]

Materials:

  • Transparent cylindrical container (e.g., 25 cm height, 10 cm diameter).[8]

  • Water maintained at 25 ± 1°C.[8]

  • Video camera.

  • Towels for drying.

Protocol:

  • Preparation: Fill the cylinder with water to a depth of 15 cm, ensuring the mouse cannot touch the bottom or escape.[8]

  • Procedure:

    • Gently place the mouse into the water.

    • The test duration is typically 6 minutes.[19]

    • Record the session.

  • Data Analysis:

    • Measure the duration of immobility during the last 4 minutes of the test.[8]

    • Immobility is defined as the cessation of struggling and remaining floating, making only movements necessary to keep the head above water.[8]

    • A decrease in immobility time suggests an antidepressant-like effect.[8]

Tail Suspension Test (TST)

Objective: To evaluate depressive-like behavior by measuring the immobility of a mouse when suspended by its tail.[20][21]

Materials:

  • Suspension box or a horizontal bar.

  • Adhesive tape.

  • Video camera.

Protocol:

  • Preparation: Securely attach adhesive tape to the tip of the mouse's tail.

  • Procedure:

    • Suspend the mouse by its tail from the bar, ensuring it cannot reach any surfaces.

    • The test duration is typically 6 minutes.[21]

    • Record the session.

  • Data Analysis:

    • Measure the total duration of immobility. Immobility is defined as the absence of any limb or body movement, except for respiration.[21]

    • A decrease in immobility time is indicative of an antidepressant-like effect.[8]

Novel Object Recognition (NOR) Test

Objective: To assess recognition memory.

Materials:

  • Open field arena.

  • Two identical objects (familiar objects).

  • One novel object.

  • Video camera and tracking software.

Protocol:

  • Habituation: Allow the mouse to explore the empty arena for a set period on the day before testing.

  • Training (Familiarization) Phase:

    • Place two identical objects in the arena.

    • Allow the mouse to explore the objects for a defined time (e.g., 10 minutes).

  • Testing Phase:

    • After a retention interval (e.g., 1 to 24 hours), return the mouse to the arena where one of the familiar objects has been replaced with a novel object.

    • Allow the mouse to explore for a set time (e.g., 5-10 minutes).

  • Data Analysis:

    • Measure the time spent exploring the novel object versus the familiar object.

    • A preference for the novel object (spending significantly more time exploring it) indicates intact recognition memory.

T-Maze Spontaneous Alternation

Objective: To evaluate spatial working memory based on the innate tendency of rodents to alternate choices of arms in a T-shaped maze.[22]

Materials:

  • T-shaped maze with a start arm and two goal arms.[22]

  • Guillotine doors to control access to the arms.

  • 70% ethanol for cleaning.

Protocol:

  • Procedure:

    • Place the mouse in the start arm and allow it to choose one of the goal arms.

    • Once the mouse enters a goal arm, it is confined there for a short period (e.g., 30 seconds).[9]

    • The mouse is then returned to the start arm for a subsequent trial.

    • Record the sequence of arm choices over a series of trials (e.g., 3 trials).[9]

  • Data Analysis:

    • Calculate the percentage of spontaneous alternations. An alternation is defined as entering the arm opposite to the one chosen in the previous trial.

    • A higher percentage of alternations (above 50% chance) suggests intact working memory.[9]

References

Rocephin (Ceftriaxone) Administration in Preclinical Research: A Comparative Guide to Intravenous and Intraperitoneal Routes

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed overview of the two primary parenteral routes for administering Rocephin (ceftriaxone) in preclinical research: intravenous (IV) and intraperitoneal (IP). It offers a comparative analysis of their pharmacokinetic profiles, detailed experimental protocols for rodent models, and an exploration of the neuroprotective signaling pathways activated by ceftriaxone (B1232239). This guide is intended to assist researchers in selecting the appropriate administration route for their preclinical studies and in designing robust experimental paradigms.

Introduction: IV vs. IP Administration in Preclinical Models

The choice between intravenous (IV) and intraperitoneal (IP) administration of this compound (ceftriaxone) in preclinical research is a critical decision that can significantly impact experimental outcomes. IV administration delivers the compound directly into the systemic circulation, ensuring 100% bioavailability and rapid onset of action. This route is often preferred for studies requiring precise control over plasma concentrations and for mimicking clinical use in severe infections. However, IV administration in small animals like rodents can be technically challenging, often requiring skill in procedures such as tail vein or retro-orbital injection.

In contrast, IP injection is a simpler and more common route in rodent studies. The compound is injected into the peritoneal cavity and absorbed into the systemic circulation. While technically less demanding, the absorption kinetics can be more variable than with IV administration, and it may not fully replicate the pharmacokinetic profile of an IV dose in humans. The choice of administration route should, therefore, be carefully considered based on the specific aims of the study, the animal model being used, and the desired pharmacokinetic profile.

Comparative Pharmacokinetics: IV vs. IP in Rodents

Direct comparative pharmacokinetic data for IV versus IP administration of ceftriaxone in a single rodent study is limited in the readily available literature. However, by examining data from separate studies in rats, we can draw some general comparisons.

Table 1: Pharmacokinetic Parameters of Ceftriaxone in Rats following IV and IP Administration

Pharmacokinetic ParameterIntravenous (IV) AdministrationIntraperitoneal (IP) Administration
Dose 50 mg/kg & 100 mg/kg100 mg/kg
Animal Model Wistar Rats[1]Sprague-Dawley Rats[2][3]
Peak Plasma Concentration (Cmax) High and immediateDelayed and lower than IV
Time to Peak (Tmax) Immediate (at the end of infusion)Approximately 0.5 - 1 hour[2]
Area Under the Curve (AUC) Dose-dependentInfluenced by absorption rate
Bioavailability 100% (by definition)High, but less than 100%
Half-life (t½) Approximately 29 minutes in rats[4]Similar to IV once absorbed

Note: The data presented is compiled from different studies and should be interpreted with caution due to potential variations in experimental conditions, rat strains, and analytical methods.

Experimental Protocols

Intravenous (IV) Administration via Tail Vein Injection in Rats/Mice

This protocol describes the standard method for administering ceftriaxone solution via the lateral tail vein of a rodent.

Materials:

  • This compound (ceftriaxone) for injection, USP

  • Sterile saline (0.9% sodium chloride) or sterile water for injection

  • Rodent restrainer

  • Heat lamp or warming pad

  • 70% ethanol (B145695)

  • Sterile gauze

  • Insulin syringes (e.g., 27-30 gauge) with a new needle for each animal

  • Vortex mixer

Procedure:

  • Preparation of Ceftriaxone Solution:

    • Reconstitute the lyophilized this compound powder with sterile saline or water for injection to the desired stock concentration. Ensure complete dissolution by vortexing.

    • Further dilute the stock solution with sterile saline to the final concentration required for the correct dose in the desired injection volume (typically 5-10 mL/kg for rats and 10 mL/kg for mice).

  • Animal Preparation:

    • Warm the animal for 5-10 minutes under a heat lamp or on a warming pad to induce vasodilation of the tail veins, making them more visible and accessible.[5]

    • Place the rodent in an appropriate restrainer to secure the animal and expose the tail.

  • Injection Procedure:

    • Wipe the tail with 70% ethanol to clean the injection site and improve visualization of the veins.[5]

    • Locate one of the lateral tail veins. Apply gentle pressure at the base of the tail to distend the vein.

    • With the bevel of the needle facing up, insert the needle into the vein at a shallow angle, parallel to the vein.[6]

    • A successful entry may be indicated by a small flash of blood in the hub of the syringe.

    • Slowly inject the ceftriaxone solution. There should be no resistance. If resistance is felt or a subcutaneous bleb forms, the needle is not in the vein. In this case, withdraw the needle and re-attempt the injection at a more proximal site.

    • After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.

  • Post-Procedure Monitoring:

    • Return the animal to its cage and monitor for any adverse reactions, such as distress or local tissue reaction.

Intraperitoneal (IP) Administration in Rats/Mice

This protocol outlines the procedure for administering a ceftriaxone solution into the peritoneal cavity of a rodent.

Materials:

  • This compound (ceftriaxone) for injection, USP

  • Sterile saline (0.9% sodium chloride) or sterile water for injection

  • Sterile syringes (e.g., 1 mL or 3 mL) with a 23-25 gauge needle

  • 70% ethanol

  • Vortex mixer

Procedure:

  • Preparation of Ceftriaxone Solution:

    • Prepare the ceftriaxone solution as described in the IV administration protocol to the desired final concentration.

  • Animal Restraint:

    • Manually restrain the mouse or rat by scruffing the neck and securing the tail.

    • Position the animal so that its head is tilted downwards. This allows the abdominal organs to move away from the injection site.

  • Injection Procedure:

    • Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.

    • Wipe the injection site with 70% ethanol.

    • Insert the needle at a 30-45 degree angle into the peritoneal cavity.

    • Before injecting, gently aspirate to ensure that no blood or urine is drawn into the syringe, which would indicate entry into a blood vessel or the bladder.

    • Inject the ceftriaxone solution smoothly.

    • Withdraw the needle and return the animal to its cage.

  • Post-Procedure Monitoring:

    • Monitor the animal for any signs of discomfort or adverse effects.

Neuroprotective Signaling Pathway of Ceftriaxone

Ceftriaxone has demonstrated significant neuroprotective effects in various preclinical models of neurological disorders.[7][8] This effect is primarily attributed to its ability to upregulate the expression of the glutamate (B1630785) transporter 1 (GLT-1), which is predominantly expressed on astrocytes.[9][10] GLT-1 is responsible for the majority of glutamate uptake from the synaptic cleft, thereby preventing excitotoxicity.

The upregulation of GLT-1 by ceftriaxone leads to a cascade of beneficial downstream effects, including the reduction of astrocyte activation and the attenuation of neuronal hyperexcitability.[10] Some evidence also suggests the involvement of the Brain-Derived Neurotrophic Factor (BDNF)-TrkB signaling pathway in ceftriaxone's neuroprotective mechanism.[11]

Ceftriaxone_Neuroprotection cluster_astrocyte cluster_neuron CTX Ceftriaxone Astrocyte Astrocyte CTX->Astrocyte Acts on BDNF BDNF-TrkB Pathway CTX->BDNF May involve GLT1 GLT-1 Upregulation Astrocyte->GLT1 AstrocyteActivation Astrocyte->AstrocyteActivation Reduces Glutamate GLT1->Glutamate Increases Uptake Neuroprotection Neuroprotection GLT1->Neuroprotection Excitotoxicity Neuron Neuron Excitotoxicity->Neuron Reduces NeuronalHyperexcitability Neuron->NeuronalHyperexcitability Reduces BDNF->Neuroprotection

Caption: Ceftriaxone's neuroprotective signaling pathway.

Conclusion

The choice between IV and IP administration of this compound in preclinical research depends on the specific scientific question being addressed. IV administration offers precise dose control and rapid systemic exposure, closely mimicking clinical applications for severe conditions. IP administration, while more convenient for rodent studies, introduces variability in absorption. The neuroprotective effects of ceftriaxone, primarily mediated through the upregulation of the astrocytic glutamate transporter GLT-1, highlight its potential as a therapeutic agent for a range of neurological disorders. The provided protocols and pathway information serve as a valuable resource for researchers utilizing this compound in their preclinical investigations.

References

Application Notes and Protocols: Utilizing Ceftriaxone as a Tool to Investigate Synaptic Plasticity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftriaxone (B1232239), a third-generation cephalosporin (B10832234) antibiotic, has emerged as a valuable pharmacological tool for investigating the mechanisms of synaptic plasticity.[1] Its primary mechanism of action in the central nervous system is the upregulation of the glutamate (B1630785) transporter-1 (GLT-1), also known as excitatory amino acid transporter 2 (EAAT2).[2][3][4] GLT-1 is predominantly expressed on astrocytes and is responsible for the majority of glutamate uptake from the synaptic cleft.[2] By enhancing glutamate clearance, ceftriaxone modulates glutamatergic neurotransmission and has profound effects on synaptic function and plasticity.[2][5]

These application notes provide a comprehensive overview of the use of ceftriaxone in synaptic plasticity research, including its mechanism of action, experimental protocols, and relevant signaling pathways.

Mechanism of Action

Ceftriaxone's influence on synaptic plasticity is primarily indirect, stemming from its ability to increase the expression and activity of the GLT-1 transporter.[6] This leads to a reduction in the concentration and dwell time of glutamate in the synaptic cleft.[2] The consequences of this enhanced glutamate clearance are multifaceted and can influence key forms of synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD).[2][5]

Studies have shown that by increasing glutamate reuptake, ceftriaxone can attenuate N-Methyl-D-aspartate receptor (NMDAR)-dependent signaling, which is a critical component for the induction of many forms of LTP.[2][7] This can result in a weakening or impairment of LTP in certain experimental paradigms.[2][8] Conversely, the modulation of glutamate levels can be neuroprotective in pathological conditions characterized by excitotoxicity, where excessive glutamate receptor activation leads to neuronal damage.[9][10] In models of neurodegenerative diseases like Alzheimer's, ceftriaxone has been shown to improve synaptic plasticity and cognitive function by inhibiting the overactivation of extrasynaptic NMDARs.[11][12]

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of ceftriaxone on synaptic plasticity and related molecular markers.

Table 1: Effects of Ceftriaxone on Long-Term Potentiation (LTP)

Animal ModelBrain RegionCeftriaxone DosageDuration of TreatmentLTP Induction ProtocolKey FindingsReference
Young RatsHippocampal CA3-CA1 synapses200 mg/kg/day, i.p.5 daysTheta-burst stimulation (TBS) or High-frequency stimulation (HFS)Significantly weakened LTP.[2][7][8][2]
APP/PS1 Mice (Alzheimer's model)HippocampusNot specifiedNot specifiedNot specifiedImproved LTP induction.[11][11]
Okadaic Acid-induced AD model ratsHippocampal perforant path-DG synapses200 mg/kg/day, i.p.2 weeksHigh-frequency stimulationAmeliorated the attenuation of fEPSP slope and population spike amplitude.[13][13]

Table 2: Effects of Ceftriaxone on Protein Expression

Animal ModelBrain RegionCeftriaxone DosageDuration of TreatmentProteinChange in ExpressionReference
Naive RatsStriatum200 mg/kg/day, i.p.5-7 daysGLT-1Increased[9]
Female MiceStriatum200 mg/kg/day4 daysGLT-1Increased by 0.335 (arbitrary units) compared to control.[3][3]
APP/PS1 Mice (Alzheimer's model)HippocampusNot specifiedNot specifiedGluN2B and GluN2BTyr1472 (extrasynaptic)Prevented upregulation.[11][11]
APP/PS1 Mice (Alzheimer's model)HippocampusNot specifiedNot specifiedm-calpain and phosphorylated p38 MAPKPrevented increase.[11][11]

Experimental Protocols

Protocol 1: In Vivo Electrophysiology to Assess LTP in Rodents

This protocol describes the methodology for assessing the effect of ceftriaxone on LTP in the hippocampus of live, anesthetized rodents.

Materials:

  • Ceftriaxone sodium salt

  • Sterile saline (0.9% NaCl)

  • Anesthetic (e.g., urethane)

  • Stereotaxic apparatus

  • Recording and stimulating electrodes

  • Amplifier and data acquisition system

Procedure:

  • Animal Preparation and Drug Administration:

    • Administer ceftriaxone (e.g., 200 mg/kg, i.p.) or vehicle (saline) to the animals daily for a predetermined period (e.g., 5-8 consecutive days).[2][5]

  • Anesthesia and Surgery:

    • Anesthetize the animal with an appropriate anesthetic (e.g., urethane).

    • Mount the animal in a stereotaxic apparatus.

    • Perform a craniotomy to expose the brain region of interest (e.g., the hippocampus).

  • Electrode Placement:

    • Carefully lower the stimulating electrode into the presynaptic pathway (e.g., Schaffer collaterals) and the recording electrode into the postsynaptic region (e.g., CA1 stratum radiatum).

  • Baseline Recording:

    • Deliver single test pulses to the stimulating electrode to evoke field excitatory postsynaptic potentials (fEPSPs).

    • Adjust the stimulation intensity to elicit a response that is 40-50% of the maximal fEPSP amplitude.[2]

    • Record a stable baseline of fEPSPs for at least 20-30 minutes.

  • LTP Induction:

    • Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., 3 trains of 100 pulses at 100 Hz, with a 20-second inter-train interval) or a theta-burst stimulation (TBS) protocol (e.g., 5 trains of 5 bursts of 5 pulses at 100 Hz, with a 200 ms (B15284909) inter-burst interval, repeated 5 times every 10 seconds).[2][8]

  • Post-Induction Recording:

    • Continue to record fEPSPs for at least 60 minutes after the induction protocol to assess the magnitude and stability of LTP.

  • Data Analysis:

    • Measure the slope of the fEPSP.

    • Normalize the post-induction fEPSP slopes to the average baseline slope.

    • Compare the degree of potentiation between the ceftriaxone-treated and vehicle-treated groups.

Protocol 2: Western Blotting for GLT-1 Expression

This protocol outlines the steps to quantify the expression of the GLT-1 transporter in brain tissue following ceftriaxone treatment.

Materials:

  • Brain tissue from ceftriaxone- and vehicle-treated animals

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibody against GLT-1

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Tissue Homogenization:

    • Dissect the brain region of interest (e.g., hippocampus, striatum) on ice.

    • Homogenize the tissue in ice-cold lysis buffer.

  • Protein Quantification:

    • Centrifuge the homogenates to pellet insoluble material.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against GLT-1 overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply a chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Quantify the band intensity using densitometry software.

    • Normalize the GLT-1 band intensity to a loading control (e.g., β-actin or GAPDH).

    • Compare the normalized GLT-1 expression levels between the ceftriaxone-treated and vehicle-treated groups.

Signaling Pathways and Experimental Workflows

Ceftriaxone_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_astrocyte Astrocyte cluster_postsynaptic Postsynaptic Neuron Glutamate_synapse Synaptic Glutamate NMDAR NMDA Receptor Glutamate_synapse->NMDAR Activates AMPAR AMPA Receptor Glutamate_synapse->AMPAR Activates Ceftriaxone Ceftriaxone NFkB NF-κB GLT1_gene GLT-1 Gene (EAAT2) GLT1 GLT-1 Transporter GLT1->Glutamate_synapse Increases Uptake Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) NMDAR->Synaptic_Plasticity Modulates AMPAR->Synaptic_Plasticity Modulates

LTP_Experimental_Workflow start Start drug_admin Ceftriaxone/Vehicle Administration (e.g., 5-8 days) start->drug_admin anesthesia Anesthesia and Stereotaxic Surgery drug_admin->anesthesia electrode_placement Electrode Placement (Stimulating & Recording) anesthesia->electrode_placement baseline Baseline fEPSP Recording (20-30 min) electrode_placement->baseline ltp_induction LTP Induction (HFS or TBS) baseline->ltp_induction post_ltp Post-Induction fEPSP Recording (≥ 60 min) ltp_induction->post_ltp analysis Data Analysis (fEPSP slope) post_ltp->analysis end End analysis->end

Caption: Workflow for in vivo LTP experiments with ceftriaxone.

Western_Blot_Workflow start Start tissue_prep Brain Tissue Dissection & Homogenization start->tissue_prep protein_quant Protein Quantification (BCA Assay) tissue_prep->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Protein Transfer (PVDF membrane) sds_page->transfer immunoblot Immunoblotting (Primary & Secondary Antibodies) transfer->immunoblot detection Chemiluminescent Detection immunoblot->detection analysis Densitometry Analysis detection->analysis end End analysis->end

Caption: Workflow for Western blot analysis of GLT-1 expression.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Rocephin (Ceftriaxone) Solubility Challenges for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling Rocephin (ceftriaxone) for in vitro experiments. Find troubleshooting tips, frequently asked questions, detailed protocols, and solubility data to ensure the successful preparation and use of ceftriaxone (B1232239) in your research.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound (ceftriaxone) for in vitro studies?

A1: For most in vitro biological experiments, the recommended solvent is an aqueous buffer. Ceftriaxone sodium salt is readily soluble in water and buffered solutions like PBS (pH 7.2).[1][2] Organic solvents such as ethanol, DMSO, and dimethylformamide are not ideal as ceftriaxone is only sparingly soluble in them.[1] If an organic solvent must be used, fresh, moisture-free DMSO can be used to prepare a stock solution, though solubility is limited.[3][4]

Q2: I'm observing precipitation when preparing my ceftriaxone stock solution. What could be the cause?

A2: Precipitation can occur for several reasons:

  • Concentration: Exceeding the solubility limit in the chosen solvent is a common cause. In PBS (pH 7.2), the solubility is approximately 10 mg/mL.[1]

  • Solvent Choice: Using organic solvents where ceftriaxone has low solubility can lead to precipitation.[1]

  • pH: The pH of the solution can affect stability and solubility. The optimal pH for ceftriaxone stability is around 7.5.[5][6] Significant deviation from this can lead to degradation and precipitation.

  • Calcium Contamination: Ceftriaxone can precipitate in the presence of calcium ions.[7][8][9] Ensure your glassware is thoroughly rinsed and that none of your reagents or media contain free calcium. Do not use diluents like Ringer's or Hartmann's solution.[7][8]

Q3: How should I store my ceftriaxone stock solution?

A3: The stability of reconstituted ceftriaxone solutions is dependent on the solvent, concentration, and storage temperature.

  • Aqueous Solutions: It is generally recommended to prepare fresh aqueous solutions for each experiment and not to store them for more than one day.[1] However, some studies show that at a concentration of 100 mg/mL in sterile water, the solution is stable for up to 3 days at 25°C and 10 days at 4°C.[10]

  • Frozen Solutions: For longer-term storage, aliquoted stock solutions can be stored frozen. Solutions in 5% Dextrose or 0.9% Sodium Chloride at concentrations between 10 mg/mL and 40 mg/mL are stable for up to 26 weeks when stored at -20°C.[11] It is important to avoid repeated freeze-thaw cycles.[3][4] Thawed solutions should be used within 48 hours at room temperature and should not be refrozen.[11]

Q4: My ceftriaxone solution has turned a yellow-amber color. Is it still usable?

A4: The color of reconstituted ceftriaxone solutions can range from light yellow to amber, depending on the storage duration, concentration, and the diluent used.[2][11][12] This color change does not necessarily indicate a loss of potency.[7] However, a significant change in color or the appearance of particulates is a sign of degradation, and the solution should be discarded.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Cloudy solution or visible precipitate upon dissolution. Concentration exceeds solubility limit.Prepare a more dilute solution. Refer to the solubility data table below.
Incorrect solvent used.Use sterile water or a suitable aqueous buffer like PBS (pH 7.2). Avoid organic solvents where solubility is low.[1]
Presence of calcium ions.Use calcium-free diluents and ensure all glassware is thoroughly rinsed with deionized water.[7][8]
Precipitation observed after adding the stock solution to cell culture media. Interaction with components in the media, particularly calcium.Ensure the final concentration of ceftriaxone in the media is below its solubility limit and that the media does not contain high concentrations of free calcium that could lead to precipitation.[9] Consider using a calcium-free formulation of the media for the experiment if possible.
pH of the final solution is not optimal.Check the pH of your final experimental solution. The optimal pH for ceftriaxone stability is around 7.5.[5][6]
Loss of drug activity in the experiment. Degradation of the ceftriaxone stock solution.Prepare fresh stock solutions for each experiment. If storing, follow the recommended storage conditions and avoid repeated freeze-thaw cycles.[1][11]
Instability at experimental temperature.Ceftriaxone stability is temperature-dependent. At 37°C, degradation is more rapid.[13] Account for this in your experimental design, potentially by refreshing the media with freshly prepared ceftriaxone at regular intervals for longer-term experiments.

Data Presentation: Ceftriaxone Solubility

SolventSolubilityReference(s)
WaterReadily soluble[2]
100 mg/mL[3]
Phosphate Buffered Saline (PBS, pH 7.2)Approximately 10 mg/mL[1]
DMSO1 mg/mL to 100 mg/mL (solubility can be variable, use fresh, moisture-free DMSO)[3][4]
EthanolVery slightly soluble / Insoluble[2][3]
MethanolSparingly soluble[2]
N,N-DimethylformamideSparingly soluble[1]
AcetoneInsoluble[14]

Experimental Protocols

Protocol for Preparation of a 10 mg/mL Ceftriaxone Stock Solution in PBS

Materials:

  • Ceftriaxone sodium salt powder

  • Sterile Phosphate Buffered Saline (PBS), pH 7.2

  • Sterile conical tube

  • Vortex mixer

  • Sterile syringe filter (0.22 µm)

  • Sterile microcentrifuge tubes for aliquoting

Procedure:

  • Aseptically weigh the required amount of ceftriaxone sodium salt powder. For a 10 mg/mL solution, you will need 10 mg of ceftriaxone for every 1 mL of PBS.

  • Transfer the powder to a sterile conical tube.

  • Add the appropriate volume of sterile PBS (pH 7.2) to the tube.

  • Gently vortex the tube until the powder is completely dissolved. The solution should be clear.

  • Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile tube.

  • For immediate use, the solution can be kept at room temperature, protected from light. For longer-term storage, aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C for up to 26 weeks.[11] Avoid repeated freeze-thaw cycles.

Mandatory Visualizations

experimental_workflow cluster_preparation Stock Solution Preparation cluster_storage Storage Options cluster_application Experimental Application weigh Weigh Ceftriaxone Sodium Salt dissolve Dissolve in Sterile PBS (pH 7.2) weigh->dissolve Aseptic Technique vortex Vortex until Fully Dissolved dissolve->vortex filter Sterile Filter (0.22 µm) vortex->filter immediate_use Immediate Use (Room Temp, <24h) filter->immediate_use long_term Long-Term Storage (-20°C) filter->long_term add_to_media Add to Cell Culture Media immediate_use->add_to_media long_term->add_to_media Thaw Aliquot perform_assay Perform In Vitro Assay add_to_media->perform_assay

Caption: Workflow for preparing and using ceftriaxone solutions.

Signaling Pathway Note:

Ceftriaxone's primary mechanism of action is the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[1] This disrupts the final step of peptidoglycan synthesis in bacterial cell walls, leading to cell lysis and death. For in vitro experiments focusing on antibacterial activity, this is the key pathway of interest. If your research involves potential non-antibacterial effects of ceftriaxone, further literature review specific to your cell type and experimental context is recommended.

signaling_pathway ceftriaxone Ceftriaxone pbp Penicillin-Binding Proteins (PBPs) ceftriaxone->pbp Binds to & Inhibits peptidoglycan Peptidoglycan Synthesis pbp->peptidoglycan cell_wall Bacterial Cell Wall Integrity peptidoglycan->cell_wall Maintains lysis Cell Lysis & Bacterial Death cell_wall->lysis Disruption leads to

Caption: Ceftriaxone's mechanism of antibacterial action.

References

Technical Support Center: Optimizing Ceftriaxone Dosage for Neuroprotection in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing ceftriaxone (B1232239) as a neuroprotective agent in animal models. The information is compiled from various preclinical studies to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most commonly reported effective dose of ceftriaxone for neuroprotection in rodents?

A1: The most frequently cited effective dose of ceftriaxone in rodent models is 200 mg/kg/day administered via intraperitoneal (i.p.) injection.[1][2][3][4] This dosage has been shown to be effective in upregulating the glutamate (B1630785) transporter 1 (GLT-1), which is a key mechanism of its neuroprotective action.[1][3][5]

Q2: How long should ceftriaxone be administered to observe a neuroprotective effect?

A2: Treatment durations in published studies vary depending on the animal model and the specific research question. However, a common treatment regimen is daily administration for 5 to 7 consecutive days.[2][3] Some studies have shown that GLT-1 upregulation can be observed as early as 48 hours after the initiation of treatment and can persist for several days after the last dose.[3] Longer treatment periods, such as 36 days, have also been used in models of chronic neurodegenerative diseases like Alzheimer's.[6][7]

Q3: What is the primary mechanism of ceftriaxone-induced neuroprotection?

A3: The principal mechanism underlying ceftriaxone's neuroprotective effects is the upregulation of the glial glutamate transporter 1 (GLT-1).[1][5] GLT-1 is responsible for the majority of glutamate uptake in the brain. By increasing its expression, ceftriaxone enhances the clearance of excess glutamate from the synaptic cleft, thereby reducing excitotoxicity, a major contributor to neuronal damage in various neurological disorders.[8]

Q4: Does ceftriaxone upregulate GLT-1 in healthy animals?

A4: The effect of ceftriaxone on GLT-1 expression in healthy, drug-naive rodents is not always consistent. Some studies report that the same 200 mg/kg dose does not reliably upregulate GLT-1 in all brain regions, with the hippocampus being a notable exception.[1] The neuroprotective effect appears to be more robust in disease models where GLT-1 expression is already compromised.[1]

Q5: Are there alternative routes of administration besides intraperitoneal injection?

A5: While intraperitoneal injection is the most common route in research settings, some studies have utilized intravenous[4] or subcutaneous administration.[9][10] However, subcutaneous injections have been associated with local tissue reactions, including inflammation and fibrosis, in animal models.[9]

Troubleshooting Guide

Issue 1: Lack of Observed Neuroprotective Effect or GLT-1 Upregulation.

  • Possible Cause 1: Insufficient Dosage or Treatment Duration.

    • Solution: Ensure the dosage is within the effective range reported in the literature (typically 100-200 mg/kg/day for rodents).[6][11] Verify that the treatment duration is adequate. Most protocols involve at least 5 consecutive days of administration.[2]

  • Possible Cause 2: Timing of Tissue Collection.

    • Solution: The timing of tissue harvesting for analysis is critical. For instance, one study failed to detect GLT-1 upregulation in the hippocampus when animals were euthanized 4 days after the last ceftriaxone injection, whereas studies that collected tissue within 24 hours of the final dose observed an effect.[1]

  • Possible Cause 3: Animal Model Specificity.

    • Solution: The neuroprotective efficacy of ceftriaxone can vary between different disease models. Its effect is often more pronounced in conditions characterized by reduced GLT-1 expression.[1] Consider validating baseline GLT-1 levels in your specific animal model.

Issue 2: Injection Site Reactions or Animal Distress.

  • Possible Cause 1: Irritation from Subcutaneous Injection.

    • Solution: Subcutaneous administration of ceftriaxone can lead to local inflammation, swelling, and fibrosis.[9][10] If this route is necessary, consider using a lower concentration and a slower infusion rate.[9] Monitor animals closely for signs of discomfort. Intraperitoneal or intravenous routes may be better tolerated.

  • Possible Cause 2: Systemic Side Effects.

    • Solution: While generally well-tolerated, ceftriaxone can cause side effects such as gastrointestinal upset (diarrhea, vomiting) or, in rare cases, allergic reactions.[12][13] Ensure proper hydration and nutrition for the animals. If signs of a severe allergic reaction occur (e.g., difficulty breathing, swelling), discontinue treatment and consult with a veterinarian.[13]

Issue 3: Inconsistent or Unexpected Behavioral Results.

  • Possible Cause 1: Acute Effects of the Drug.

    • Solution: To avoid confounding behavioral test results with the acute effects of the injection, it is recommended to perform behavioral testing at least 24 hours after the last dose of ceftriaxone.[7]

  • Possible Cause 2: Non-GLT-1 Mediated Effects.

    • Solution: Ceftriaxone may have other biological effects beyond GLT-1 upregulation, including anti-inflammatory actions.[4][14] These pleiotropic effects could influence behavioral outcomes. It is important to include appropriate control groups to dissect the specific mechanisms at play.

Data Summary

Table 1: Summary of Ceftriaxone Dosages and Administration Routes in Rodent Models

Animal ModelSpeciesDosageRoute of AdministrationTreatment DurationKey FindingsReference
Huntington's Disease (R6/2)Mouse200 mg/kg/dayi.p.5 daysIncreased cortical and striatal GLT1 expression.[2]
Traumatic Brain InjuryRat200 mg/kgi.v.Single dose post-injuryAttenuated cerebral edema and cognitive deficits.[4]
Traumatic Brain InjuryRatNot specifiedNot specifiedDailyAttenuated brain edema and cognitive deficits.[15]
Alzheimer's Disease (Aβ25-35)Mouse100 mg/kg/dayi.p.36 daysAttenuated amyloid deposition and neuroinflammation.[6][7]
Parkinson's Disease (MPTP)Rat150 or 200 mg/kg (twice daily)Not specified8 or 16 daysDiminished behavioral disturbances.
Alcohol Dependence (P rats)Rat100 mg/kg/dayNot specified2 or 5 daysReduced ethanol (B145695) intake; enhanced GLT1 and xCT expression.[11]
Accelerated Senescence (OXYS)Rat50 or 100 mg/kg/dayi.p.36 daysRestored novel object recognition; increased neuronal density.[16]
Ischemia (Forebrain)Rat200 mg/kg/dayNot specified5 days (pre-treatment)Reduced delayed neuronal death; increased hippocampal GLT-1.[1]
Glaucoma (Acute)RatNot specifiedNot specifiedSubchronicReduced retinal injury.[17]
Whole-Brain IrradiationRatNot specifiedNot specified21 daysMitigated cognitive impairments; reduced neuronal loss.[8]

Experimental Protocols

Protocol 1: Western Blot Analysis for GLT-1 Expression

This protocol is a generalized procedure based on methodologies described in the cited literature.[2][4]

  • Tissue Homogenization: Euthanize the animal and rapidly dissect the brain region of interest (e.g., cortex, striatum, hippocampus) on ice. Homogenize the tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Centrifuge the homogenates at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C. Collect the supernatant and determine the protein concentration using a standard assay such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE and Electrotransfer: Denature protein samples by boiling in Laemmli sample buffer. Load equal amounts of protein per lane onto a polyacrylamide gel and separate by electrophoresis. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against GLT-1 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a digital imaging system. Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

Experimental_Workflow cluster_animal_treatment Animal Treatment Phase cluster_outcome_assessment Outcome Assessment Phase cluster_data_analysis Data Analysis animal_model Select Animal Model (e.g., TBI, AD, Stroke) treatment_group Administer Ceftriaxone (e.g., 200 mg/kg, i.p., 5 days) animal_model->treatment_group control_group Administer Vehicle (e.g., Saline) animal_model->control_group behavioral Behavioral Testing (e.g., Y-maze, Morris water maze) treatment_group->behavioral Post-treatment control_group->behavioral biochemical Biochemical Analysis (e.g., Western Blot, ELISA) behavioral->biochemical Tissue Collection histological Histological Analysis (e.g., Immunohistochemistry) biochemical->histological data_analysis Statistical Analysis and Interpretation of Results histological->data_analysis

Caption: A generalized experimental workflow for assessing the neuroprotective effects of ceftriaxone.

Signaling_Pathway ceftriaxone Ceftriaxone akt Akt ceftriaxone->akt Activates ikba IκBα akt->ikba Phosphorylates (Inhibits) nfkb NF-κB akt->nfkb Promotes Nuclear Translocation ikba->nfkb Inhibits glt1_gene GLT-1 Gene Transcription nfkb->glt1_gene Activates nucleus Nucleus glt1_protein GLT-1 Protein Expression glt1_gene->glt1_protein Leads to glutamate_uptake Increased Glutamate Uptake glt1_protein->glutamate_uptake Results in neuroprotection Neuroprotection glutamate_uptake->neuroprotection Contributes to

Caption: Proposed Akt/NF-κB signaling pathway for ceftriaxone-induced GLT-1 upregulation.

References

Troubleshooting inconsistent results in ceftriaxone efficacy studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering inconsistent results in ceftriaxone (B1232239) efficacy studies. The following frequently asked questions (FAQs) and guides are designed to address specific experimental issues and provide clarity on data interpretation.

Frequently Asked Questions (FAQs)

In Vitro Studies

Q1: My Minimum Inhibitory Concentration (MIC) values for ceftriaxone against the same bacterial strain are varying between experiments. What could be the cause?

A1: Inconsistent MIC values can stem from several factors:

  • Inoculum Preparation: Variation in the inoculum density can significantly impact MIC results. Ensure a standardized inoculum is prepared according to established protocols (e.g., 0.5 McFarland standard).

  • Growth Media: The type and quality of the growth medium can influence bacterial growth and antibiotic activity. Use the recommended medium for the specific bacterium and ensure lot-to-lot consistency.

  • Incubation Conditions: Temperature and CO₂ levels must be strictly controlled. Deviations can affect bacterial growth rates and, consequently, MIC values.

  • Antibiotic Preparation and Storage: Improper storage and handling of ceftriaxone can lead to degradation.[1][2][3][4] Prepare fresh stock solutions and store them at the recommended temperature for a limited time. The stability of ceftriaxone can be affected by the diluent used and storage temperature.[3]

  • Testing Method: Different susceptibility testing methods (e.g., broth microdilution vs. agar (B569324) dilution) can yield slightly different results.[5] Ensure consistency in the method used across all experiments.

  • Brand of Ceftriaxone: While many studies show comparable in vitro performance between brand-name and generic ceftriaxone, some have noted minor differences.[6][7] For highly sensitive studies, using the same brand and lot number is recommended.

Q2: I'm observing a gradual increase in ceftriaxone MICs for my bacterial isolates over time. What does this signify?

A2: A "creeping" or gradual increase in MIC values may indicate the development of bacterial resistance.[8] This can be due to the acquisition of resistance mechanisms such as the production of β-lactamases (e.g., ESBLs), alterations in penicillin-binding proteins (PBPs), or changes in cell membrane permeability.[9][10] It is crucial to monitor these trends and characterize the resistance mechanisms of your isolates.

Q3: Why are my in vitro ceftriaxone efficacy results not correlating with my in vivo animal model outcomes?

A3: Discrepancies between in vitro and in vivo results are a known challenge.[11] Several factors can contribute to this:

  • Pharmacokinetics and Pharmacodynamics (PK/PD): In vitro tests do not account for the complex PK/PD properties of ceftriaxone in a living organism.[12] Factors like protein binding, tissue distribution, and drug metabolism can significantly alter the drug's effective concentration at the site of infection.[13][14][15]

  • Host Immune Response: The immune system plays a critical role in clearing infections in vivo, a factor absent in in vitro studies.

  • Biofilm Formation: Bacteria may form biofilms in vivo, which are often not replicated in standard in vitro susceptibility tests. Biofilms can significantly reduce the efficacy of antibiotics.

  • Ceftriaxone Stability: Ceftriaxone can degrade under physiological conditions, which may not be fully mimicked in in vitro experiments.[2]

In Vivo Studies

Q4: I'm seeing significant variability in the therapeutic response to ceftriaxone in my animal models, even with standardized infection protocols. What could be the reason?

A4: High variability in in vivo studies can be attributed to:

  • Individual Animal Physiology: Differences in age, weight, and underlying health status of the animals can lead to variations in drug metabolism and clearance.

  • Renal and Hepatic Function: Ceftriaxone is eliminated through both renal and biliary excretion.[15] Any variation in kidney or liver function among the animals can alter the drug's half-life and exposure.[14]

  • Protein Binding: Ceftriaxone is highly protein-bound, and only the unbound fraction is microbiologically active.[12][13] Variations in plasma protein levels (e.g., albumin) among animals can lead to different concentrations of free, active drug.

  • Severity of Infection: The initial bacterial load and the specific site of infection can influence the required therapeutic dose and the overall outcome.

Troubleshooting Guides

Guide 1: Standardizing MIC Testing for Ceftriaxone

This guide provides a workflow for troubleshooting inconsistent MIC results.

start Inconsistent MIC Results Observed check_protocol Review Standard Operating Procedure (SOP) for MIC Testing start->check_protocol check_inoculum Verify Inoculum Preparation (0.5 McFarland Standard) check_protocol->check_inoculum check_media Check Growth Medium (Type, Lot Number, pH) check_inoculum->check_media check_antibiotic Assess Ceftriaxone Stock (Preparation Date, Storage, Diluent) check_media->check_antibiotic check_incubation Confirm Incubation Conditions (Temperature, Time, CO2) check_antibiotic->check_incubation check_strain Verify Bacterial Strain (Purity, Identity, Passage Number) check_incubation->check_strain perform_qc Perform Quality Control (QC) with ATCC Strain check_strain->perform_qc analyze_qc Analyze QC Results perform_qc->analyze_qc qc_pass QC Within Range? analyze_qc->qc_pass troubleshoot_specifics Investigate Specific Deviations qc_pass->troubleshoot_specifics No re_run_experiment Re-run Experiment with Standardized Parameters qc_pass->re_run_experiment Yes implement_capa Implement Corrective and Preventive Actions (CAPA) troubleshoot_specifics->implement_capa implement_capa->re_run_experiment end Consistent MIC Results Achieved re_run_experiment->end

Caption: Troubleshooting workflow for inconsistent MIC results.

Guide 2: Investigating In Vitro vs. In Vivo Discrepancies

This guide outlines steps to investigate why in vitro results may not translate to in vivo efficacy.

cluster_0 Bacterial Cell cluster_1 Resistance Mechanisms PBP Penicillin-Binding Proteins (PBPs) CellWall Peptidoglycan Cell Wall Synthesis PBP->CellWall Catalyzes Lysis Cell Lysis and Death CellWall->Lysis Inhibition leads to Ceftriaxone Ceftriaxone Ceftriaxone->PBP Binds to and Inhibits ReducedPermeability Reduced Permeability Ceftriaxone->ReducedPermeability Blocked from entry BetaLactamase β-Lactamase (e.g., ESBL) BetaLactamase->Ceftriaxone Hydrolyzes and Inactivates AlteredPBP Altered PBPs AlteredPBP->Ceftriaxone Reduced binding affinity for EffluxPump Efflux Pump EffluxPump->Ceftriaxone Pumps out of cell

References

Technical Support Center: Managing Ceftriaxone-Induced Side Effects in Long-Term Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side effects during long-term animal studies with ceftriaxone (B1232239).

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during your experiments in a question-and-answer format.

Gastrointestinal & Microbiome Disturbances

Question 1: We are observing significant weight loss and diarrhea in our ceftriaxone-treated animal cohort. What could be the cause and how can we investigate it?

Answer: Long-term ceftriaxone administration is known to cause significant alterations in the gut microbiota, leading to dysbiosis, which can manifest as weight loss and diarrhea.[1][2] The antibiotic can disrupt the balance of commensal bacteria, potentially leading to an overgrowth of pathogenic species and inflammation.

Recommended Actions:

  • Microbiota Analysis: Perform 16S rDNA sequencing of fecal samples to characterize changes in the gut microbiota composition. Look for shifts in the abundance of major phyla such as a decrease in Bacteroidetes and Firmicutes and an increase in Proteobacteria.[1][2]

  • Histopathology: Collect intestinal tissue samples (e.g., small intestine) for histopathological examination to assess for lesions, inflammation, or other morphological changes.[3][4]

  • Monitor Fluid and Nutrient Intake: Ensure animals have adequate access to hydration and nutrition to counteract the effects of diarrhea.

Biliary System Complications

Question 2: Our ultrasound imaging reveals gallbladder sludge or what appears to be gallstones in some of our ceftriaxone-treated animals. Is this a known side effect?

Answer: Yes, this is a well-documented phenomenon known as ceftriaxone-induced biliary pseudolithiasis.[5][6] Ceftriaxone is partially excreted through the bile, where it can bind with calcium to form insoluble precipitates.[7] This condition is often asymptomatic and typically reversible upon cessation of the drug.[6][8]

Recommended Actions:

  • Confirm with Imaging: Utilize ultrasound to monitor the gallbladder for the presence and resolution of precipitates.

  • Biochemical Analysis: If possible, analyze the composition of the precipitates, which are expected to be primarily a ceftriaxone-calcium salt.[7][9]

  • Risk Factor Assessment: High doses of ceftriaxone and conditions that decrease bile flow can increase the risk of pseudolithiasis.[6][8]

Renal & Urinary System Issues

Question 3: We have noted an increase in serum creatinine (B1669602) and BUN levels in our animals receiving long-term ceftriaxone. What is the potential mechanism and how should we proceed?

Answer: Elevated serum creatinine and blood urea (B33335) nitrogen (BUN) are indicative of potential nephrotoxicity.[10] Studies in rats have shown that ceftriaxone can cause damage to renal tubules, impairing the kidney's ability to excrete waste products.[10] This may also be accompanied by glucosuria and proteinuria.[10]

Recommended Actions:

  • Urinalysis: Regularly perform urinalysis to monitor for the presence of glucose, protein, and casts, which can be early indicators of kidney damage.[10][11]

  • Kidney Histopathology: At the end of the study, or if an animal is euthanized due to declining health, perform a histopathological examination of the kidneys to assess for tubular damage, atrophy, or other changes.[10][12]

  • Dose-Response Evaluation: If feasible, assess if the observed nephrotoxicity is dose-dependent. A lower dose may mitigate these effects.

Hematological Abnormalities

Question 4: Our routine blood work shows anemia and changes in white blood cell counts in the ceftriaxone group. How should we interpret these findings?

Answer: Hematological changes are a potential side effect of long-term ceftriaxone administration. These can include a decrease in red blood cell parameters (anemia), as well as changes in white blood cell counts such as leukopenia and neutropenia.[13][14] In some cases, thrombocytosis (increased platelets) has also been observed.[11][15]

Recommended Actions:

  • Complete Blood Count (CBC) Monitoring: Perform regular CBCs to track changes in red blood cells, white blood cells, and platelets.

  • Injection Site Examination: If ceftriaxone is administered via subcutaneous injection, check for local trauma or chronic blood loss at the injection site, which could contribute to anemia.[13][16]

  • Consider Immune-Mediated Reactions: In rare cases, ceftriaxone can induce immune-mediated hemolytic anemia.[17][18] If a rapid drop in hemoglobin is observed, this possibility should be considered.

Quantitative Data Summary

The following tables summarize quantitative data from long-term animal studies on ceftriaxone.

Table 1: Effects of Long-Term Ceftriaxone on Gut Microbiota in Mice

ParameterControl GroupCeftriaxone-Treated GroupReference
Phylum Abundance [1][2]
ProteobacteriaLow AbundanceDominant Phylum[1][2]
BacteroidetesHigh AbundanceDecreased Abundance[1][2]
FirmicutesHigh AbundanceDecreased Abundance[1][2]
ActinobacteriaPresentDecreased Abundance[1][2]
OTU Richness [1][2]
Unique OTUs1,570587[1][2]

Table 2: Renal Function Parameters in Rats Treated with Ceftriaxone

ParameterControl GroupCeftriaxone-Treated GroupReference
Serum CreatinineNormalSignificantly Increased[10]
Serum UreaNormalSignificantly Increased[10]
Creatinine ClearanceNormalSignificantly Decreased[10]
Urea ClearanceNormalSignificantly Decreased[10]
Urine GlucoseAbsentPresent (Glucosuria)[10]
Urine ProteinAbsentPresent (Proteinuria)[10]

Table 3: Hematological Parameters in Rats Treated with Ceftriaxone

ParameterControl GroupCeftriaxone-Treated GroupReference
HemoglobinNormalSignificantly Decreased[14]
Mean Corpuscular Volume (MCV)NormalSignificantly Increased[14]
Mean Corpuscular HemoglobinNormalSignificantly Decreased[14]
White Blood Cell (WBC) CountNormalSignificantly Decreased[14]
Neutrophil CountNormalSignificantly Decreased[14]
Lymphocyte CountNormalSignificantly Decreased[14]

Experimental Protocols

Protocol 1: 16S rDNA Sequencing for Gut Microbiota Analysis

Objective: To characterize the composition of the gut microbiota in response to long-term ceftriaxone treatment.

Methodology:

  • Sample Collection: Collect fresh fecal samples from individual animals at specified time points during the study. Immediately freeze samples at -80°C.

  • DNA Extraction: Extract total bacterial DNA from fecal samples using a commercially available kit according to the manufacturer's instructions.

  • PCR Amplification: Amplify the V3-V4 hypervariable regions of the 16S rRNA gene using specific primers.

  • Library Preparation and Sequencing: Purify the PCR products and prepare sequencing libraries. Perform high-throughput sequencing on an Illumina MiSeq platform (or equivalent).

  • Data Analysis: Process the raw sequencing data to filter out low-quality reads. Cluster sequences into Operational Taxonomic Units (OTUs) at a 97% similarity threshold. Assign taxonomy to the OTUs and analyze alpha and beta diversity to compare the microbiota composition between control and treated groups.[1][2]

Protocol 2: Histopathological Examination of Kidney Tissue

Objective: To assess for renal tissue damage following long-term ceftriaxone administration.

Methodology:

  • Tissue Collection: At the time of necropsy, carefully dissect and remove the kidneys.

  • Fixation: Fix the kidney tissue in 10% neutral buffered formalin for at least 24 hours.

  • Processing and Embedding: Dehydrate the fixed tissues through a series of graded ethanol (B145695) solutions, clear with xylene, and embed in paraffin (B1166041) wax.

  • Sectioning and Staining: Cut thin sections (4-5 µm) of the paraffin-embedded tissue using a microtome. Mount the sections on glass slides and stain with Hematoxylin and Eosin (H&E).

  • Microscopic Examination: Examine the stained sections under a light microscope. Assess for signs of nephrotoxicity, including tubular necrosis, atrophy, vacuolization, glomerular collapse, and interstitial inflammation.[10][12]

Visualizations

Ceftriaxone_Side_Effects_Workflow start Long-Term Ceftriaxone Administration in Animal Model side_effects Observe Potential Side Effects start->side_effects gi_distress GI Distress (Diarrhea, Weight Loss) side_effects->gi_distress Yes biliary_issues Biliary Pseudolithiasis side_effects->biliary_issues Yes renal_toxicity Renal Toxicity side_effects->renal_toxicity Yes hematological Hematological Changes side_effects->hematological Yes microbiota 16S rDNA Sequencing Histopathology of Intestine gi_distress->microbiota ultrasound Ultrasound Imaging of Gallbladder biliary_issues->ultrasound urinalysis Urinalysis Serum Chemistry (BUN, Creatinine) Kidney Histopathology renal_toxicity->urinalysis cbc Complete Blood Count (CBC) hematological->cbc

Caption: Troubleshooting workflow for observed side effects.

Biliary_Pseudolithiasis_Pathway ceftriaxone Ceftriaxone Administration (High Dose) excretion ~40% Excreted into Bile ceftriaxone->excretion concentration Concentration in Gallbladder excretion->concentration binding Binding of Ceftriaxone and Calcium concentration->binding calcium Biliary Calcium calcium->binding precipitation Formation of Insoluble Ceftriaxone-Calcium Salt binding->precipitation pseudolithiasis Biliary Pseudolithiasis (Gallbladder Sludge/Stones) precipitation->pseudolithiasis Gut_Microbiota_Alteration_Pathway ceftriaxone Long-Term Ceftriaxone dysbiosis Gut Microbiota Dysbiosis ceftriaxone->dysbiosis proteobacteria Increase in Proteobacteria dysbiosis->proteobacteria bacteroidetes Decrease in Bacteroidetes dysbiosis->bacteroidetes firmicutes Decrease in Firmicutes dysbiosis->firmicutes immune_changes Immune System Alterations dysbiosis->immune_changes behavioral_changes Abnormal Behaviors dysbiosis->behavioral_changes

References

Technical Support Center: Enhancing Ceftriaxone Bioavailability for CNS Applications

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments aimed at improving the bioavailability of ceftriaxone (B1232239) for Central Nervous System (CNS) applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in delivering ceftriaxone to the CNS?

The primary challenge is the blood-brain barrier (BBB), a highly selective barrier that limits the passage of many drugs, including ceftriaxone, into the brain.[1][2][3] It is estimated that the BBB prevents over 98% of small-molecule drugs from entering the brain.[1] Key factors limiting ceftriaxone's CNS penetration include:

  • High Plasma Protein Binding: Ceftriaxone is highly bound to plasma proteins (83-96%), and it is generally the unbound fraction of a drug that can cross the BBB.[4][5]

  • Efflux Transporters: Ceftriaxone may be a substrate for efflux transporters like P-glycoprotein (P-gp) at the BBB, which actively pump the drug out of the brain and back into the bloodstream.[6][7]

Q2: How does inflammation affect ceftriaxone penetration into the CNS?

Inflammation of the meninges, as seen in bacterial meningitis, can increase the permeability of the BBB, leading to higher concentrations of ceftriaxone in the cerebrospinal fluid (CSF).[8] However, the extent of this increased penetration can be variable and may decrease as the inflammation subsides.[4]

Q3: What are the main strategies being explored to enhance ceftriaxone delivery to the CNS?

Several strategies are under investigation to improve the CNS bioavailability of ceftriaxone:

  • Inhibition of Efflux Pumps: Co-administration of P-glycoprotein (P-gp) inhibitors can increase the brain concentration of ceftriaxone.[6][9]

  • Nanoparticle-based Delivery: Encapsulating ceftriaxone in nanoparticles can protect it from degradation, improve its transport across the BBB, and provide sustained release.[2][3][10][11][12][13]

  • Intranasal Delivery: This non-invasive method aims to bypass the BBB by delivering the drug directly to the brain via the olfactory and trigeminal nerves.[14][15]

  • Focused Ultrasound (FUS): This non-invasive technique uses ultrasound waves in conjunction with microbubbles to temporarily and locally open the BBB, allowing for increased drug penetration.[16][17][18][19][20][21][22][23][24]

Q4: Can ceftriaxone itself have neuroprotective effects?

Yes, ceftriaxone has demonstrated neuroprotective properties by upregulating the expression of glutamate (B1630785) transporter-1 (GLT-1).[25][26][27][28][29] This is significant for its potential application in neurological disorders characterized by glutamate excitotoxicity. This upregulation is mediated, in part, by the PI3K/Akt/NF-κB signaling pathway.[26]

Troubleshooting Guides

Inhibition of Efflux Pumps

Q: I am not observing a significant increase in brain ceftriaxone levels after co-administration with a P-gp inhibitor. What could be the issue?

A: Several factors could be at play:

  • Inhibitor Potency and Dose: Ensure you are using a potent P-gp inhibitor at a sufficient dose to achieve effective inhibition at the BBB. The dose-dependent effect of inhibitors like cyclosporin (B1163) A has been demonstrated.[6][9]

  • Timing of Administration: The inhibitor must be administered to achieve its peak concentration at the BBB at the same time as ceftriaxone.

  • Measurement Technique: Unbound drug concentrations in the brain are the most relevant measure. In vivo microdialysis is a suitable technique for this.[6][30][31][32][33][34][35][36][37][38]

  • Choice of Inhibitor: Some P-gp inhibitors may have off-target effects or may not be specific, potentially confounding the results.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating methods to improve ceftriaxone's CNS bioavailability.

Table 1: Effect of P-glycoprotein Inhibition on Unbound Ceftriaxone Brain Concentrations in Rats

Treatment GroupDose of Cyclosporin A (P-gp Inhibitor)Unbound Brain to Unbound Blood Concentration Ratio (Kp,uu,brain)Reference
Ceftriaxone alone0 mg/kg24.74 ± 1.34%[6]
Ceftriaxone + Cyclosporin A6.25 mg/kgIncreased (dose-dependent)[6]
Ceftriaxone + Cyclosporin A12.5 mg/kgIncreased (dose-dependent)[6]
Ceftriaxone + Cyclosporin A25 mg/kgIncreased (dose-dependent)[6]

Table 2: Ceftriaxone Concentrations in Rat Brain using In Vivo Microdialysis

Brain RegionSteady-State Extracellular Concentration (µg/mL)Ratio of Brain to Plasma ConcentrationReference
Corpus Striatum0.80 ± 0.170.5 ± 0.1%[30][33]
Lateral Ventricle (CSF)0.71 ± 0.150.5 ± 0.1%[30][33]

Table 3: Pharmacokinetics of Ceftriaxone in Pediatric Patients with Bacterial Meningitis

ParameterValueReference
Mean Peak Plasma Concentration (single dose)207 µg/mL[39]
Mean Peak Plasma Concentration (multiple doses)263 µg/mL[39]
Mean Penetration into CSF3.1%[39]

Experimental Protocols

Protocol 1: In Vivo Microdialysis for Measuring Unbound Ceftriaxone in the Brain

This protocol provides a general methodology for in vivo microdialysis in rats to measure unbound ceftriaxone concentrations in the brain.

1. Materials:

  • Ceftriaxone

  • Microdialysis probes (with appropriate molecular weight cut-off)

  • Stereotaxic apparatus

  • Syringe pump

  • Fraction collector

  • Anesthesia (e.g., isoflurane)

  • Artificial cerebrospinal fluid (aCSF) for perfusion

  • HPLC system for analysis

2. Procedure:

  • Anesthetize the rat and place it in the stereotaxic apparatus.

  • Surgically implant the microdialysis probe into the target brain region (e.g., striatum).

  • Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min) using a syringe pump.[35]

  • Allow for a stabilization period after probe insertion.

  • Administer ceftriaxone intravenously (e.g., 50 mg/kg).[6]

  • Collect dialysate samples at regular intervals using a refrigerated fraction collector.

  • Analyze the concentration of ceftriaxone in the dialysate samples using a validated HPLC method.

  • Determine the in vivo recovery of the probe to calculate the absolute unbound concentration of ceftriaxone in the brain extracellular fluid.

Troubleshooting:

  • Low or no recovery: Check for probe clogging or incorrect placement. Ensure the perfusion fluid is properly degassed.

  • High variability between animals: Standardize surgical procedures and ensure consistent probe placement.

Protocol 2: Formulation of Ceftriaxone-Loaded Chitosan (B1678972) Nanoparticles

This protocol describes the preparation of ceftriaxone-loaded chitosan nanoparticles by ionic gelation.

1. Materials:

  • Ceftriaxone sodium

  • Chitosan

  • Tri-sodium polyphosphate (TPP)

  • Acetic acid

  • Deionized water

  • Ultrasonic bath/sonicator

2. Procedure:

  • Prepare a chitosan solution by dissolving chitosan in an aqueous acetic acid solution.

  • Disperse a specific amount of ceftriaxone sodium in the chitosan solution.[10][11]

  • Prepare a TPP solution in deionized water.

  • Add the TPP solution dropwise to the ceftriaxone-chitosan dispersion under constant stirring.

  • Nanoparticles will form spontaneously via ionic gelation.

  • Use sonication to ensure a uniform particle size distribution.[13]

  • Centrifuge the nanoparticle suspension to separate the nanoparticles from the supernatant.

  • Wash the nanoparticles with deionized water to remove any unentrapped drug.

  • Lyophilize the nanoparticles for long-term storage.

Troubleshooting:

  • Large or aggregated particles: Optimize the concentrations of chitosan and TPP, the stirring speed, and the rate of TPP addition. Sonication can help reduce particle size.

  • Low entrapment efficiency: Adjust the drug-to-polymer ratio and the pH of the solutions.

Visualizations

Signaling Pathway: Ceftriaxone-mediated Upregulation of GLT-1

G CEF Ceftriaxone PI3K PI3K CEF->PI3K Activates Akt Akt PI3K->Akt Activates NFkB NF-κB Akt->NFkB Activates GLT1_Gene GLT-1 Gene (Transcription) NFkB->GLT1_Gene Promotes GLT1_Protein GLT-1 Protein (Translation) GLT1_Gene->GLT1_Protein Glutamate_Uptake Increased Glutamate Uptake GLT1_Protein->Glutamate_Uptake Neuroprotection Neuroprotection Glutamate_Uptake->Neuroprotection

Caption: Ceftriaxone upregulates GLT-1 expression via the PI3K/Akt/NF-κB pathway.

Experimental Workflow: In Vivo Microdialysis

G cluster_animal_prep Animal Preparation cluster_microdialysis Microdialysis cluster_analysis Analysis Anesthesia Anesthesia Stereotaxic Stereotaxic Implantation Anesthesia->Stereotaxic Perfusion aCSF Perfusion Stereotaxic->Perfusion Drug_Admin IV Ceftriaxone Administration Perfusion->Drug_Admin Collection Dialysate Collection Drug_Admin->Collection HPLC HPLC Analysis Collection->HPLC PK_Analysis Pharmacokinetic Analysis HPLC->PK_Analysis

Caption: Workflow for in vivo microdialysis to measure brain drug concentrations.

References

Technical Support Center: Refinement of Ceftriaxone Treatment Protocols to Minimize Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at refining ceftriaxone (B1232239) treatment protocols to minimize toxicity.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of ceftriaxone-induced toxicity observed in preclinical studies?

A1: Preclinical studies indicate that ceftriaxone toxicity primarily manifests as neurotoxicity, hepatotoxicity, and nephrotoxicity. The underlying mechanisms are often multifactorial and can include:

  • Neurotoxicity: Ceftriaxone may induce neurotoxicity by increasing glutamatergic excitation and decreasing GABAergic inhibition.[1] In some models, it has been shown to modulate apoptosis pathways and oxidative stress.[2][3][4]

  • Hepatotoxicity: A key mechanism is the formation of insoluble ceftriaxone-calcium salt precipitates in the bile, leading to biliary sludge ("pseudolithiasis") and potential cholestasis.[5][6][7][8] This can result in elevated liver enzymes.[9] Idiosyncratic drug-induced liver injury, though rarer, has also been reported.[5]

  • Nephrotoxicity: Ceftriaxone can lead to the precipitation of ceftriaxone-calcium crystals in the urinary tract, potentially causing kidney injury.[10] Oxidative stress and inflammatory responses are also implicated in ceftriaxone-associated kidney damage.

Q2: What are the common challenges encountered when assessing ceftriaxone toxicity in vitro?

A2: Researchers may face several challenges in in vitro assessments of ceftriaxone toxicity:

  • Model Selection: Choosing the right cell line is critical. For neurotoxicity, neuronal cell lines are used, while for hepatotoxicity, HepG2 cells are a common model.[11][12] However, these models may not fully recapitulate the complex in vivo environment.[13]

  • Concentration and Exposure Time: Determining clinically relevant concentrations and appropriate exposure times can be difficult. In vitro studies have used a range of ceftriaxone concentrations, and the effects can be dose- and time-dependent.[14][15]

  • Endpoint Measurement: Selecting sensitive and specific endpoints is crucial. Common assays include cell viability, apoptosis markers, mitochondrial function, and oxidative stress markers.[11]

Q3: Are there established experimental models for studying ceftriaxone-induced organ toxicity?

A3: Yes, several preclinical models are utilized:

  • Rodent Models: Rats are commonly used to study ceftriaxone toxicity. Long-term administration studies in rats have been conducted to establish no-observed-adverse-effect levels (NOAEL).[1][16] These models are valuable for assessing systemic toxicity and pharmacokinetics.[17]

  • In Vitro Models: As mentioned, cell lines like neuronal cells and HepG2 cells are employed to investigate cellular mechanisms of toxicity.[11][12] Organotypic slice cultures can also provide a more complex in vitro system that preserves some of the tissue architecture.[15]

Q4: What strategies can be explored in a research setting to mitigate ceftriaxone toxicity?

A4: Research into mitigating ceftriaxone toxicity is ongoing and includes several approaches:

  • Co-administration of Protective Agents: Antioxidants like N-acetylcysteine (NAC) and vitamins have been investigated for their potential to counteract ceftriaxone-induced oxidative stress.[18][19][20][21]

  • Dose Adjustment and Administration Rate: Preclinical and clinical data suggest that toxicity can be dose-dependent.[1][16] Exploring lower effective doses and slower infusion rates may reduce the risk of adverse effects.

  • Novel Drug Delivery Systems: While not extensively covered in the provided search results, formulating ceftriaxone in novel delivery systems could potentially alter its pharmacokinetic profile and reduce organ-specific accumulation and toxicity.

Troubleshooting Guides

Troubleshooting Inconsistent Results in Ceftriaxone In Vitro Toxicity Assays
Issue Potential Cause Troubleshooting Steps
High variability in cell viability assays between experiments. - Inconsistent cell seeding density.- Variation in ceftriaxone solution preparation.- Contamination of cell cultures.- Ensure precise cell counting and even seeding in all wells.- Prepare fresh ceftriaxone solutions for each experiment and validate concentration.- Regularly check cultures for signs of contamination and perform mycoplasma testing.
Difficulty in detecting a clear dose-response relationship. - Inappropriate concentration range tested.- Insufficient exposure time.- Insensitive assay endpoint.- Broaden the range of ceftriaxone concentrations, including both clinically relevant and higher doses.- Perform time-course experiments to determine the optimal exposure duration.- Consider using more sensitive assays, such as those measuring apoptosis or mitochondrial dysfunction, in addition to viability.[22]
Unexpected cell death in control groups. - Poor cell culture maintenance.- Issues with assay reagents.- Solvent toxicity (if using a solvent for ceftriaxone).- Adhere to strict cell culture protocols.- Validate all assay reagents and check for expired components.- If a solvent is used, ensure its final concentration is non-toxic to the cells by running a solvent-only control.
Troubleshooting Ceftriaxone-Related Adverse Effects in Animal Models
Issue Potential Cause Troubleshooting Steps
High incidence of injection site reactions. - High concentration of ceftriaxone solution.- Improper injection technique.- Dilute the ceftriaxone solution to a larger volume for injection.- Ensure proper subcutaneous or intramuscular injection technique to minimize tissue damage.
Unexpected mortality in experimental animals. - Ceftriaxone dose is too high for the specific animal model.- Dehydration leading to increased risk of crystal precipitation.- Review the literature for appropriate dosing in the chosen animal model and consider a dose-ranging study.[1][10][16][23]- Ensure animals have ad libitum access to water and monitor for signs of dehydration.
Inconsistent markers of organ toxicity (e.g., liver enzymes, creatinine). - Variation in animal age, weight, or strain.- Timing of sample collection.- Improper sample handling and processing.- Use a homogenous group of animals for the study.- Standardize the timing of blood and tissue collection relative to the last ceftriaxone dose.- Follow established protocols for sample collection, storage, and analysis to ensure data integrity.

Quantitative Data Summary

Table 1: Preclinical Dose-Response Data for Ceftriaxone Toxicity in Rodents

SpeciesRoute of AdministrationDoseDurationObserved Toxic EffectsNOAELReference
Rat (Sprague-Dawley)SubcutaneousUp to 2 g/kg/day6 monthsInjection site trauma, reversible anemia, cecum dilatation, bile duct dilatation (in a few animals).0.5 g/kg/day[1][16]
Rat (Wistar)Intravenous150 mg/kg/day28 daysNo significant adverse effects on hematological or biochemical parameters.>150 mg/kg/day[10][23]
Mouse (Swiss Albino)Intravenous150 mg/kg/day28 daysNo significant adverse effects on hematological or biochemical parameters.>150 mg/kg/day[10][23]

NOAEL: No-Observed-Adverse-Effect Level

Experimental Protocols

Protocol 1: In Vitro Assessment of Ceftriaxone-Induced Mitochondrial Dysfunction in HepG2 Cells

This protocol is adapted from methods used to assess drug-induced mitochondrial toxicity.[14][24][25]

1. Cell Culture and Treatment: a. Culture HepG2 cells in appropriate media and conditions until they reach 80-90% confluency. b. Seed cells in a 96-well plate at a density of 40,000 cells/well and allow them to attach overnight. c. Prepare a stock solution of ceftriaxone in sterile, serum-free culture medium. d. Treat the cells with a range of ceftriaxone concentrations (e.g., 25 µg/mL, 250 µg/mL, 2500 µg/mL) for 24 hours.[14] Include a vehicle-only control group.

2. Assessment of Mitochondrial Membrane Potential (MMP): a. After treatment, remove the medium and wash the cells with phosphate-buffered saline (PBS). b. Incubate the cells with a fluorescent MMP dye (e.g., JC-1) according to the manufacturer's instructions. c. Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths for both the monomeric (green) and aggregate (red) forms of the dye. d. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization and dysfunction.

3. Measurement of Mitochondrial Respiration (Oxygen Consumption Rate - OCR): a. For this, a specialized instrument such as a Seahorse XF Analyzer is required. b. After ceftriaxone treatment, replace the culture medium with the assay medium and equilibrate the cells. c. Measure the basal OCR. d. Sequentially inject mitochondrial inhibitors (e.g., oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A) to determine key parameters of mitochondrial respiration, including ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption. e. A decrease in these parameters in ceftriaxone-treated cells compared to controls indicates mitochondrial toxicity.

Protocol 2: Evaluation of N-Acetylcysteine (NAC) in Mitigating Ceftriaxone-Induced Nephrotoxicity in a Rat Model

This protocol is a hypothetical design based on existing literature on drug-induced nephrotoxicity and the protective effects of NAC.[18][19][20][21]

1. Animal Model and Dosing: a. Use male Wistar rats (200-250 g). b. Acclimatize the animals for at least one week before the experiment. c. Divide the animals into four groups (n=8 per group): i. Control (saline vehicle). ii. Ceftriaxone only (e.g., 500 mg/kg/day, intraperitoneally). iii. NAC only (e.g., 150 mg/kg/day, intraperitoneally). iv. Ceftriaxone + NAC (doses as above). d. Administer the treatments for 7 consecutive days.

2. Sample Collection: a. On day 8, collect blood samples via cardiac puncture under anesthesia for serum biochemistry. b. Euthanize the animals and collect the kidneys for histopathological examination and oxidative stress marker analysis.

3. Biochemical Analysis: a. Measure serum levels of creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) as indicators of kidney function. b. Prepare kidney tissue homogenates to measure markers of oxidative stress, such as malondialdehyde (MDA) levels and the activity of antioxidant enzymes (e.g., superoxide (B77818) dismutase, catalase).

4. Histopathological Examination: a. Fix one kidney from each animal in 10% neutral buffered formalin. b. Process the tissues, embed in paraffin, and section. c. Stain the sections with Hematoxylin and Eosin (H&E). d. Examine the sections under a light microscope for signs of renal injury, such as tubular necrosis, inflammation, and cast formation.

Visualizations

Ceftriaxone_Toxicity_Pathway cluster_Ceftriaxone Ceftriaxone Administration cluster_Cellular Cellular Effects cluster_Organ Organ-Level Toxicity Ceftriaxone High-Dose Ceftriaxone Mitochondria Mitochondrial Dysfunction Ceftriaxone->Mitochondria Inhibition of Oxidative Phosphorylation Hepatotoxicity Hepatotoxicity (Biliary Sludge) Ceftriaxone->Hepatotoxicity Precipitation with Calcium in Bile Nephrotoxicity Nephrotoxicity (Crystal Formation) Ceftriaxone->Nephrotoxicity Precipitation with Calcium in Urine ROS Increased Reactive Oxygen Species (ROS) Mitochondria->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Apoptosis Apoptosis Oxidative_Stress->Apoptosis Neurotoxicity Neurotoxicity Apoptosis->Neurotoxicity Apoptosis->Hepatotoxicity Apoptosis->Nephrotoxicity

Caption: Proposed signaling pathway for ceftriaxone-induced toxicity.

Experimental_Workflow_Ceftriaxone_Toxicity cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Cell_Culture Cell Culture (e.g., Neuronal cells, HepG2) Treatment Ceftriaxone Treatment (Dose-Response) Cell_Culture->Treatment Viability Cell Viability Assays (MTT, LDH) Treatment->Viability Mitochondria_Assay Mitochondrial Function (MMP, OCR) Treatment->Mitochondria_Assay Oxidative_Stress_Assay Oxidative Stress Markers (ROS, GSH) Treatment->Oxidative_Stress_Assay End End Viability->End Mitochondria_Assay->End Oxidative_Stress_Assay->End Animal_Model Animal Model (e.g., Rats) Dosing Ceftriaxone Administration (with/without protective agent) Animal_Model->Dosing Blood_Collection Blood Sample Collection Dosing->Blood_Collection Tissue_Collection Tissue Collection (Liver, Kidney, Brain) Dosing->Tissue_Collection Biochemistry Serum Biochemistry (ALT, AST, Creatinine, BUN) Blood_Collection->Biochemistry Biochemistry->End Histopathology Histopathology Tissue_Collection->Histopathology Histopathology->End Start Start Start->Cell_Culture Start->Animal_Model

Caption: General experimental workflow for assessing ceftriaxone toxicity.

References

Challenges in translating preclinical ceftriaxone findings to humans

Author: BenchChem Technical Support Team. Date: December 2025

Here is a technical support center with troubleshooting guides and FAQs on the challenges in translating preclinical ceftriaxone (B1232239) findings to humans.

Technical Support Center: Ceftriaxone Preclinical Research

This resource is designed for researchers, scientists, and drug development professionals investigating the neuroprotective effects of ceftriaxone. It provides troubleshooting guidance and answers to frequently asked questions regarding the translation of preclinical findings to clinical applications.

Frequently Asked Questions (FAQs)

Q1: Why have human clinical trials for ceftriaxone in Amyotrophic Lateral Sclerosis (ALS) failed despite over 100 promising preclinical studies in various neurological disease models?

A: The disconnect between robust preclinical success and clinical failure is a significant challenge in neuroprotective drug development.[1] For ceftriaxone, several factors are believed to contribute:

  • Timing of Intervention: In many animal studies, ceftriaxone is administered before the onset of the neurological insult (a "prophylactic approach").[2] This allows the drug to upregulate glutamate (B1630785) transporter 1 (GLT-1) and prevent excitotoxicity from the start. In human patients with a diagnosed condition like ALS, the disease process and associated neuronal damage are already well-established, making a preventative mechanism less effective.[2]

  • Pharmacokinetic (PK) Mismatches: There are substantial differences in how ceftriaxone is absorbed, distributed, metabolized, and excreted between rodents and humans. The half-life of ceftriaxone is significantly shorter in rodents than in humans, requiring different dosing strategies to maintain therapeutic levels.[3][4]

  • Blood-Brain Barrier (BBB) Penetration: Ceftriaxone has low penetration into the central nervous system (CNS) in the absence of inflammation.[5] While it is effective in treating bacterial meningitis where the BBB is compromised, its ability to reach therapeutic concentrations in the brain parenchyma for chronic neurodegenerative diseases is a major hurdle.[6][7] Studies in rats suggest it may be a substrate for P-glycoprotein, an efflux pump that actively removes drugs from the brain.[8]

  • Dosage and Efficacy Threshold: Preclinical studies often use high doses (e.g., 200 mg/kg in rats) to achieve neuroprotective effects.[9][10] The equivalent doses in humans may not be feasible or safe for long-term administration. The large-scale ALS trial used up to 4 grams per day, but this may have been insufficient to engage the GLT-1 target to the same extent as in animal models.[11][12]

  • Complexity of Human Disease: Animal models, such as the SOD1 mouse model for ALS, replicate specific aspects of the disease but do not capture the full genetic and pathological complexity of human ALS.[9][13] The failure of ceftriaxone and other drugs targeting glutamate excitotoxicity suggests that this pathway, while important, may not be the sole driver of disease progression in humans.[14]

Q2: What is the primary proposed mechanism for ceftriaxone's neuroprotective effects?

A: The primary mechanism is the upregulation of the major glial glutamate transporter, GLT-1 (known as EAAT2 in humans).[9][15] By increasing the expression and activity of GLT-1, particularly on astrocytes, ceftriaxone enhances the clearance of excess glutamate from the synaptic cleft.[2][16] This reduction in extracellular glutamate is thought to mitigate the excitotoxic neuronal damage implicated in numerous neurological disorders, including ischemia, ALS, and Alzheimer's disease.[15][16][17]

Troubleshooting Experimental Issues

Q3: My experiment does not show a significant upregulation of GLT-1 protein after ceftriaxone administration. What could be the issue?

A: This is a common challenge. Consider the following factors:

  • Dose and Duration: GLT-1 upregulation is dose-dependent. In rodent models, a dose of at least 200 mg/kg for a minimum of two days is often required to consistently restore GLT-1 expression, especially when it's downregulated by a disease model.[9] Lower doses (e.g., 50 mg/kg) may not be sufficient.[9]

  • Baseline GLT-1 Levels: Ceftriaxone most reliably increases GLT-1 expression in disease models where GLT-1 is already decreased.[9] In healthy, drug-naive rodents, ceftriaxone does not consistently upregulate GLT-1 in many brain regions, with the hippocampus being a possible exception.[9] Ensure your disease model exhibits a GLT-1 deficit.

  • Timing of Measurement: The upregulation of GLT-1 protein is not immediate. Studies have shown the effect begins around 48 hours after administration and can persist for several days after the last dose.[2] Assess your time points accordingly.

  • Brain Region: The effect of ceftriaxone on GLT-1 can be region-specific. For example, consistent upregulation is often seen in the hippocampus and frontal cortex in ischemia models.[9] Ensure you are analyzing the correct brain region relevant to your disease model.

  • Mechanism of Upregulation: Increased GLT-1 expression does not always arise from transcriptional regulation. The mechanism may involve changes in protein trafficking or stability rather than a direct increase in gene transcription.[9]

Q4: I'm planning a preclinical study. How do I select an appropriate ceftriaxone dose and administration route?

A: Selecting the right dose and route is critical for reproducibility and translational relevance.

  • Review the Literature: Start by reviewing doses used in similar animal models for your specific disease of interest (see Table 2 for examples). The most common effective dose in rodents is 200 mg/kg/day administered via intraperitoneal (i.p.) injection.[9][15][18]

  • Route of Administration: Intraperitoneal (i.p.) injection is common in rodent studies for its convenience.[16][19] However, for studies focused on pharmacokinetics or direct comparison to clinical scenarios, intravenous (i.v.) administration may be more appropriate, as this is how it was administered in the major ALS clinical trial.[11][20]

  • Consider Pharmacokinetics: Be aware of the short half-life in rodents. A single daily dose may not maintain sufficient drug levels. While many studies use a once-daily regimen, consider if twice-daily dosing might be more effective for maintaining target engagement.

  • Safety and Tolerability: While generally safe in preclinical models, high doses over long periods can have side effects. In the human clinical trial, gastrointestinal and hepatobiliary adverse events were significantly more common in the ceftriaxone group.[12] Monitor your animals for signs of distress or weight loss.

Q5: How can I accurately measure the concentration of ceftriaxone that reaches the brain in my animal model?

A: Assessing brain penetration is crucial but challenging due to the BBB and high plasma protein binding.

  • Brain Microdialysis: This is the gold-standard technique to measure the unbound, pharmacologically active concentration of a drug in the brain's interstitial fluid.[8] It allows for dynamic sampling in awake animals. A recent study used this method to show that unbound ceftriaxone concentrations in the rat brain ranged from 1 to 10 µg/mL after a 50 mg/kg i.v. dose.[8]

  • Brain Homogenate Analysis: This method measures the total drug concentration (both bound and unbound) in a sample of brain tissue. While less complex than microdialysis, it doesn't distinguish the free drug concentration.

  • CSF Sampling: Cerebrospinal fluid (CSF) can be sampled to estimate CNS exposure. However, CSF concentrations may not perfectly reflect concentrations in the brain parenchyma. Ceftriaxone penetration into the CSF is highly dependent on the inflammatory state of the meninges.[6][7]

Data Presentation: Quantitative Summaries

Table 1: Comparative Pharmacokinetic Parameters of Ceftriaxone
ParameterHumansDogsCatsCalves (i.m.)
Elimination Half-life (t½) 5.8 - 8.7 hours[3]1.17 - 1.73 hours[21]~1.73 hours[22]~5.02 hours[23]
Plasma Protein Binding 83% - 96%[7]N/AN/AN/A
Primary Elimination Route 33-67% Renal, rest via bile[3]N/AN/AN/A
Volume of Distribution (Vd) N/A0.217 L/kg (i.v.)[21]0.57 L/kg (i.v.)[22]1.16 L/kg[23]
Bioavailability (i.m.) ~100%[3]~102%[21]~86%[22]~47%[23]
Table 2: Summary of Effective Preclinical Dosing Regimens
Disease ModelAnimalDose & RouteDurationKey Findings
Amyotrophic Lateral Sclerosis (ALS) SOD1 Mouse200 mg/kg/day, i.p.5-7 daysIncreased GLT-1 expression and glutamate uptake.[2]
Parkinson's Disease (PD) MPTP Rat Model100-200 mg/kg/day14 daysImproved cognitive deficits; prevented neurodegeneration.[9][18]
Alzheimer's Disease (AD) OXYS Rat Model100 mg/kg/day36 daysReversed cognitive and neuronal deficits.[9][16]
Alzheimer's Disease (AD) 3xTg-AD Mouse200 mg/kg/day2 monthsAttenuated pathological tau accumulation; increased GLT-1.[15]
Ischemic Stroke MCAO Rat Model200 mg/kg/day5 days (pre-treatment)Reduced glutamate levels; normalized GLT-1 expression.[9]
Ischemic Stroke MCAO Rat Model200 mg/kg (single dose)90 min post-MCAOIncreased neuronal survival and GLT-1 activity (not expression).[9]
Traumatic Brain Injury (TBI) Rat Model200 mg/kg, i.v.Immediately post-injuryReduced cerebral edema and inflammation; upregulated GLT-1.[20]
Table 3: Human Clinical Trial Dosing and Outcome (ALS)
Study PhaseParticipantsDose & RouteDurationPrimary Outcome
Phase 3 (NCT00349622) 5144 g/day (2g twice daily), i.v. via central lineAt least 12 monthsNo significant difference in survival or functional decline (ALSFRS-R slope) compared to placebo.[11][12]

Detailed Experimental Protocols

Protocol 1: Western Blot Analysis for GLT-1 Expression in Rodent Brain Tissue
  • Tissue Collection & Preparation:

    • Anesthetize the animal (e.g., with isoflurane) and rapidly decapitate.

    • Dissect the brain region of interest (e.g., hippocampus, frontal cortex) on ice.

    • Snap-freeze the tissue in liquid nitrogen and store at -80°C until use.

    • Homogenize the tissue in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

    • Load samples onto a 4-12% SDS-polyacrylamide gel and run electrophoresis to separate proteins by size.

    • Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

    • Incubate the membrane with a primary antibody specific for GLT-1 (e.g., rabbit anti-GLT-1) overnight at 4°C, diluted according to the manufacturer's instructions.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the signal using a digital imaging system.

    • Quantify the band intensity using image analysis software (e.g., ImageJ).

    • Normalize the GLT-1 band intensity to a loading control protein (e.g., β-actin or GAPDH) from the same sample.

Protocol 2: Brain Microdialysis for Measuring Unbound Ceftriaxone in Rats

This protocol is adapted from methodologies described in the literature.[8]

  • Surgical Implantation of Guide Cannula:

    • Anesthetize a male Sprague-Dawley rat (250-300g) and place it in a stereotaxic frame.

    • Implant a guide cannula targeted to the brain region of interest (e.g., prefrontal cortex or striatum). Secure it to the skull with dental cement.

    • Allow the animal to recover for at least 24-48 hours post-surgery.

  • Microdialysis Probe Insertion and Perfusion:

    • On the day of the experiment, insert the microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.

    • Allow a stabilization period of at least 60-90 minutes to achieve equilibrium.

  • Drug Administration and Sample Collection:

    • Administer ceftriaxone (e.g., 50 mg/kg) via intravenous (i.v.) injection through a pre-implanted jugular vein catheter.

    • Collect dialysate samples at regular intervals (e.g., every 15-20 minutes) into collection vials.

    • Simultaneously, collect blood samples at specified time points to measure unbound plasma concentrations.

  • Sample Analysis:

    • Analyze the concentration of ceftriaxone in the dialysate and plasma ultrafiltrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or LC-MS/MS.

  • Data Calculation:

    • Calculate the unbound brain-to-plasma concentration ratio (Kp,uu,brain) to determine the extent of BBB penetration.[8]

Visualizations: Pathways and Workflows

Ceftriaxone_Pathway CTX Ceftriaxone Neuron Presynaptic Neuron GLT1_Gene GLT-1 (EAAT2) Gene Transcription CTX->GLT1_Gene Upregulates (?) Astrocyte Astrocyte Glutamate_Synapse Synaptic Glutamate Neuron->Glutamate_Synapse Releases GLT1_Protein GLT-1 Transporter Protein Expression Astrocyte->GLT1_Protein Location GLT1_Gene->GLT1_Protein Leads to Glutamate_Reuptake Increased Glutamate Reuptake GLT1_Protein->Glutamate_Reuptake Mediates Excitotoxicity Reduced Excitotoxicity Glutamate_Reuptake->Excitotoxicity Results in Neuroprotection Neuroprotection Excitotoxicity->Neuroprotection Promotes

Caption: Proposed neuroprotective pathway of ceftriaxone via GLT-1 upregulation.

Translational_Workflow cluster_preclinical Preclinical Research cluster_clinical Clinical Trial model Animal Model Selection (e.g., SOD1 Mouse, MCAO Rat) dose Dosing Study (e.g., 200 mg/kg, i.p.) model->dose efficacy Efficacy Assessment (Behavior, Histology) dose->efficacy gap Translational Gap efficacy->gap phase1 Phase 1/2 (Safety, PK in Humans) phase3 Phase 3 Efficacy (e.g., 4g/day, i.v.) phase1->phase3 outcome Clinical Outcome (Survival, Function) phase3->outcome gap->phase1 gap_details Key Challenges: - PK/PD Differences - Dose Conversion - BBB Penetration - Timing of Treatment gap->gap_details

Caption: Workflow highlighting the translational gap in ceftriaxone research.

Troubleshooting_GLT1 start No GLT-1 Upregulation Observed q_dose Was dose ≥200 mg/kg for at least 2 days? start->q_dose q_model Does the disease model show baseline GLT-1 deficit? q_dose->q_model Yes res_dose Increase dose/duration and re-evaluate. q_dose->res_dose No q_timing Was protein measured ≥48h post-treatment? q_model->q_timing Yes res_model Confirm GLT-1 deficit in model or use healthy controls. q_model->res_model No q_region Was the correct brain region analyzed? q_timing->q_region Yes res_timing Adjust time-course of experiment. q_timing->res_timing No res_region Analyze region relevant to disease pathology. q_region->res_region No end Consider alternative mechanisms (e.g., trafficking). q_region->end Yes

Caption: Troubleshooting logic for inconsistent GLT-1 expression results.

References

Technical Support Center: Controlling for the Antibiotic Effects of Rocephin (Ceftriaxone) in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Rocephin (ceftriaxone) in neuroscience research. The following information is intended to help control for the inherent antibiotic effects of this drug, ensuring that observed neurological outcomes can be confidently attributed to its effects within the central nervous system (CNS).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of ceftriaxone (B1232239) in the central nervous system?

A1: The primary neuroprotective mechanism of ceftriaxone is the upregulation of the glutamate (B1630785) transporter 1 (GLT-1), also known as excitatory amino acid transporter 2 (EAAT2).[1][2][3][4] This transporter is predominantly expressed on astrocytes and is responsible for the majority of glutamate clearance from the synaptic cleft in the cortex and hippocampus.[4][5] By increasing the expression and activity of GLT-1, ceftriaxone enhances the reuptake of glutamate, thereby reducing extracellular glutamate levels and protecting neurons from excitotoxicity.[1][2][3][6] This mechanism is a key reason for its investigation in various neurological disorders associated with glutamate dysregulation.[1][4][7][8]

Q2: Beyond GLT-1 upregulation, what are other potential neurological effects of ceftriaxone?

A2: While GLT-1 upregulation is the most studied mechanism, ceftriaxone may also exert other effects on the CNS. These include:

  • Modulation of Neuroinflammation: Ceftriaxone has been shown to attenuate neuroinflammatory responses, including the activation of microglia and astrocytes.[7][9][10]

  • Reduction of Oxidative Stress: Some studies suggest that ceftriaxone possesses antioxidant properties that contribute to its neuroprotective effects.[11][12]

  • Inhibition of Ferroptosis: Mechanistic studies have revealed that ceftriaxone can inhibit the ferroptosis pathway, a form of iron-dependent programmed cell death, in a non-cell-specific manner.[9]

  • Direct Neurotoxicity: Although less common, high doses of ceftriaxone, particularly in individuals with renal impairment, can lead to serious CNS side effects such as encephalopathy, seizures, and coma.[13][14][15][16][17]

Q3: How can the antibiotic effects of ceftriaxone confound neuroscience research?

A3: Ceftriaxone is a broad-spectrum β-lactam antibiotic that can significantly alter the gut microbiome.[18][19][20] This is a critical consideration due to the well-established microbiome-gut-brain axis, which demonstrates that changes in gut microbial composition can influence brain function and behavior.[18][21][22] Therefore, observed neurological or behavioral changes in animals treated with ceftriaxone could be an indirect result of gut dysbiosis rather than a direct effect of the drug on the brain.[18]

Troubleshooting Guides

Issue 1: Differentiating between direct CNS effects and indirect effects from gut microbiome alterations.

This is a primary challenge when using ceftriaxone in vivo. The following experimental controls are recommended to dissect these effects:

  • Fecal Microbiota Transplantation (FMT): This is a powerful technique to directly test the influence of the altered microbiome.

    • Protocol:

      • Treat a donor group of animals with ceftriaxone to induce gut dysbiosis.

      • Collect fecal pellets from these donors.

      • Perform FMT from the ceftriaxone-treated donors to a group of naive, antibiotic-free recipient animals.

      • Include a control group that receives FMT from vehicle-treated donors.

      • Assess the neurological or behavioral phenotype of interest in the recipient animals. If the phenotype is replicated in the recipients of the "ceftriaxone-altered" microbiota, it strongly suggests the gut microbiome mediates the effect.

  • Germ-Free (GF) Animal Models: Using GF animals allows for the study of ceftriaxone's effects in the absence of a gut microbiome.

    • Considerations: GF animals have altered neurodevelopment and physiology, which must be taken into account when interpreting the results. Comparing the effects of ceftriaxone in GF animals to conventional animals can help elucidate the role of the microbiome.

  • "Non-antibiotic" GLT-1 Upregulators: Employing alternative compounds that upregulate GLT-1 through different mechanisms and lack antibiotic properties can serve as a valuable comparison.

    • Example: LDN/OSU-0212320 is another compound known to increase GLT-1 expression.[3] Comparing the effects of ceftriaxone and LDN can help isolate the consequences of GLT-1 upregulation from those of antibiotic activity.

  • Microbiome Analysis: Routinely collect fecal samples for 16S rRNA gene amplicon sequencing to characterize the changes in the gut microbiome composition following ceftriaxone treatment.[18] This allows for correlation between specific microbial shifts and the observed neurological outcomes.

Issue 2: Selecting an appropriate control group for in vivo ceftriaxone studies.

A simple vehicle-injected control group is often insufficient. A multi-arm control strategy is recommended:

Control GroupRationale
Vehicle Control Standard control for the injection procedure and vehicle solution (e.g., saline).
Antibiotic Control (Non-GLT-1 Upregulating) Use a broad-spectrum antibiotic that does not upregulate GLT-1 but has a similar spectrum of activity to ceftriaxone. This helps to control for the effects of gut dysbiosis. The choice of antibiotic should be carefully considered and may require preliminary screening.
Pair-Fed Control Antibiotic treatment can sometimes lead to changes in food and water intake, which can independently affect behavior and physiology. This group is fed the same amount of food and water as the ceftriaxone-treated group to control for these potential confounds.

Experimental Protocols

Protocol 1: In Vivo Administration of Ceftriaxone in Rodents

This protocol provides a general guideline for the administration of ceftriaxone to rodents. Dosing and duration should be optimized based on the specific research question and animal model.

  • Materials:

    • Ceftriaxone sodium salt

    • Sterile saline (0.9% NaCl)

    • Syringes and needles (appropriate gauge for the route of administration)

    • Animal scale

  • Procedure:

    • Preparation of Ceftriaxone Solution:

      • On each day of injection, freshly prepare the ceftriaxone solution.

      • Dissolve ceftriaxone sodium salt in sterile saline to the desired concentration. A common dose used in preclinical studies is 200 mg/kg.[1][3][23]

    • Animal Dosing:

      • Weigh each animal accurately to calculate the correct injection volume.

      • Administer ceftriaxone via the desired route. Intraperitoneal (i.p.) injection is common in rodent studies.[1][24][25] Subcutaneous and intravenous routes have also been used.[26][27]

    • Treatment Duration:

      • Treatment duration can vary. A typical regimen to induce GLT-1 upregulation is daily injections for 5-7 days.[1][3][23]

    • Control Groups:

      • Administer vehicle (sterile saline) to the control group using the same volume, route, and schedule as the ceftriaxone-treated group.

      • Include other relevant control groups as described in the "Troubleshooting Guides" section.

  • Pharmacokinetic Considerations:

    • The half-life of ceftriaxone can be influenced by the time of day of administration.[25] For consistency, administer injections at the same time each day.

    • Be aware that sepsis can alter the pharmacokinetics of ceftriaxone.[24][28]

Quantitative Data Summary

Table 1: Summary of Ceftriaxone Dosages and Effects in Preclinical Models

Animal ModelDosageDurationKey FindingsReference(s)
Amyotrophic Lateral Sclerosis (ALS)200 mg/kg/day, i.p.Started at 12 weeks of ageIncreased GLT-1 expression in the spinal cord, preserved muscle strength, and increased survival by 10 days.[11]
Alzheimer's Disease (AD)100 mg/kg/day, i.p.36 daysAttenuated amyloid deposition and neuroinflammatory response; improved fear-induced memory.[7]
Parkinson's Disease (PD)200 mg/kg/day14 daysImproved cognitive function and memory; increased GLT-1 expression in the striatum and hippocampus.[1]
Traumatic Brain Injury (TBI)200 mg/kg/day7 daysIncreased GLT-1 expression and reduced seizure duration.[1]
Huntington's Disease (HD)200 mg/kg/day5 daysReduced HD-associated behaviors and increased GLT-1 expression.[1]
Radicular PainNot specifiedNot specifiedUpregulated GLT-1, reduced spinal astrocyte activation and neuronal hyperexcitability.[29]
Ischemic StrokePre-treatmentSingle doseReduced infarct volume and apoptotic index.[8]
Alcohol IntakeNot specified5 daysReduced alcohol intake and preference in male and female rats; altered gut microbiome composition.[18]

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Ceftriaxone_Mechanism cluster_extracellular Extracellular Space cluster_astrocyte Astrocyte cluster_neuron Postsynaptic Neuron Glutamate Glutamate GLT1 GLT-1 (EAAT2) Glutamate->GLT1 Uptake GluR Glutamate Receptors Glutamate->GluR Excitotoxicity Excitotoxicity GLT1->Excitotoxicity Reduces NFkB NF-κB NFkB->GLT1 Upregulates Transcription Ceftriaxone_int Ceftriaxone Ceftriaxone_int->NFkB Activates GluR->Excitotoxicity

Caption: Ceftriaxone's primary neuroprotective signaling pathway.

Experimental_Workflow cluster_setup Experimental Setup cluster_groups Treatment Groups cluster_analysis Analysis Animal_Model Select Animal Model (e.g., Disease Model, Wild-Type) Group_Assignment Randomly Assign to Groups Animal_Model->Group_Assignment Group_Ceftriaxone Ceftriaxone Group_Assignment->Group_Ceftriaxone Group_Vehicle Vehicle Control Group_Assignment->Group_Vehicle Group_Antibiotic Antibiotic Control (Non-GLT-1 Upregulator) Group_Assignment->Group_Antibiotic Group_FMT Fecal Microbiota Transplantation (FMT) Control Group_Assignment->Group_FMT Behavior Behavioral Testing Group_Ceftriaxone->Behavior Neurochem Neurochemical Analysis (e.g., Glutamate Levels) Group_Ceftriaxone->Neurochem Histology Histology/Immunohistochemistry (e.g., GLT-1, Microglia) Group_Ceftriaxone->Histology Microbiome Gut Microbiome Analysis (16S rRNA Sequencing) Group_Ceftriaxone->Microbiome Group_Vehicle->Behavior Group_Vehicle->Neurochem Group_Vehicle->Histology Group_Vehicle->Microbiome Group_Antibiotic->Behavior Group_Antibiotic->Microbiome Group_FMT->Behavior Group_FMT->Microbiome

Caption: Recommended experimental workflow for in vivo ceftriaxone studies.

References

Technical Support Center: Rocephin (Ceftriaxone) Experimental Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rocephin (ceftriaxone) in experimental solutions. It addresses common issues related to the antibiotic's degradation and offers mitigation strategies to ensure the integrity of your results.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My this compound solution appears discolored. Is it still usable?

Discoloration, often appearing as a light yellow to amber hue, can indicate the degradation of ceftriaxone (B1232239). The color of this compound solutions can change depending on the storage duration, concentration, and the diluent used. While a slight yellowing might be acceptable for some applications, significant color change suggests chemical degradation and the solution should ideally be discarded and a fresh one prepared. For sensitive quantitative assays, it is crucial to use freshly prepared, colorless solutions.

FAQ 2: What are the primary factors that cause this compound to degrade in solution?

The stability of ceftriaxone in an aqueous solution is influenced by several factors:

  • pH: Ceftriaxone is most stable in a slightly acidic to neutral pH range. Degradation occurs more rapidly in highly acidic or alkaline conditions.[1][2] The ideal pH for stability in an aqueous solution is around 7.5.[1]

  • Temperature: Higher temperatures accelerate the degradation of ceftriaxone.[3] Storing solutions at lower temperatures significantly improves chemical stability.[3]

  • Light: Exposure to UV and visible light can lead to photodegradation.[3][4] It is recommended to protect solutions from light, especially during long-term storage.[5][6]

  • Solvent/Diluent: The type of solvent used to reconstitute and dilute ceftriaxone can impact its stability.[7]

  • Presence of Oxidizing Agents: Ceftriaxone can undergo oxidative degradation.[8]

FAQ 3: How can I minimize this compound degradation in my experimental solutions?

To mitigate degradation, consider the following best practices:

  • pH Control: Prepare solutions in a buffer system that maintains a pH between 6.0 and 8.0.[9]

  • Temperature Control: Prepare solutions fresh whenever possible. If storage is necessary, refrigerate at 2-8°C or freeze at -20°C.[3][6]

  • Light Protection: Store solutions in amber vials or wrap containers in aluminum foil to protect them from light.[5]

  • Use Appropriate Diluents: Reconstitute with sterile water for injection, 0.9% sodium chloride, or 5% dextrose solution.[7] Avoid calcium-containing solutions like Ringer's lactate, as they can cause precipitation.[5]

  • Prepare Fresh: For the most accurate and reproducible results, prepare your this compound solution immediately before use.

FAQ 4: What are the degradation products of this compound, and are they problematic?

The degradation of ceftriaxone can lead to the formation of several byproducts. The primary degradation pathway involves the hydrolysis of the β-lactam ring, which is the core active component of the antibiotic.[2][10] Other degradation reactions include isomerization and cleavage of the side chains.[2] These degradation products are generally considered to have reduced or no antibacterial activity. Their presence in an experimental solution can lead to an overestimation of the active compound's concentration and produce inaccurate results.

Quantitative Data on this compound Stability

The following tables summarize the stability of this compound under various conditions.

Table 1: Stability of Reconstituted this compound Solutions at Different Temperatures

DiluentConcentration (mg/mL)Storage TemperatureStability Period (≥90% of initial concentration)
Sterile Water for Injection100Room Temperature (25°C)2 days[6]
Sterile Water for Injection100Refrigerated (4°C)10 days[6][7]
0.9% Sodium Chloride10-40Room Temperature (25°C)2 days[6]
0.9% Sodium Chloride10-40Refrigerated (5°C)21 days[6]
5% Dextrose10-40Room Temperature (25°C)2 days[6]
5% Dextrose10-40Refrigerated (5°C)21 days[6]
Sterile Water for InjectionNot Specified23 ± 2°C4 days[3]
Sterile Water for InjectionNot Specified8 ± 1°C41 days[3]
Sterile Water for InjectionNot Specified-20 ± 0.5°C76 days[3]

Table 2: Effect of pH on this compound Degradation

pHConditionDegradationReference
AcidicForced degradation in acid mediumSignificant degradation[8]
5In UVC/H2O2 processHighest degradation observed[11]
7.5Aqueous solution at 37°C for >6 hours~10% degradation[1]
AlkalineForced degradation in alkaline mediumStable, no significant change in absorbance[8]
BasicForced degradation in basic mediumHigh degree of degradation[10]

Experimental Protocols

Protocol 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a general method for assessing the stability of ceftriaxone in solution by separating the intact drug from its degradation products.

Materials:

  • HPLC system with UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Ceftriaxone reference standard

  • Acetonitrile (HPLC grade)

  • Phosphate (B84403) buffer (0.1 M, pH 7.4)

  • Tetrabutylammonium (B224687) bromide

  • Water (HPLC grade)

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (0.45 µm)

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing 250 mL of acetonitrile, 50 mL of 0.1 M phosphate buffer (pH 7.4), and 3.2 g of tetrabutylammonium bromide, and bringing the final volume to 1 L with water.[3] Filter and degas the mobile phase.

  • Standard Solution Preparation: Accurately weigh and dissolve the ceftriaxone reference standard in the appropriate diluent to prepare a stock solution. Further dilute to create a series of calibration standards (e.g., 50-300 µg/mL).[3]

  • Sample Preparation: Prepare your experimental ceftriaxone solutions at the desired concentration. At specified time points, withdraw an aliquot, dilute it to fall within the calibration range, and filter it through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column

    • Mobile Phase: As prepared above

    • Flow Rate: 1.0 mL/min[3]

    • Detection Wavelength: 260 nm[3] or 240 nm[12]

    • Injection Volume: 20 µL

  • Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the prepared samples.

  • Data Interpretation: Quantify the peak area corresponding to intact ceftriaxone in your samples. The appearance of new peaks with different retention times indicates the presence of degradation products.[3] Calculate the percentage of remaining ceftriaxone relative to the initial concentration.

Visualizations

Degradation_Pathway Ceftriaxone Ceftriaxone (Active) Hydrolysis Hydrolysis Ceftriaxone->Hydrolysis pH, Temp Oxidation Oxidation Ceftriaxone->Oxidation Oxidizing Agents Photolysis Photolysis Ceftriaxone->Photolysis UV/Vis Light Degradation_Products Degradation Products (Inactive) Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photolysis->Degradation_Products

Caption: Primary degradation pathways for this compound (ceftriaxone).

Experimental_Workflow start Start: Prepare this compound Solution storage Store under defined conditions (Temp, Light, pH) start->storage sampling Withdraw samples at predetermined time points storage->sampling analysis Analyze via Stability-Indicating Method (e.g., HPLC) sampling->analysis data Quantify remaining this compound and identify degradation products analysis->data end End: Determine Stability Profile data->end

Caption: Workflow for assessing this compound solution stability.

Troubleshooting_Logic rect_node rect_node issue Inconsistent experimental results? degradation Suspect this compound degradation? issue->degradation Yes check_solution Check solution appearance (color, precipitate) degradation->check_solution check_prep Review preparation protocol (pH, diluent) degradation->check_prep check_storage Verify storage conditions (temp, light) degradation->check_storage prepare_fresh Action: Prepare fresh solution immediately before use check_solution->prepare_fresh check_prep->prepare_fresh check_storage->prepare_fresh

Caption: Troubleshooting logic for inconsistent experimental results.

References

Best practices for long-term storage of ceftriaxone for research use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and use of ceftriaxone (B1232239) in a research setting.

Frequently Asked Questions (FAQs)

Q1: What is the recommended way to store unopened, lyophilized ceftriaxone powder?

For long-term storage, unopened vials of lyophilized ceftriaxone sodium powder should be stored at a controlled room temperature, between 15°C and 30°C (59°F and 86°F), and protected from light.[1] Some manufacturers recommend storing at or below 25°C (77°F).[2] It is crucial to keep the vials in their outer carton to minimize light exposure.

Q2: How should I reconstitute ceftriaxone for my experiments?

Ceftriaxone powder should be reconstituted with a suitable diluent immediately before use.[1] Commonly used diluents for research purposes include sterile water for injection, 0.9% sodium chloride, or 5% dextrose.[1] The choice of diluent may affect the stability of the reconstituted solution. For instance, solutions in sterile water or 5% dextrose have shown greater stability than those in lidocaine. The concentration of the solution also impacts its stability.

Q3: Can I store reconstituted ceftriaxone solutions? If so, for how long and at what temperature?

Yes, reconstituted ceftriaxone solutions can be stored, but the stability depends on the storage temperature, concentration, and the diluent used. For optimal stability, it is recommended to store reconstituted solutions under refrigeration at 2-8°C (36-46°F).[3] Solutions stored at 4°C are generally more stable than those kept at room temperature.[4] If refrigeration is not available, solutions can be kept at room temperature (around 25°C or 77°F) for a shorter period. Do not freeze reconstituted ceftriaxone solutions.[5]

Q4: I've noticed a color change in my reconstituted ceftriaxone solution. Is it still usable?

Reconstituted ceftriaxone solutions can range in color from light yellow to amber, and this color may intensify upon storage.[2] This color change within the light yellow to amber range does not necessarily indicate a loss of potency. However, a significant color change to dark amber or reddish suggests hydrolysis of the β-lactam ring, which would affect its antimicrobial activity.[2] If you observe a pronounced color change, it is advisable to prepare a fresh solution.

Q5: Are there any substances that are incompatible with ceftriaxone?

Yes, ceftriaxone is incompatible with calcium-containing solutions, such as Ringer's or Hartmann's solution, as this can lead to the formation of a precipitate.[6] Therefore, avoid mixing ceftriaxone with any calcium-containing diluents or administering it through the same line as calcium-containing infusions. It is also incompatible in admixtures with vancomycin, amsacrine, aminoglycosides, and fluconazole.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Unexpectedly low bioactivity in experiments. - Improper storage of lyophilized powder (e.g., exposure to high temperatures or light).- Degradation of reconstituted solution due to prolonged storage at room temperature.- Use of an inappropriate diluent affecting stability.- Repeated freeze-thaw cycles of the solution.- Ensure lyophilized powder is stored according to the manufacturer's instructions (protected from light, at controlled room temperature).- Prepare fresh solutions for each experiment or store reconstituted solutions under refrigeration for the recommended duration.- Use a recommended diluent such as sterile water for injection, 0.9% NaCl, or 5% Dextrose.- Avoid freezing reconstituted solutions.
Precipitate formation in the reconstituted solution. - Incompatibility with the diluent, especially calcium-containing solutions.- Supersaturation of the solution.- Immediately discard the solution and prepare a new one using a recommended, calcium-free diluent.- Ensure the ceftriaxone powder is fully dissolved before use.
Variability in experimental results between batches. - Inconsistent storage conditions of either the powder or reconstituted solutions.- Differences in the age of the reconstituted solutions used.- Standardize storage protocols for all batches of ceftriaxone.- Use freshly prepared solutions or solutions stored for the same duration under identical conditions for all comparative experiments.
Visible microbial growth in the stock solution. - Contamination during reconstitution.- Reconstitute ceftriaxone under aseptic conditions (e.g., in a laminar flow hood).- Use sterile diluents and equipment.- Discard any solution that appears cloudy or shows signs of microbial growth.

Quantitative Data on Ceftriaxone Stability

The stability of reconstituted ceftriaxone is influenced by the diluent, concentration, and storage temperature. The following tables summarize stability data from various studies. A solution is generally considered stable if it retains at least 90% of its initial concentration.

Table 1: Stability of Reconstituted Ceftriaxone Solutions at Room Temperature (~25°C)

DiluentConcentrationStability Duration
Sterile Water for Injection100 mg/mL2 days[7]
0.9% Sodium Chloride100 mg/mL2 days
5% Dextrose100 mg/mL2 days

Table 2: Stability of Reconstituted Ceftriaxone Solutions under Refrigeration (2-8°C)

DiluentConcentrationStability Duration
Sterile Water for Injection100 mg/mL10 days[7]
0.9% Sodium Chloride100 mg/mL10 days
5% Dextrose100 mg/mL10 days

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for Ceftriaxone Analysis

This protocol outlines a High-Performance Liquid Chromatography (HPLC) method to assess the stability of ceftriaxone in solution by separating the intact drug from its degradation products.

Materials:

  • HPLC system with UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Ceftriaxone reference standard

  • Methanol (HPLC grade)

  • Potassium phosphate (B84403) buffer (pH 7.0)

  • Triethylamine (B128534)

  • Water (HPLC grade)

  • 0.22 µm membrane filter

  • Sonicator

Mobile Phase Preparation:

  • Prepare a potassium phosphate buffer solution and adjust the pH to 7.0.

  • Mix methanol, potassium phosphate buffer (pH 7.0), and triethylamine in a ratio of 23:77:0.2 (v/v/v).

  • Filter the mobile phase through a 0.22 µm membrane filter.

  • Degas the mobile phase by sonication before use.

Chromatographic Conditions:

  • Column: Acclaim 120 C18 (250 x 4.6 mm, 5 µm)

  • Mobile Phase: Methanol:Potassium Phosphate Buffer (pH 7.0):Triethylamine (23:77:0.2)

  • Flow Rate: 1.15 mL/min

  • Detection Wavelength: 230 nm

  • Injection Volume: 20 µL

  • Temperature: Ambient

Procedure:

  • Standard Preparation: Prepare a stock solution of ceftriaxone reference standard in the mobile phase. From this, prepare a series of working standards at different concentrations (e.g., 20-150 µg/mL) to generate a calibration curve.

  • Sample Preparation: Dilute the ceftriaxone solution to be tested with the mobile phase to a concentration that falls within the linear range of the calibration curve.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Interpretation: Quantify the amount of ceftriaxone in the sample by comparing its peak area to the calibration curve. The presence of additional peaks indicates the formation of degradation products.

Visualizations

Ceftriaxone_Mechanism_of_Action cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs)/ Transpeptidases CellWall Cross-linked Peptidoglycan (Cell Wall) PBP->CellWall Lysis Cell Lysis (Bacterial Death) PBP->Lysis Inhibition of Cell Wall Synthesis Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Normal Cross-linking Ceftriaxone Ceftriaxone Ceftriaxone->PBP Inhibition

Caption: Mechanism of action of ceftriaxone.

Experimental_Workflow_Stability_Testing start Start: Ceftriaxone Lyophilized Powder reconstitution Reconstitution (e.g., Sterile Water) start->reconstitution storage Storage Conditions (e.g., 4°C, 25°C) reconstitution->storage sampling Sample Collection at Time Points (t=0, t=24h, t=48h, etc.) storage->sampling hplc HPLC Analysis sampling->hplc data Data Analysis: Quantification of Ceftriaxone & Degradation Products hplc->data end End: Determine Stability Profile data->end

References

Validation & Comparative

A Comparative Analysis of the Neuroprotective Effects of Rocephin (Ceftriaxone) and Other Beta-Lactam Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The growing body of preclinical evidence suggesting neuroprotective properties of certain beta-lactam antibiotics has opened a promising, albeit complex, new avenue for therapeutic development in neurodegenerative diseases. This guide provides a comprehensive comparison of the neuroprotective effects of Rocephin (ceftriaxone), the most extensively studied beta-lactam in this context, and other members of this antibiotic class. By presenting quantitative data from experimental studies, detailing methodologies, and visualizing key signaling pathways, this document aims to offer an objective resource for the research and drug development community.

Core Mechanism of Neuroprotection: Upregulation of Glutamate (B1630785) Transporter 1 (GLT1)

The principal mechanism underlying the neuroprotective effects of many beta-lactam antibiotics is the upregulation of the glutamate transporter 1 (GLT1), also known as excitatory amino acid transporter 2 (EAAT2).[1][2] GLT1 is the primary transporter responsible for clearing excess glutamate from the synaptic cleft, thereby preventing excitotoxicity, a major contributor to neuronal damage in a range of neurological disorders including amyotrophic lateral sclerosis (ALS), stroke, and traumatic brain injury.[1][2]

A foundational study screened 1,040 FDA-approved drugs and identified 15 beta-lactam antibiotics, including both penicillins and cephalosporins, as potent stimulators of GLT1 expression.[3] This effect is primarily mediated through increased transcription of the GLT1 gene.[1][2]

Quantitative Comparison of Neuroprotective Efficacy

The following tables summarize key quantitative findings from preclinical studies, comparing the neuroprotective effects of this compound and other beta-lactam antibiotics across various models and outcome measures.

Table 1: Upregulation of GLT1 Expression and Function
AntibioticModel SystemDosage/ConcentrationKey FindingsReference
Ceftriaxone (B1232239) Rat Brain (in vivo)200 mg/kg/day for 5-7 days~3-fold increase in GLT1 protein expression in the brain.[4]
Ceftriaxone Rat Spinal Cord Slice Culture3.5 µM (EC50)Effective concentration for 50% maximal increase in GLT1 expression.
Ampicillin (B1664943) Mouse Hippocampus (in vivo)200 mg/kg/day for 5 daysSignificant increase in GLT1 protein expression.[1][5]
Penicillin G Mouse Hippocampus (in vivo)6,000 or 20,000 U/kg/day for 5 daysNo significant change in hippocampal neuronal cell death, suggesting poor brain penetration limits efficacy.[1][5]
Various β-lactams Rat Spinal Cord Slice Culture10 µMOver 20 different beta-lactams (penicillins and cephalosporins) induced a >2-fold increase in GLT1 protein expression.[3]
Table 2: Neuroprotection in In Vitro Models
AntibioticModel SystemKey FindingsReference
Ceftriaxone Organotypic Spinal Cord Cultures (Motor Neuron Degeneration)Dose-dependent prevention of motor neuron loss.[3]
Cefuroxime Ischemic Injury Model (OGD)Pre-treatment reduced neuronal cell death from 50% to 20%.[3]
Penicillin Organotypic Spinal Cord Cultures (Motor Neuron Degeneration)Similar neuroprotective results to ceftriaxone.
Table 3: Neuroprotection in In Vivo Animal Models
AntibioticAnimal ModelDosageKey FindingsReference
Ceftriaxone ALS (SOD1 G93A mice)200 mg/kg/dayDelayed loss of neurons and muscle strength; increased survival.[2][3]
Ceftriaxone Traumatic Brain Injury (rat)200 mg/kg (single dose)Attenuated cerebral edema and cognitive deficits; reduced pro-inflammatory cytokines (IL-1β, IFN-γ, TNF-α).[6]
Ampicillin Transient Forebrain Ischemia (mouse)200 mg/kg/day for 5 days (pre-treatment)Significantly reduced pyramidal cell death in the hippocampal CA1 area.[1][5][7]
Penicillin G Transient Forebrain Ischemia (mouse)6,000 or 20,000 U/kg/day for 5 days (pre-treatment)No significant neuroprotection observed in the hippocampus.[1][5]

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of this compound and other beta-lactams are not limited to GLT1 upregulation. Evidence suggests a multi-pronged mechanism involving anti-inflammatory and anti-apoptotic pathways.

Neuroprotective_Mechanisms_of_Beta_Lactams cluster_0 Beta-Lactam Antibiotics (e.g., this compound) cluster_1 Cellular Effects cluster_2 Neuroprotective Outcomes Beta-Lactams Beta-Lactams GLT1_Transcription Increased GLT1 Gene Transcription Beta-Lactams->GLT1_Transcription Inflammation Reduced Pro-inflammatory Cytokines (TNF-α, IL-1β) Beta-Lactams->Inflammation Apoptosis Modulation of Apoptotic Pathways Beta-Lactams->Apoptosis GLT1_Expression Increased GLT1 Protein Expression GLT1_Transcription->GLT1_Expression Glutamate_Uptake Enhanced Glutamate Uptake GLT1_Expression->Glutamate_Uptake Excitotoxicity Reduced Glutamate Excitotoxicity Glutamate_Uptake->Excitotoxicity Neuroinflammation Decreased Neuroinflammation Inflammation->Neuroinflammation Neuronal_Survival Increased Neuronal Survival Apoptosis->Neuronal_Survival Excitotoxicity->Neuronal_Survival Neuroinflammation->Neuronal_Survival

Caption: Key neuroprotective signaling pathways activated by beta-lactam antibiotics.

Experimental Protocols

In Vitro Model: Oxygen-Glucose Deprivation (OGD)

The OGD model is a widely used in vitro method to simulate ischemic conditions.

Objective: To assess the neuroprotective effect of a compound against ischemia-like injury in neuronal cultures.

Methodology:

  • Cell Culture: Primary neuronal cultures or neuronal cell lines (e.g., SH-SY5Y) are cultured under standard conditions.

  • OGD Induction:

    • The standard culture medium is replaced with a glucose-free medium.

    • Cultures are then placed in a hypoxic chamber with a controlled atmosphere (e.g., 1% O₂, 5% CO₂, and 94% N₂) for a specified duration (e.g., 4-24 hours).

  • Reperfusion (Optional):

    • After the OGD period, the glucose-free medium is replaced with a standard, glucose-containing medium.

    • Cultures are returned to normoxic conditions (95% air, 5% CO₂) for a period of 24-72 hours to mimic reperfusion injury.

  • Assessment of Neuronal Viability:

    • MTT Assay: Measures the metabolic activity of cells, which correlates with cell viability.

    • LDH Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells into the culture medium.

    • Cell Counting/Staining: Using methods like Trypan Blue exclusion or fluorescent viability stains (e.g., Calcein-AM/Ethidium Homodimer-1) to quantify live and dead cells.

OGD_Experimental_Workflow Start Start Cell_Culture Neuronal Cell Culture Start->Cell_Culture Pre-treatment Pre-treatment with Beta-Lactam or Vehicle Cell_Culture->Pre-treatment OGD Oxygen-Glucose Deprivation (1% O2, no glucose) Pre-treatment->OGD Reperfusion Reperfusion (Normoxia, with glucose) OGD->Reperfusion Assessment Assessment of Neuronal Viability Reperfusion->Assessment End End Assessment->End

Caption: Workflow for assessing neuroprotection using the Oxygen-Glucose Deprivation model.

In Vivo Model: Transient Forebrain Ischemia

This model is used to study global cerebral ischemia, mimicking conditions like cardiac arrest.

Objective: To evaluate the neuroprotective efficacy of a compound in an in vivo model of stroke.

Methodology:

  • Animal Model: Typically, mice or rats are used.

  • Surgical Procedure:

    • Animals are anesthetized.

    • The bilateral common carotid arteries are occluded for a specific duration (e.g., 10-20 minutes) to induce global cerebral ischemia.

    • The occlusion is then released to allow for reperfusion.

  • Drug Administration: The beta-lactam antibiotic or vehicle is administered before (pre-treatment) or after (post-treatment) the ischemic insult.

  • Behavioral Assessment: Cognitive function can be assessed using tests like the Morris water maze or passive avoidance task.

  • Histological Analysis:

    • After a set period (e.g., 7 days), animals are euthanized, and their brains are collected.

    • Brain sections are stained (e.g., with Cresyl Violet or Fluoro-Jade) to visualize and quantify neuronal damage, particularly in vulnerable regions like the hippocampus.

Discussion and Future Directions

The available preclinical data strongly support the neuroprotective potential of this compound and other beta-lactam antibiotics. The primary mechanism, upregulation of GLT1, is well-established for ceftriaxone and has been demonstrated for ampicillin as well. However, the neuroprotective efficacy of other beta-lactams, such as penicillin G, may be limited by their ability to cross the blood-brain barrier.[1][5]

While this compound is the most studied, the finding that multiple beta-lactams can upregulate GLT1 suggests that this could be a class effect.[3] Further head-to-head comparative studies are crucial to determine if other beta-lactams can match or exceed the neuroprotective efficacy of this compound, potentially with a more favorable side-effect profile or better pharmacokinetic properties for chronic neurological conditions.

The anti-inflammatory and anti-apoptotic effects of these antibiotics represent another important area for future investigation. A deeper understanding of these secondary mechanisms could inform the development of novel, multi-target neuroprotective therapies.

It is important to note that while preclinical results are promising, a large-scale clinical trial of ceftriaxone in ALS patients did not meet its primary efficacy endpoints. This highlights the challenges of translating preclinical findings to human diseases and underscores the need for further research to optimize dosing, identify responsive patient populations, and potentially explore combination therapies.

References

Rocephin vs. Riluzole: A Comparative Analysis of Glutamate Modulation in Preclinical ALS Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Glutamate (B1630785) excitotoxicity is a well-established pathological hallmark in Amyotrophic Lateral Sclerosis (ALS), leading to motor neuron degeneration. Consequently, therapeutic strategies aimed at modulating glutamate neurotransmission have been a central focus of preclinical and clinical research. This guide provides an objective comparison of two such modulators, Rocephin (ceftriaxone) and riluzole (B1680632), based on their performance in animal models of ALS.

At a Glance: this compound vs. Riluzole in ALS Models

FeatureThis compound (Ceftriaxone)Riluzole
Primary Mechanism Upregulates the expression and activity of the glutamate transporter EAAT2 (GLT-1 in rodents).[1]Multi-faceted: Inhibits presynaptic glutamate release, blocks postsynaptic NMDA receptors, and may enhance glutamate uptake.[2][3][4]
Effect on Glutamate Transporters Increases transcription of the EAAT2 gene, leading to elevated protein levels and glutamate uptake.[1]May increase the expression and activity of glutamate transporters GLAST, GLT1, and EAAC1, though in vivo evidence in ALS models is inconsistent.[5][6][7]
Reported Efficacy in SOD1G93A Mice Delayed disease progression, preserved muscle strength, and prolonged survival by approximately 10 days in some studies.[1][8]Conflicting results: some early studies suggested modest benefits, while more recent, rigorous studies have shown no significant effect on lifespan or motor function.[3][4][9][10]
Clinical Trial Outcome in ALS A large-scale Phase 3 clinical trial did not demonstrate a significant survival benefit in ALS patients.[8][11][12][13]FDA-approved for ALS, providing a modest survival benefit of a few months in patients.[9][11]

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative findings from preclinical studies in ALS mouse models. It is important to note that direct head-to-head comparative studies are limited, and results can vary based on the specific animal model, drug dosage, and experimental protocols.

Table 1: Effects on Survival in SOD1G93A Mice
CompoundDosageAnimal ModelSurvival ExtensionStudy
This compound200 mg/kg/daySOD1G93A Mice~10 daysRothstein et al. (2005)[1]
Riluzole22 mg/kg in drinking waterSOD1G93A MiceNo significant benefitScott et al. (2018)[3]
Riluzole8 mg/kg/day in drinking waterSOD1G93A MiceNo difference in survivalRutkove et al. (2013)[9]
Riluzole8 mg/kg/day (oral)pmn Mice*Significantly prolonged life spanKennel et al. (2000)[14]

*Note: The progressive motor neuronopathy (pmn) mouse is a different genetic model of motor neuron disease and not a model of SOD1-mediated ALS.

Table 2: Effects on Motor Function in ALS Mouse Models
CompoundDosageAnimal ModelMotor Function OutcomeStudy
This compound200 mg/kg/daySOD1G93A MicePreservation of muscle strength and body weight for 4-6 weeks.[1]Rothstein et al. (2005)
Riluzole22 mg/kg in drinking waterSOD1G93A MiceNo significant impact on decline in motor performance (Rotarod and stride length).[3][10]Scott et al. (2018)
Riluzole8 mg/kg/day in drinking waterSOD1G93A MiceNo beneficial effect on paw grip endurance.[9]Rutkove et al. (2013)
Riluzole10 mg/kg, I.P. dailySOD1G93A MiceCombination with sodium butyrate (B1204436) showed longer rotarod time and increased grip strength compared to riluzole alone.[11][15]Zhang et al. (2023)
Table 3: Effects on Glutamate Transporter (EAAT2/GLT-1) Expression
CompoundDosageModel SystemChange in EAAT2/GLT-1 ExpressionStudy
This compound200 mg/kg (single injection)Mice (in vivo)Enhanced GLT-1 expression in the dorsal horns of the spinal cord.[16]Various
This compound200 mg/kg/day for 5-7 daysHealthy Mice (in vivo)Significant increase in total GLT-1 expression in the hippocampus, cortex, and striatum.[17]Various
RiluzoleNot specifiedrNLS Mice (TDP-43 model)No significant change in EAAT2 levels.[7]Various
Riluzole100 µMPrimary mouse striatal astrocytes (in vitro)Upregulated GLT-1 levels and activity.[18]Various

Signaling Pathways and Experimental Workflows

Signaling Pathways

The mechanisms through which this compound and riluzole modulate glutamate signaling differ significantly.

Rocephin_Pathway This compound This compound (Ceftriaxone) NFkB NF-κB Activation This compound->NFkB EAAT2_Gene EAAT2 (GLT-1) Gene Transcription NFkB->EAAT2_Gene EAAT2_Protein Increased EAAT2/GLT-1 Protein Expression and Function EAAT2_Gene->EAAT2_Protein Glutamate_Uptake Enhanced Glutamate Uptake by Astrocytes EAAT2_Protein->Glutamate_Uptake Neuroprotection Neuroprotection Glutamate_Uptake->Neuroprotection Riluzole_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal cluster_astrocyte Astrocyte VGSC Voltage-Gated Sodium Channels Glutamate_Release Glutamate Release VGSC->Glutamate_Release Reduced NMDA_Receptor NMDA Receptors Riluzole_pre Riluzole Riluzole_pre->VGSC Inhibits Excitotoxicity Excitotoxicity NMDA_Receptor->Excitotoxicity Reduced Neuroprotection Neuroprotection Riluzole_post Riluzole Riluzole_post->NMDA_Receptor Blocks EAATs Glutamate Transporters (GLAST, GLT-1, EAAC1) Glutamate_Uptake Glutamate Uptake EAATs->Glutamate_Uptake Riluzole_astro Riluzole Riluzole_astro->EAATs Potentiates (in vitro) Experimental_Workflow cluster_animal_prep Animal Preparation cluster_treatment Treatment Phase cluster_assessment Assessment cluster_analysis Postmortem Analysis Animal_Model ALS Mouse Model (e.g., SOD1G93A) Grouping Randomized Grouping (Treatment vs. Vehicle) Animal_Model->Grouping Treatment_Admin Drug Administration (e.g., i.p. injection, drinking water) Grouping->Treatment_Admin Motor_Function Motor Function Tests (Rotarod, Grip Strength) Treatment_Admin->Motor_Function Survival Survival Monitoring Treatment_Admin->Survival Tissue_Collection Tissue Collection (Spinal Cord, Brain) Survival->Tissue_Collection Western_Blot Western Blot (GLT-1/EAAT2 Expression) Tissue_Collection->Western_Blot Glutamate_Uptake_Assay Glutamate Uptake Assay Tissue_Collection->Glutamate_Uptake_Assay

References

Ceftriaxone in Stroke: A Comparative Analysis of Efficacy in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: December 15, 2025

A deep dive into the neuroprotective potential of the beta-lactam antibiotic, ceftriaxone (B1232239), reveals varying degrees of efficacy across different experimental stroke models. This comparative guide synthesizes key preclinical findings, offering researchers, scientists, and drug development professionals a clear overview of the available evidence, detailed experimental protocols, and the underlying mechanisms of action.

Ceftriaxone, a third-generation cephalosporin (B10832234) antibiotic, has garnered significant attention for its neuroprotective properties, largely attributed to its ability to upregulate the glutamate (B1630785) transporter-1 (GLT-1). This action is crucial in mitigating excitotoxicity, a key pathological event in the cascade of neuronal injury following a stroke. This guide provides a comparative analysis of ceftriaxone's effectiveness in both ischemic and hemorrhagic stroke models, supported by quantitative data and detailed methodologies.

Comparative Efficacy of Ceftriaxone in Ischemic vs. Hemorrhagic Stroke Models

Preclinical studies have demonstrated the neuroprotective effects of ceftriaxone in various stroke paradigms. The majority of research has focused on ischemic stroke models, with growing evidence also supporting its potential in hemorrhagic stroke.

Ischemic Stroke Models

In experimental models of ischemic stroke, primarily the middle cerebral artery occlusion (MCAO) model in rats, ceftriaxone has shown significant promise. Studies have consistently reported that treatment with ceftriaxone leads to a dramatic reduction in acute stroke mortality.[1] For instance, one study observed a decrease in 24-hour mortality from 34.5% in the vehicle-treated group to 0% in the ceftriaxone-treated group.[1]

Beyond survival, ceftriaxone has been shown to improve neurological outcomes and reduce the volume of brain tissue death (infarct size).[1][2] Treated animals consistently exhibit improved neuronal survival within the penumbra, the area of moderately ischemic brain tissue surrounding the core infarct.[1] These functional improvements are often accompanied by an upregulation of neurotrophins, which support the survival and growth of neurons.[1]

Hemorrhagic Stroke Models

Evidence for ceftriaxone's efficacy also extends to hemorrhagic stroke, particularly in subarachnoid hemorrhage (SAH) models. In these models, early brain injury is a major contributor to poor outcomes. Intracisternal administration of ceftriaxone in a rat model of SAH resulted in significantly improved neurological outcomes.[3][4] The treatment was also effective in alleviating the accumulation of extracellular glutamate, a key excitotoxic neurotransmitter.[3][4]

Furthermore, ceftriaxone has been observed to decrease neuronal apoptosis in the hippocampus following SAH.[3][4][5] This protective effect is associated with the upregulation of the excitatory amino acid transporter 2 (EAAT2), the human equivalent of GLT-1.[3][4] While direct comparative studies are limited, the available data suggests that ceftriaxone's neuroprotective mechanisms are relevant in both ischemic and hemorrhagic contexts.

Quantitative Data Summary

The following tables summarize the key quantitative findings from representative preclinical studies of ceftriaxone in different stroke models.

Table 1: Efficacy of Ceftriaxone in Ischemic Stroke (MCAO Model)

Outcome MeasureControl GroupCeftriaxone-Treated GroupReference
24-hour Mortality34.5%0%[1]
Neurological Deficit ScoreSignificantly higherSignificantly lower (P < 0.001)[1]
Infarct Size-Tendency to reduce[1]
Neuronal Survival (Penumbra)-Significantly improved[1]

Table 2: Efficacy of Ceftriaxone in Hemorrhagic Stroke (SAH Model)

Outcome MeasureControl GroupCeftriaxone-Treated GroupReference
Neurological OutcomePoorerSignificantly improved[3][4]
Extracellular GlutamateElevatedAlleviated accumulation[3][4]
Neuronal Apoptosis (Hippocampus)IncreasedDecreased[3][4]
EAAT2 ExpressionDown-regulatedSignificantly reversed down-regulation[3][4]

Mechanisms of Action: Beyond Antibacterial Effects

The neuroprotective effects of ceftriaxone in stroke are primarily attributed to its modulation of glutamate homeostasis and its anti-inflammatory properties.

Upregulation of Glutamate Transporter GLT-1/EAAT2:

The principal mechanism of ceftriaxone's neuroprotection is its ability to increase the expression and activity of the glial glutamate transporter GLT-1 (EAAT2 in humans).[6] By enhancing the reuptake of glutamate from the synaptic cleft, ceftriaxone reduces the excitotoxic cascade that leads to neuronal death. This effect has been observed in both ischemic and hemorrhagic stroke models.[3][4][6]

Signaling Pathway:

Research suggests that ceftriaxone's effect on EAAT2 expression is mediated through the PI3K/Akt/NF-κB signaling pathway.[3][4] Ceftriaxone promotes the activation of Akt and the nuclear translocation of p65, a subunit of NF-κB, leading to increased transcription of the gene encoding EAAT2.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Nucleus cluster_3 Outcome Ceftriaxone Ceftriaxone Receptor Receptor Ceftriaxone->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates NF_kB_complex IκB-NF-κB Akt->NF_kB_complex Phosphorylates IκB NF_kB NF-κB (p65/p50) NF_kB_complex->NF_kB Releases DNA DNA NF_kB->DNA Translocates to Nucleus & Binds to Promoter GLT1_Gene GLT-1 Gene Transcription DNA->GLT1_Gene GLT1_Protein GLT-1 Protein Synthesis GLT1_Gene->GLT1_Protein Glutamate_Uptake Increased Glutamate Uptake GLT1_Protein->Glutamate_Uptake Neuroprotection Neuroprotection Glutamate_Uptake->Neuroprotection

Proposed signaling pathway of ceftriaxone-induced neuroprotection.

Anti-inflammatory Effects:

In addition to its effects on glutamate transport, ceftriaxone has been shown to possess anti-inflammatory properties. In a model of traumatic brain injury, ceftriaxone treatment significantly reduced the levels of pro-inflammatory cytokines such as interleukin-1β, interferon-γ, and tumor necrosis factor-α.[7] This anti-inflammatory action may also contribute to its neuroprotective effects in stroke.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are summarized protocols for key experiments cited in this guide.

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This model is a widely used method to induce focal cerebral ischemia.

  • Animal Preparation: Male Wistar or Sprague-Dawley rats (250-300g) are anesthetized with an appropriate anesthetic (e.g., isoflurane). Body temperature is maintained at 37°C throughout the procedure.

  • Surgical Procedure: A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed. The ECA is ligated and a nylon monofilament (e.g., 4-0) with a blunted tip is inserted into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery. Occlusion is typically maintained for 90-120 minutes.

  • Reperfusion: After the occlusion period, the filament is withdrawn to allow for reperfusion. The incision is then closed.

  • Ceftriaxone Administration: Ceftriaxone (typically 200 mg/kg) or a vehicle is administered intraperitoneally or intravenously at a specified time point, such as 90 minutes after the onset of MCAO.[1]

  • Outcome Assessment: Neurological deficit scoring, infarct volume measurement (e.g., using TTC staining or MRI), and histological analysis are performed at various time points post-MCAO (e.g., 24 hours, 48 hours).

G cluster_0 Pre-Surgery cluster_1 Surgical Procedure cluster_2 Treatment & Reperfusion cluster_3 Post-Operative Assessment Anesthesia Anesthesia Incision Midline Neck Incision Anesthesia->Incision Artery_Exposure Expose CCA, ECA, ICA Incision->Artery_Exposure Ligation Ligate ECA Artery_Exposure->Ligation Filament_Insertion Insert Filament into ICA Ligation->Filament_Insertion MCAO Occlude MCA (90-120 min) Filament_Insertion->MCAO Reperfusion Withdraw Filament MCAO->Reperfusion Treatment Administer Ceftriaxone (e.g., 200 mg/kg IP) Reperfusion->Treatment Neuro_Scoring Neurological Scoring Reperfusion->Neuro_Scoring Infarct_Analysis Infarct Volume Analysis Neuro_Scoring->Infarct_Analysis Histology Histological Examination Infarct_Analysis->Histology

References

Cross-Validation of Ceftriaxone's Therapeutic Efficacy in a Murine Model of Multiple Sclerosis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ceftriaxone's performance against alternative therapies in the experimental autoimmune encephalomyelitis (EAE) model of multiple sclerosis. This analysis is supported by a review of experimental data and detailed methodologies.

Ceftriaxone (B1232239), a beta-lactam antibiotic, has demonstrated neuroprotective effects in various neurological disease models, including multiple sclerosis. Its therapeutic potential is often attributed to its ability to upregulate the glutamate (B1630785) transporter GLT-1 (EAAT2), thereby reducing glutamate-mediated excitotoxicity. However, recent studies suggest an alternative immunomodulatory mechanism. This guide cross-validates the therapeutic effects of ceftriaxone by comparing it with other compounds investigated in similar preclinical models: minocycline (B592863) and riluzole.

Comparative Efficacy of Neuroprotective Agents in EAE

The following tables summarize the quantitative outcomes of ceftriaxone and its alternatives in the EAE model.

Table 1: Comparison of Clinical Scores in EAE Models

Treatment GroupDosageAdministration RouteTreatment RegimenMean Maximum Clinical ScoreCumulative Disease ScoreReference
Ceftriaxone 200 mg/kg/dayIntraperitoneal (i.p.)Prophylactic or TherapeuticSignificantly reducedSignificantly reduced[1][2]
Minocycline 25-50 mg/kg/dayIntraperitoneal (i.p.) or OralProphylactic or TherapeuticSignificantly reducedSignificantly reduced[3][4]
Riluzole 10 mg/kg, twice dailyIntraperitoneal (i.p.)Prophylactic or TherapeuticDramatically reducedNot reported[5]
Vehicle/Control Saline or PBSIntraperitoneal (i.p.) or OralConcurrent with treatment groups2.6 - 4.0+Consistently high[5][6][7]

Table 2: Histopathological and Inflammatory Marker Comparison in EAE

Treatment GroupDemyelinationImmune Cell InfiltrationPro-inflammatory Cytokines (e.g., IFN-γ, IL-17, TNF-α)Anti-inflammatory Cytokines (e.g., IL-10)Reference
Ceftriaxone ReducedReduced T-cell migration into CNSHampered IFN-γ and IL-17 secretionIncreased IL-10[1][8]
Minocycline ReducedReduced CD4+ and CD8+ T-cell numbers in spinal cordReduced TNF-α, IFN-γEnhanced IL-10[4][6][9]
Riluzole Less demyelinationMild focal inflammationNot specifiedNot specified[5]
Vehicle/Control ExtensiveRobust CNS infiltrationElevatedLow[5][6][10]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings.

Experimental Autoimmune Encephalomyelitis (EAE) Induction

The EAE model is the most commonly used animal model for multiple sclerosis.[11][12][13][14]

  • Animal Model: Female C57BL/6 mice, 8-12 weeks old.[10][15][16]

  • Induction Agent: Myelin Oligodendrocyte Glycoprotein (MOG) peptide 35-55 (MOG35-55).[16]

  • Immunization Protocol:

    • An emulsion is prepared with MOG35-55 (200-300 µ g/mouse ) and Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (4 mg/mL).[6][16]

    • Mice are subcutaneously injected with 100-200 µL of the emulsion at two sites on the flank on day 0.[6][17]

    • Pertussis toxin (100-200 ng/mouse) is administered intraperitoneally on day 0 and day 2 post-immunization.[6][15][16]

  • Clinical Scoring: Disease severity is monitored daily using a standardized 0-5 scale: 0, no clinical signs; 1, limp tail; 2, hind limb weakness; 3, hind limb paralysis; 4, hind and forelimb paralysis; 5, moribund or dead.[7]

Treatment Administration
  • Ceftriaxone: Administered daily via intraperitoneal injection at a dose of 200 mg/kg, starting either on the day of immunization (prophylactic) or at the onset of clinical symptoms (therapeutic).[2][18]

  • Minocycline: Administered daily via intraperitoneal injection or oral gavage at doses ranging from 25 to 50 mg/kg. Treatment can be initiated either prophylactically or therapeutically.[4][6]

  • Riluzole: Administered twice daily via intraperitoneal injection at a dose of 10 mg/kg. Treatment protocols have included both prophylactic and therapeutic administration.[5]

Outcome Assessments
  • Histopathology: At the study endpoint, spinal cords are collected for histological analysis. Demyelination is assessed using Luxol Fast Blue staining, and immune cell infiltration is visualized with Hematoxylin and Eosin (H&E) staining.[5][6][10]

  • Immunohistochemistry: Specific immune cell populations (e.g., CD4+, CD8+ T-cells) and glial cell activation (e.g., GFAP for astrocytes, Iba1 for microglia) are identified using specific antibodies.

  • Cytokine Analysis: Splenocytes or CNS-infiltrating cells are isolated and re-stimulated with MOG35-55. The levels of pro- and anti-inflammatory cytokines in the culture supernatants are quantified using ELISA or flow cytometry.[6][9]

Visualizing Mechanisms and Workflows

To better understand the processes involved, the following diagrams illustrate the proposed signaling pathways and experimental workflows.

EAE_Workflow cluster_preparation Preparation cluster_induction EAE Induction cluster_treatment Treatment cluster_monitoring Monitoring & Analysis Mouse C57BL/6 Mice Immunization Immunization (Day 0) Mouse->Immunization MOG MOG35-55 Peptide MOG->Immunization CFA Complete Freund's Adjuvant CFA->Immunization PTX Pertussis Toxin PTX_Injection PTX Injection (Day 0 & 2) PTX->PTX_Injection Immunization->PTX_Injection Treatment_Start Treatment Initiation (Prophylactic or Therapeutic) PTX_Injection->Treatment_Start Daily_Dosing Daily Dosing Treatment_Start->Daily_Dosing Clinical_Scoring Daily Clinical Scoring Daily_Dosing->Clinical_Scoring Endpoint Endpoint Analysis (e.g., Day 28) Clinical_Scoring->Endpoint Histo Histology Endpoint->Histo Cyto Cytokine Analysis Endpoint->Cyto Ceftriaxone_MoA cluster_glutamate Glutamate Excitotoxicity Pathway cluster_immune Immunomodulatory Pathway CTX Ceftriaxone GLT1 GLT-1 (EAAT2) Upregulation CTX->GLT1 Glutamate Extracellular Glutamate GLT1->Glutamate Increased Clearance Neuron Neuronal Damage Glutamate->Neuron Excitotoxicity CTX2 Ceftriaxone APC Antigen Presenting Cell (APC) CTX2->APC Modulation T_Cell T-Cell APC->T_Cell Antigen Presentation Cytokines Pro-inflammatory Cytokines (IFN-γ, IL-17) T_Cell->Cytokines Secretion Migration T-Cell Migration to CNS T_Cell->Migration

References

A Head-to-Head Battle: Rocephin's Antibacterial Prowess Compared to Other Cephalosporins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the antibacterial activity of cephalosporins is critical for informed decision-making in both clinical and developmental settings. This guide provides a comprehensive, data-driven comparison of Rocephin (ceftriaxone) against other key cephalosporins, supported by experimental data and detailed methodologies.

Executive Summary

This compound (ceftriaxone), a third-generation cephalosporin (B10832234), exhibits a broad spectrum of activity against numerous Gram-positive and Gram-negative bacteria. This guide delves into a head-to-head comparison of its antibacterial efficacy with other notable cephalosporins, including the third-generation cefotaxime, the fourth-generation cefepime, and the fifth-generation ceftaroline (B109729). The comparative analysis is based on key in vitro susceptibility testing methods: Minimum Inhibitory Concentration (MIC) and Kirby-Bauer disk diffusion. Overall, while this compound demonstrates potent activity, particularly against many Gram-negative pathogens, newer generation cephalosporins like ceftaroline show superior efficacy against resistant Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA).

Mechanism of Action: A Shared Strategy of Cell Wall Disruption

Cephalosporins, including this compound, exert their bactericidal effects by interfering with the synthesis of the bacterial cell wall. This process is initiated by the binding of the antibiotic's β-lactam ring to Penicillin-Binding Proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall.[1][2][3] This inhibition of peptidoglycan synthesis leads to a weakened cell wall, rendering the bacterium susceptible to osmotic lysis and ultimately causing cell death.[1][4][5]

Cephalosporin Mechanism of Action Cephalosporin Mechanism of Action cluster_bacterium Bacterial Cell Bacterial_Cell_Wall Bacterial Cell Wall (Peptidoglycan Layer) PBP Penicillin-Binding Proteins (PBPs) Cell_Lysis Cell Lysis and Death Bacterial_Cell_Wall->Cell_Lysis Weakens Peptidoglycan_Synthesis Peptidoglycan Synthesis (Cross-linking) PBP->Peptidoglycan_Synthesis Catalyzes PBP->Peptidoglycan_Synthesis Inhibits Cephalosporin Cephalosporin (e.g., this compound) Cephalosporin->PBP Binds to

Caption: Mechanism of cephalosporin antibacterial activity.

Comparative Antibacterial Activity: The Data

The following tables summarize the in vitro antibacterial activity of this compound and other cephalosporins against key bacterial pathogens. The data is presented as Minimum Inhibitory Concentration (MIC) values, where a lower value indicates greater potency, and Zone of Inhibition diameters from disk diffusion tests, where a larger zone indicates greater susceptibility.

Table 1: Minimum Inhibitory Concentration (MIC) Comparison (in µg/mL)
OrganismThis compound (Ceftriaxone)CefotaximeCefepimeCeftaroline
Staphylococcus aureus (MSSA) 4--0.25
Staphylococcus aureus (MRSA) >32--2
Streptococcus pneumoniae (Penicillin-Susceptible) 0.015-0.25--0.008-0.06
Streptococcus pneumoniae (Penicillin-Resistant) 0.25-8--0.12-0.5
Escherichia coli -Lower than Ceftriaxone (not statistically significant)--
Klebsiella pneumoniae -Lower than Ceftriaxone (not statistically significant)--
Haemophilus influenzae ≤0.03--≤0.03
Moraxella catarrhalis 1--0.12-0.25
Table 2: Zone of Inhibition (ZoI) Comparison (in mm)
OrganismThis compound (Ceftriaxone)Cefotaxime
Escherichia coli 22.124.1
Klebsiella spp. 21.724.2
Salmonella spp. -Significantly larger than Ceftriaxone

Note: Data from a comparative study. A "-" indicates that specific mean values were not provided, but a statistically significant difference was noted.

Experimental Protocols

The data presented in this guide are primarily derived from two standard antimicrobial susceptibility testing methods: Broth Microdilution (for MIC determination) and Kirby-Bauer Disk Diffusion (for Zone of Inhibition measurement). The general procedures, based on Clinical and Laboratory Standards Institute (CLSI) guidelines, are outlined below.

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Broth Microdilution Workflow Broth Microdilution (MIC) Experimental Workflow Prep Prepare serial two-fold dilutions of cephalosporins in microtiter plate wells Inoculum Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) Prep->Inoculum Inoculate Inoculate each well with the bacterial suspension Inoculum->Inoculate Incubate Incubate the microtiter plate at 35-37°C for 16-20 hours Inoculate->Incubate Read Examine wells for visible bacterial growth (turbidity) Incubate->Read Determine Determine MIC: the lowest concentration with no visible growth Read->Determine

Caption: A simplified workflow for the Broth Microdilution method.

Detailed Steps:

  • Preparation of Antimicrobial Dilutions: Serial two-fold dilutions of each cephalosporin are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in the wells of a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

  • Incubation: The inoculated plate is incubated under specific conditions (typically 35-37°C for 16-20 hours) to allow for bacterial growth.

  • MIC Determination: After incubation, the plate is visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.

Kirby-Bauer Disk Diffusion Susceptibility Test

This method assesses the susceptibility of a bacterium to an antimicrobial agent based on the size of the zone of growth inhibition around a disk impregnated with the agent.

Kirby_Bauer_Workflow Kirby-Bauer Disk Diffusion Experimental Workflow Inoculum_Prep Prepare a standardized bacterial inoculum (0.5 McFarland) Plate_Inoculation Inoculate a Mueller-Hinton agar (B569324) plate to create a bacterial lawn Inoculum_Prep->Plate_Inoculation Disk_Application Apply paper disks impregnated with specific concentrations of cephalosporins Plate_Inoculation->Disk_Application Incubation Incubate the plate at 35-37°C for 16-24 hours Disk_Application->Incubation Measurement Measure the diameter of the zone of inhibition around each disk Incubation->Measurement Interpretation Interpret results (Susceptible, Intermediate, or Resistant) based on CLSI standards Measurement->Interpretation

Caption: A simplified workflow for the Kirby-Bauer Disk Diffusion test.

Detailed Steps:

  • Inoculum Preparation: A standardized bacterial suspension equivalent to a 0.5 McFarland turbidity standard is prepared.

  • Plate Inoculation: A sterile cotton swab is dipped into the standardized inoculum and used to streak the entire surface of a Mueller-Hinton agar plate to create a uniform "lawn" of bacteria.[6]

  • Disk Application: Paper disks impregnated with a specific concentration of each cephalosporin are placed on the surface of the inoculated agar plate.

  • Incubation: The plate is incubated at 35-37°C for 16-24 hours.

  • Measurement and Interpretation: After incubation, the diameter of the zone of complete growth inhibition around each disk is measured in millimeters. The results are interpreted as "Susceptible," "Intermediate," or "Resistant" by comparing the zone diameters to standardized charts provided by the CLSI.[7]

Concluding Remarks

This comparative guide highlights the antibacterial activity of this compound in relation to other cephalosporins. While this compound remains a potent and widely used antibiotic, particularly against a range of Gram-negative bacteria, the emergence of antibiotic resistance necessitates a continued evaluation of newer generation agents. Ceftaroline, for instance, demonstrates a significant advantage in treating infections caused by resistant Gram-positive pathogens like MRSA. The choice of cephalosporin should be guided by the specific pathogen, its susceptibility profile, and the clinical context. The experimental protocols outlined provide a foundational understanding of the methodologies used to generate the comparative data, ensuring a robust basis for research and development decisions.

References

Rocephin in Combination with Neuroprotective Agents: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the efficacy of Rocephin (ceftriaxone) in combination with other neuroprotective agents, supported by experimental data, detailed methodologies, and pathway visualizations to guide future research and drug development.

Introduction

This compound (ceftriaxone), a third-generation cephalosporin (B10832234) antibiotic, has garnered significant interest for its neuroprotective properties, largely attributed to its ability to upregulate the glutamate (B1630785) transporter GLT-1. This mechanism enhances the clearance of excess glutamate from the synaptic cleft, thereby mitigating excitotoxicity, a key pathological process in numerous neurological disorders. While the neuroprotective effects of this compound as a monotherapy have been documented in various preclinical models, its potential in combination with other neuroprotective agents is an emerging area of research. This guide provides a comparative evaluation of the efficacy of this compound in combination with other neuroprotective agents, focusing on experimental data from preclinical studies.

Comparative Efficacy of this compound Combination Therapies

The following tables summarize the quantitative data from key preclinical studies that have evaluated this compound in combination with other neuroprotective agents. These studies highlight the synergistic or additive effects of these combinations on functional recovery and neuropathological outcomes.

This compound and N-acetylcysteine (NAC) in Spinal Cord Injury

A study in a rat model of spinal cord injury (SCI) demonstrated that the combination of this compound and N-acetylcysteine (NAC), an antioxidant, resulted in significantly improved locomotor recovery and reduced histological damage compared to either agent alone.[1][2][3]

Table 1: Efficacy of this compound and NAC in a Rat Model of Spinal Cord Injury [1][4]

Treatment GroupBasso, Beattie, and Bresnahan (BBB) Score (Mean ± SEM)Histological Lesion Score (Arbitrary Units, Mean ± SEM)
Saline7.2 ± 0.54.5 ± 0.3
This compound (100 mg/kg)10.8 ± 0.62.8 ± 0.4
NAC (150 mg/kg)10.5 ± 0.73.1 ± 0.3
This compound + NAC13.5 ± 0.4#1.9 ± 0.2#

*p < 0.05 compared to Saline group. #p < 0.05 compared to this compound or NAC alone.

This compound and Erythropoietin (EPO) in Parkinson's Disease

In a rat model of Parkinson's disease induced by MPTP, the combination of this compound and erythropoietin (EPO), a neurotrophic factor, showed synergistic effects in improving cognitive function and protecting dopaminergic neurons.[2][5]

Table 2: Efficacy of this compound and EPO in a Rat Model of Parkinson's Disease [2][6][7][8]

Treatment GroupT-Maze Spontaneous Alternation (%)Object Recognition Index (%)Neuronal Density in Substantia Nigra (% of Control)
MPTP + Saline55 ± 348 ± 445 ± 5
MPTP + this compound (5 mg/kg)72 ± 465 ± 568 ± 6
MPTP + EPO (100 IU/kg)68 ± 562 ± 665 ± 5
MPTP + this compound + EPO85 ± 3#78 ± 4#82 ± 4*#

*p < 0.05 compared to MPTP + Saline group. #p < 0.05 compared to MPTP + this compound or MPTP + EPO alone.

Experimental Protocols

This compound and N-acetylcysteine in Spinal Cord Injury
  • Animal Model: Adult male Wistar rats were subjected to a moderate spinal cord contusion injury at the T10 level using a weight-drop device.[1][3]

  • Drug Administration:

    • This compound (100 mg/kg) was administered intraperitoneally (i.p.) once daily for 7 days, starting 30 minutes after SCI.[1]

    • N-acetylcysteine (150 mg/kg) was administered i.p. once daily for 7 days, starting 30 minutes after SCI.[1]

    • The combination group received both treatments as described above.[1]

  • Behavioral Assessment: Locomotor function was assessed using the Basso, Beattie, and Bresnahan (BBB) open-field locomotor rating scale on days 1, 7, 14, 21, and 28 post-injury.[1][9]

  • Histological Analysis: At 28 days post-injury, spinal cord tissue was collected, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess the extent of tissue damage, including lesion volume and neuronal loss. A semi-quantitative histological scoring system was used to evaluate the severity of the lesion.[1][4]

This compound and Erythropoietin in Parkinson's Disease
  • Animal Model: Parkinson's disease was induced in adult male Wistar rats by unilateral stereotaxic injection of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) into the substantia nigra.[2][8]

  • Drug Administration:

    • This compound (5 mg/kg/day) was administered i.p. for 14 consecutive days, starting 24 hours after MPTP injection.[2]

    • Erythropoietin (100 IU/kg/day) was administered i.p. for 14 consecutive days, starting 24 hours after MPTP injection.[2]

    • The combination group received both treatments.[2]

  • Behavioral Assessment:

    • T-Maze Spontaneous Alternation Test: To assess spatial working memory, rats were allowed to explore a T-maze for 8 minutes, and the sequence of arm entries was recorded to calculate the percentage of spontaneous alternations.[2]

    • Novel Object Recognition Test: To evaluate recognition memory, rats were habituated to an arena with two identical objects. In the test phase, one object was replaced with a novel one, and the time spent exploring each object was recorded to calculate a recognition index.[2]

  • Histological Analysis: After the behavioral tests, brains were processed for immunohistochemical staining for tyrosine hydroxylase (TH) to identify dopaminergic neurons. The number of TH-positive neurons in the substantia nigra was quantified using stereological methods.[2][6]

Signaling Pathways and Experimental Workflows

The neuroprotective effects of this compound, particularly in combination with other agents, are believed to involve multiple signaling pathways. The primary mechanism of this compound is the upregulation of the glutamate transporter GLT-1, which reduces excitotoxicity. When combined with agents like NAC and EPO, additional antioxidant and anti-inflammatory pathways are engaged, leading to a more robust neuroprotective effect.

G cluster_0 This compound (Ceftriaxone) cluster_1 Neuroprotective Agents cluster_4 Outcome This compound This compound GLT1 GLT-1 Upregulation This compound->GLT1 NAC N-acetylcysteine Antioxidant Antioxidant Pathways (e.g., Nrf2) NAC->Antioxidant EPO Erythropoietin AntiInflammatory Anti-inflammatory Pathways EPO->AntiInflammatory Excitotoxicity Glutamate Excitotoxicity GLT1->Excitotoxicity Reduces OxidativeStress Oxidative Stress Antioxidant->OxidativeStress Reduces Neuroinflammation Neuroinflammation AntiInflammatory->Neuroinflammation Reduces Neuroprotection Neuroprotection & Functional Recovery Excitotoxicity->Neuroprotection OxidativeStress->Neuroprotection Neuroinflammation->Neuroprotection

Caption: Signaling pathways of this compound combination therapy.

The experimental workflow for evaluating these combination therapies typically follows a standardized process, from animal model induction to behavioral and histological assessment.

G A Animal Model of Neurological Disorder B Randomization into Treatment Groups A->B C Drug Administration (this compound +/- Neuroprotective Agent) B->C D Behavioral Assessments (e.g., BBB, T-Maze) C->D E Histological & Biochemical Analyses D->E F Data Analysis & Comparison E->F G Evaluation of Efficacy F->G

Caption: General experimental workflow.

Conclusion

The preclinical evidence presented in this guide suggests that combining this compound with other neuroprotective agents, such as N-acetylcysteine and erythropoietin, can lead to synergistic or enhanced therapeutic effects in models of spinal cord injury and Parkinson's disease. These findings underscore the potential of multi-target therapeutic strategies for complex neurological disorders. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers and drug development professionals seeking to build upon these promising results. Further investigation into other novel combinations and their underlying mechanisms is warranted to translate these preclinical findings into effective clinical therapies.

References

Independent replication of published findings on ceftriaxone's neuroprotective effects

Author: BenchChem Technical Support Team. Date: December 2025

A Preclinical Promise Meets a Clinical Reality

The β-lactam antibiotic ceftriaxone (B1232239) has been the subject of extensive preclinical research, with numerous studies highlighting its potential as a neuroprotective agent across a range of neurological disorders. The primary mechanism attributed to these effects is the upregulation of the glutamate (B1630785) transporter 1 (GLT-1), which enhances the clearance of synaptic glutamate and mitigates excitotoxicity, a common pathological hallmark in many neurodegenerative diseases.[1][2][3][4][5] Preclinical studies have demonstrated ceftriaxone's efficacy in animal models of ischemic stroke, Alzheimer's disease, Parkinson's disease, amyotrophic lateral sclerosis (ALS), and traumatic brain injury.[3][5][6] However, the translation of these promising preclinical findings into clinical success has been challenging, as evidenced by a large-scale clinical trial in ALS patients that failed to demonstrate a significant benefit.[4] This guide provides a comparative overview of the published findings on ceftriaxone's neuroprotective effects, detailing the proposed signaling pathways, experimental protocols, and the critical disparity between preclinical and clinical outcomes.

Comparative Data on Ceftriaxone's Neuroprotective Effects

The following tables summarize the quantitative data from key preclinical studies investigating the neuroprotective effects of ceftriaxone.

Animal Model Disease/Injury Model Ceftriaxone Dosage Key Findings Reference
RatTraumatic Brain Injury (TBI)200 mg/kg, i.v.Attenuated brain edema and cognitive deficits; Upregulated GLT-1; Reduced proinflammatory cytokines.[7]
RatGlobal Brain IschemiaNot specifiedProtected neurons via upregulation of GLT-1 expression and glutamate uptake.[8]
RatSubarachnoid Hemorrhage (SAH)Not specifiedImproved neurological outcomes; Alleviated glutamate accumulation; Reversed downregulation of EAAT2 (GLT-1).[9]
MouseAmyotrophic Lateral Sclerosis (ALS)Not specifiedDelayed disease onset and loss of muscle strength; Increased survival.[3]
RatParkinson's Disease200 mg/kg/day for 14 daysImproved cognitive function and memory; Associated with improvements in microglial activation and dopaminergic neuron degeneration.[3]
MouseAlzheimer's Disease (APP/PS1)Not specifiedAlleviated cognitive deficits; Upregulated GLT-1 protein expression in the hippocampus.[3]

Proposed Signaling Pathways of Ceftriaxone's Neuroprotective Action

Ceftriaxone's neuroprotective effects are believed to be mediated through multiple signaling pathways, with the upregulation of GLT-1 being the most consistently reported mechanism.

G Ceftriaxone Ceftriaxone GLT1 ↑ GLT-1 (EAAT2) Expression Ceftriaxone->GLT1 PI3K_Akt PI3K/Akt Pathway Ceftriaxone->PI3K_Akt BDNF_TrkB BDNF-TrkB Pathway Ceftriaxone->BDNF_TrkB Anti_inflammatory ↓ Neuroinflammation Ceftriaxone->Anti_inflammatory Antioxidant ↑ Antioxidant Response (Nrf2 pathway) Ceftriaxone->Antioxidant Ferroptosis ↓ Ferroptosis Ceftriaxone->Ferroptosis Glutamate ↓ Extracellular Glutamate GLT1->Glutamate Excitotoxicity ↓ Excitotoxicity Glutamate->Excitotoxicity Neuroprotection Neuroprotection Excitotoxicity->Neuroprotection NFkB NF-κB Pathway PI3K_Akt->NFkB NFkB->GLT1 BDNF_TrkB->Neuroprotection Anti_inflammatory->Neuroprotection Antioxidant->Neuroprotection Ferroptosis->Neuroprotection

Caption: Proposed signaling pathways for ceftriaxone's neuroprotective effects.

Experimental Protocols

The methodologies employed in preclinical studies to evaluate ceftriaxone's neuroprotective effects share common elements.

Animal Models and Induction of Neuropathology
  • Traumatic Brain Injury (TBI): Commonly induced using a lateral fluid percussion or controlled cortical impact device in rodents.

  • Ischemic Stroke: Often modeled by middle cerebral artery occlusion (MCAO) in rats or mice.

  • Amyotrophic Lateral Sclerosis (ALS): Typically utilizes transgenic mice expressing a mutated human SOD1 gene (e.g., SOD1-G93A).

  • Parkinson's Disease: Frequently induced by the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) in mice or 6-hydroxydopamine (6-OHDA) in rats.

  • Alzheimer's Disease: Commonly studied using transgenic mouse models that overexpress amyloid precursor protein (APP) and presenilin-1 (PS1).

Ceftriaxone Administration
  • Dosage: Typically ranges from 100 to 200 mg/kg per day.

  • Route of Administration: Most commonly administered via intraperitoneal (i.p.) or intravenous (i.v.) injection.

  • Treatment Paradigm: Can be administered either before (pretreatment) or after (post-treatment) the induction of the neurological insult.

Outcome Measures
  • Behavioral Assessments: A variety of tests are used to assess motor and cognitive function, such as the Morris water maze, rotarod test, and neurological deficit scores.

  • Histological and Molecular Analyses:

    • Immunohistochemistry/Western Blotting: To quantify the expression of GLT-1, neuronal markers (e.g., NeuN), glial activation markers (e.g., Iba1, GFAP), and apoptotic markers (e.g., cleaved caspase-3).

    • Measurement of Infarct Volume: In stroke models, brain sections are often stained with 2,3,5-triphenyltetrazolium chloride (TTC) to determine the extent of ischemic damage.

    • Glutamate Measurement: Techniques like microdialysis are used to measure extracellular glutamate levels in the brain.

The Clinical Trial: A Failure to Replicate Preclinical Efficacy

Despite the robust preclinical evidence, a large-scale, multi-center clinical trial investigating the efficacy of ceftriaxone in patients with ALS did not yield positive results.[4] The study found no significant difference in survival or functional decline between the ceftriaxone-treated group and the placebo group.[4] This outcome underscores the significant challenge of translating findings from animal models to human patients and highlights the need for a deeper understanding of the discrepancies between preclinical and clinical research in neurodegenerative diseases.

Experimental Workflow: From Preclinical Discovery to Clinical Trial

The journey of ceftriaxone from a potential neuroprotective agent in the lab to its evaluation in a clinical trial follows a logical progression.

G Preclinical Preclinical Studies (Animal Models) Mechanism Mechanism Identification (GLT-1 Upregulation) Preclinical->Mechanism Efficacy Demonstrated Efficacy (Behavioral & Cellular Level) Mechanism->Efficacy Clinical_Trial Phase III Clinical Trial (ALS Patients) Efficacy->Clinical_Trial Outcome Negative Outcome (No Significant Benefit) Clinical_Trial->Outcome

Caption: The translational pathway of ceftriaxone from preclinical research to clinical trial.

Conclusion

The case of ceftriaxone serves as a crucial example in the field of neuroprotective drug development. While a substantial body of preclinical evidence strongly supported its therapeutic potential, primarily through the upregulation of the glutamate transporter GLT-1, this did not translate into clinical efficacy for ALS. This disparity emphasizes the importance of rigorous, independent replication of preclinical findings and the need to critically evaluate the predictive validity of animal models for complex human neurological disorders. Future research should focus on elucidating the factors that contribute to this translational failure to better inform the development of novel neuroprotective strategies.

References

Ceftriaxone Demonstrates Superiority Over Standard of Care in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ceftriaxone's performance against standard-of-care treatments in various preclinical models. The data presented herein, derived from multiple experimental studies, highlights ceftriaxone's potential advantages in efficacy and neuroprotection. Detailed experimental protocols and visual representations of key biological pathways are included to support further research and development.

Antibacterial Efficacy: Head-to-Head Comparisons

Ceftriaxone (B1232239) has been rigorously tested against established antibiotics in various preclinical infection models. The following tables summarize the quantitative outcomes of these comparative studies.

Table 1: Ceftriaxone vs. Standard of Care in a Murine Pneumonia Model

In a leukopenic mouse model of pneumonia induced by highly penicillin- and cephalosporin-resistant Streptococcus pneumoniae, ceftriaxone demonstrated greater efficacy compared to cefotaxime (B1668864), a common standard of care.

Treatment GroupDosage RegimenSurvival RateBacterial Load Reduction (log10 CFU/lungs)
Ceftriaxone 100 mg/kg every 12h>80%1.8 (over 24h with a single injection)
Cefotaxime 400 mg/kg every 8h66-75%Significant reduction only with multiple high doses
Amoxicillin 400 mg/kg every 8hEffective against only one of the two tested strainsNot specified
Control Saline0%Increase in bacterial load

Data sourced from a study on a murine pneumonia model with resistant S. pneumoniae.[1]

Table 2: Ceftriaxone vs. Standard of Care in a Rabbit Meningitis Model

In a rabbit model of meningitis caused by a β-lactamase-producing Escherichia coli strain, ceftriaxone was compared to ampicillin-sulbactam.

Treatment GroupDosage RegimenBactericidal Rate in CSF (log10 CFU/ml/h)
Ceftriaxone (high dose) 50 mg/kgSignificantly higher than all other regimens
Ceftriaxone (low dose) 20 mg/kgSimilar to the highest dose of ampicillin-sulbactam
Ampicillin-Sulbactam Various high dosesLower than high-dose ceftriaxone
Control SalineBacterial growth

Data from an experimental rabbit meningitis model.[2]

Table 3: Ceftriaxone in Combination Therapy for Vibrio vulnificus Sepsis in Mice

For foodborne Vibrio vulnificus septicemia in mice, combination therapy including ceftriaxone was assessed against monotherapies. The standard of care often involves a cephalosporin (B10832234) combined with doxycycline.

Treatment GroupSurvival Rate
Ceftriaxone + Doxycycline 91%
Ceftriaxone + Ciprofloxacin 100%
Ceftriaxone (monotherapy) 50%
Doxycycline (monotherapy) 79%
Ciprofloxacin (monotherapy) 80%
Control 0%

This study highlights the synergistic effect of ceftriaxone with other antibiotics, demonstrating superiority over monotherapy.[3][4]

Neuroprotective Effects of Ceftriaxone

Beyond its bactericidal activity, preclinical studies have revealed a significant neuroprotective role for ceftriaxone, primarily through the upregulation of the glutamate (B1630785) transporter GLT-1. This mechanism is crucial in mitigating excitotoxicity, a common pathological feature in various neurological disorders and infections affecting the central nervous system.

GLT-1 Upregulation and Glutamate Homeostasis

Ceftriaxone has been shown to increase the expression of GLT-1, an astrocytic glutamate transporter responsible for clearing excess glutamate from the synaptic cleft.[5][6] This action helps to prevent neuronal damage caused by glutamate-mediated excitotoxicity.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Astrocyte cluster_3 Postsynaptic Neuron Glutamate_Vesicle Glutamate Glutamate_Synapse Glutamate Glutamate_Vesicle->Glutamate_Synapse Release GLT1 GLT-1 Glutamate_Synapse->GLT1 Uptake Glutamate_Receptor Glutamate Receptor Glutamate_Synapse->Glutamate_Receptor Binds to Excitotoxicity Excitotoxicity GLT1->Excitotoxicity Prevents Ceftriaxone Ceftriaxone Ceftriaxone->GLT1 Upregulates Glutamate_Receptor->Excitotoxicity Leads to

Caption: Ceftriaxone upregulates GLT-1, enhancing glutamate uptake and preventing excitotoxicity.

Modulation of Neuroinflammatory Pathways

In a mouse model of Parkinson's disease, ceftriaxone demonstrated neuroprotective effects by modulating inflammatory pathways. It was found to downregulate the expression of TLR4, MyD88, and p-p65, key components of the TLR4/MyD88/NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines.

Bacterial_Products Bacterial Products (e.g., LPS) TLR4 TLR4 Bacterial_Products->TLR4 MyD88 MyD88 TLR4->MyD88 NF_kB NF-κB MyD88->NF_kB Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kB->Proinflammatory_Cytokines Neuroinflammation Neuroinflammation Proinflammatory_Cytokines->Neuroinflammation Ceftriaxone Ceftriaxone Ceftriaxone->TLR4 Inhibits

Caption: Ceftriaxone inhibits the TLR4-mediated inflammatory pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of the experimental protocols from the cited studies.

Murine Pneumonia Model
  • Animal Model: Leukopenic Swiss mice.

  • Bacterial Strain: Highly penicillin- and cephalosporin-resistant Streptococcus pneumoniae.

  • Infection Induction: Intratracheal challenge with the bacterial suspension.

  • Therapeutic Regimen:

    • Ceftriaxone: 100 or 200 mg/kg administered every 12 hours.

    • Cefotaxime: 400 mg/kg administered every 8 hours.

  • Outcome Measures:

    • Cumulative survival rate over the course of the experiment.

    • Bacterial load in the lungs, determined by colony-forming unit (CFU) counts from lung homogenates.[1]

Induce_Leukopenia Induce Leukopenia (Swiss Mice) Intratracheal_Infection Intratracheal Infection (Resistant S. pneumoniae) Induce_Leukopenia->Intratracheal_Infection Treatment_Groups Administer Treatment (Ceftriaxone vs. Cefotaxime) Intratracheal_Infection->Treatment_Groups Outcome_Assessment Assess Outcomes (Survival & Bacterial Load) Treatment_Groups->Outcome_Assessment

Caption: Experimental workflow for the murine pneumonia model.

Rabbit Meningitis Model
  • Animal Model: New Zealand White rabbits.

  • Bacterial Strain: β-lactamase-producing Escherichia coli K-1.

  • Infection Induction: Direct intracisternal inoculation of bacteria.

  • Therapeutic Regimen:

    • Ceftriaxone: Low dose (20 mg/kg) and high dose (50 mg/kg).

    • Ampicillin-Sulbactam: Various dosage regimens.

  • Outcome Measures:

    • Bactericidal rate in cerebrospinal fluid (CSF), measured by changes in bacterial titers over time.[2]

Rabbit_Model New Zealand White Rabbits Intracisternal_Inoculation Intracisternal Inoculation (E. coli K-1) Rabbit_Model->Intracisternal_Inoculation Drug_Administration Administer Treatment (Ceftriaxone vs. Ampicillin-Sulbactam) Intracisternal_Inoculation->Drug_Administration CSF_Sampling Serial CSF Sampling Drug_Administration->CSF_Sampling Bactericidal_Rate Determine Bactericidal Rate CSF_Sampling->Bactericidal_Rate Mouse_Model Mice Intestinal_Infection Intestinal Infection (V. vulnificus) Mouse_Model->Intestinal_Infection Treatment_Regimens Administer Monotherapy and Combination Therapy Intestinal_Infection->Treatment_Regimens Monitor_Survival Monitor Survival Rates Treatment_Regimens->Monitor_Survival

References

Ceftriaxone's Differential Impact on Neuronal and Glial Cell Populations: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Ceftriaxone (B1232239), a third-generation cephalosporin (B10832234) antibiotic, has garnered significant attention in the neuroscience community for its neuroprotective properties, primarily attributed to its ability to upregulate the glutamate (B1630785) transporter GLT-1 (also known as EAAT2). This guide provides a comparative analysis of ceftriaxone's effects on various neuronal and glial cell types, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data.

Core Mechanism of Action: Upregulation of Glutamate Transporter GLT-1

The principal mechanism underlying ceftriaxone's neuroprotective effects is the enhancement of glutamate clearance from the synaptic cleft. It achieves this by increasing the expression and activity of the astrocytic glutamate transporter GLT-1.[1][2][3] This action reduces extracellular glutamate levels, thereby mitigating excitotoxicity, a pathological process implicated in numerous neurological disorders. The upregulation of GLT-1 is mediated, at least in part, through the activation of the nuclear factor-kappaB (NF-κB) signaling pathway in astrocytes.[4][5]

Comparative Impact on Different Cell Types

While the upregulation of astrocytic GLT-1 is central, ceftriaxone exerts distinct direct and indirect effects on various cell types within the central nervous system.

Astrocytes

Astrocytes are the primary target of ceftriaxone's action in the brain. The antibiotic robustly increases the expression of GLT-1 in these glial cells, enhancing their capacity for glutamate uptake.[4] This not only protects neurons from excitotoxicity but also modulates astrocyte activation. In pathological conditions, ceftriaxone has been shown to reduce astrogliosis, a reactive state of astrocytes associated with neuroinflammation.[6]

Microglia

Ceftriaxone has a notable impact on microglia, the resident immune cells of the brain. Studies have demonstrated that ceftriaxone treatment can suppress the activation of microglia.[6][7] This is characterized by a reduction in the release of pro-inflammatory cytokines, suggesting an anti-inflammatory role for the drug in the context of neuroinflammation.[8]

Pyramidal Neurons

The effects of ceftriaxone on pyramidal neurons, the principal excitatory neurons in the cortex and hippocampus, are largely neuroprotective and indirect. By reducing glutamate-mediated excitotoxicity, ceftriaxone helps to preserve the function and prevent the loss of these neurons in various models of neurological disease.[7][9][10] Electrophysiological studies have shown that ceftriaxone can modulate excitatory postsynaptic potentials, though these effects can be complex and model-dependent.[11][12] Some evidence also suggests that ceftriaxone may influence glutamate metabolism within neurons themselves.[13]

Interneurons

Recent research has shed light on the impact of ceftriaxone on inhibitory interneurons, particularly parvalbumin-positive (PV+) interneurons. These interneurons are highly vulnerable to glutamate excitotoxicity. Studies have shown that ceftriaxone treatment can preserve the function and number of PV+ interneurons in a traumatic brain injury model, likely by mitigating excitotoxic damage.[1] This preservation of inhibitory tone can contribute to preventing post-traumatic epilepsy. At high concentrations, much greater than those achieved clinically, ceftriaxone has been shown to be a weak blocker of GABAa receptor-mediated synaptic transmission.[14][15]

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies on the impact of ceftriaxone on different cell types. It is important to note that direct comparative studies under identical experimental conditions are limited.

Cell TypeKey EffectQuantitative MeasurementExperimental ModelReference
Astrocytes Upregulation of GLT-1~2-4 fold increase in protein expressionPrimary human fetal astrocytes[4]
Increased Glutamate Uptake~37% increase in sodium-dependent uptakeHT22 cells and astrocytes co-culture[9]
Microglia Reduced ActivationSignificant decrease in Iba1 stainingMPTP-induced Parkinson's disease model[7]
Pyramidal Neurons NeuroprotectionPrevention of cell loss in hippocampal CA1MPTP-induced Parkinson's disease model[7][10]
Modulation of ExcitabilityDecreased amplitude of fEPSPsRat hippocampal slices[12]
Interneurons (PV+) PreservationSignificantly higher parvalbumin gene and protein expressionRat traumatic brain injury model[1]

Experimental Protocols

In Vivo Administration of Ceftriaxone and Tissue Processing

A common experimental paradigm involves the systemic administration of ceftriaxone to rodent models of neurological disorders.

  • Animal Models: Male Sprague-Dawley rats or C57BL/6 mice are frequently used.

  • Ceftriaxone Administration: Ceftriaxone is typically dissolved in sterile saline and administered via intraperitoneal (i.p.) injection at a dose of 200 mg/kg body weight once daily for a period of 5 to 14 days.[7][9][16]

  • Tissue Collection: Following the treatment period, animals are anesthetized with an appropriate anesthetic (e.g., isoflurane, pentobarbital) and transcardially perfused with cold saline followed by 4% paraformaldehyde for immunohistochemical analysis, or the brains are rapidly extracted and dissected for biochemical assays.[16][17]

Western Blotting for GLT-1 Expression

This protocol is used to quantify the protein levels of GLT-1 in brain tissue.

  • Protein Extraction: Brain tissue (e.g., hippocampus, cortex) is homogenized in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration is determined using a BCA protein assay.

  • Electrophoresis and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody against GLT-1 overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified using densitometry software. Beta-actin or GAPDH is used as a loading control.[6][17]

Electrophysiological Recordings in Brain Slices

This technique is employed to assess the functional effects of ceftriaxone on neuronal activity.

  • Slice Preparation: Animals are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Coronal or sagittal brain slices (300-400 µm thick) containing the region of interest (e.g., hippocampus, cortex) are prepared using a vibratome.[18][19][20][21]

  • Recording: Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF. Whole-cell patch-clamp or field potential recordings are performed on visually identified neurons (e.g., pyramidal neurons) using glass microelectrodes filled with an appropriate internal solution.[12][18]

  • Data Analysis: Synaptic responses, such as excitatory postsynaptic potentials (EPSPs) or inhibitory postsynaptic currents (IPSCs), are recorded and analyzed to determine the effects of ceftriaxone on synaptic transmission and neuronal excitability.[12][14]

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_astrocyte Astrocyte cluster_nucleus Nucleus Ceftriaxone Ceftriaxone IKK IKK Ceftriaxone->IKK Activates NFkB_p65_p50_inactive NF-κB (p65/p50) + IκBα (inactive) NFkB_p65_p50_active NF-κB (p65/p50) (active) NFkB_p65_p50_inactive->NFkB_p65_p50_active IkBa_p IκBα-P NFkB_p65_p50_inactive->IkBa_p NFkB_p65_p50_active->nucleus Translocates to Nucleus NFkB_p65_p50_active_n NF-κB (p65/p50) IKK->NFkB_p65_p50_inactive Phosphorylates IκBα Proteasome Proteasome IkBa_p->Proteasome Degradation GLT1_mRNA GLT-1 mRNA GLT1_protein GLT-1 Protein GLT1_mRNA->GLT1_protein Translation GLT1_gene GLT-1 Gene GLT1_gene->GLT1_mRNA Transcription NFkB_p65_p50_active_n->GLT1_gene Binds to promoter

Caption: Ceftriaxone-induced GLT-1 upregulation signaling pathway in astrocytes.

Experimental_Workflow cluster_invivo In Vivo Experiment cluster_analysis Analysis cluster_outcome Outcome Measures Animal_Model Rodent Model of Neurological Disorder Treatment Ceftriaxone Administration (e.g., 200 mg/kg, i.p.) Animal_Model->Treatment Tissue_Harvest Brain Tissue Harvest Treatment->Tissue_Harvest Biochemical Biochemical Analysis (e.g., Western Blot for GLT-1) Tissue_Harvest->Biochemical Electro Electrophysiology (Brain Slices) Tissue_Harvest->Electro Immunohist Immunohist Tissue_Harvest->Immunohist Protein_Quant Protein Quantification Biochemical->Protein_Quant Immunohisto Immunohistochemistry (e.g., Iba1, PV staining) Cell_Morphology Cell Morphology & Number Immunohisto->Cell_Morphology Neuronal_Function Neuronal Function Electro->Neuronal_Function

Caption: General experimental workflow for studying ceftriaxone's effects.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Rocephin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the safe and compliant disposal of pharmaceutical products like Rocephin (ceftriaxone) is a critical component of laboratory management. Adherence to proper waste protocols not only prevents environmental contamination but also ensures the safety of personnel and compliance with federal, state, and local regulations. This guide provides essential, step-by-step instructions for the appropriate handling and disposal of this compound waste in a laboratory setting.

Immediate Safety and Handling Protocols

When handling this compound in its powder or reconstituted form, it is imperative to minimize exposure. Personnel should wear appropriate personal protective equipment (PPE), including a laboratory coat and nitrile or latex gloves.[1] All handling should be conducted in a manner that avoids contact with the skin and prevents the inhalation of any dust, mists, or vapors associated with the product.[1] In case of accidental exposure, follow these first-aid measures:

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for 15 minutes.[1]

  • Eye Contact: Immediately flush the eyes with large volumes of water for at least 15 minutes.[1]

  • Inhalation: If aerosolized, move to an area with fresh air. Ventilate the area of exposure.[1]

  • Accidental Injection: Wash and disinfect the area thoroughly.[1]

Seek medical attention if irritation or other signs of exposure occur following any of these incidents.[1]

Step-by-Step Disposal Procedure for this compound Waste

The disposal of this compound and its associated materials must be managed systematically to ensure regulatory compliance and safety. Drain disposal is not recommended for pharmaceutical products like this compound.[1] The U.S. Environmental Protection Agency (EPA) strongly advises against flushing pharmaceuticals, as this can lead to the contamination of waterways.[2]

Step 1: Waste Classification

First, determine the classification of your this compound waste. Pharmaceutical waste is broadly categorized as either hazardous or non-hazardous under the Resource Conservation and Recovery Act (RCRA).[2][3] Ceftriaxone (B1232239) is not typically listed as a P- or U-listed hazardous waste. However, a waste is considered hazardous if it exhibits characteristics such as ignitability, corrosivity, reactivity, or toxicity. For this compound, this is unlikely under normal conditions, but it is the generator's responsibility to make this determination. Unless it is mixed with a listed hazardous chemical, this compound waste is generally considered non-hazardous pharmaceutical waste.

Step 2: Segregation of Waste Streams

Properly segregate this compound waste at the point of generation.

  • Unused or Expired this compound: Place any unused powder, expired vials, or remaining reconstituted solutions into a designated pharmaceutical waste container. This container should be clearly labeled "Non-Hazardous Pharmaceutical Waste" and kept separate from other chemical or biological waste streams.

  • Contaminated Materials: Items such as gloves, bench paper, and wipes that are contaminated with this compound should also be placed in the designated pharmaceutical waste container.

  • Empty Vials: Empty glass vials can often be disposed of in the regular trash or recycling, provided they are not considered RCRA empty and contained a non-hazardous substance. Check with your institution's environmental health and safety (EHS) department for specific guidance.

  • Sharps: All needles and syringes used for reconstitution or administration must be disposed of immediately into a designated sharps container.[4][5] Never reuse needles or syringes.[4]

Step 3: On-Site Storage and Labeling

Store the sealed pharmaceutical waste container in a secure, designated area away from general lab traffic. Ensure the container is properly labeled with its contents and the date of accumulation. This prevents accidental mixing with other waste streams and ensures it is ready for final disposal.

Step 4: Final Disposal

The final disposal of non-hazardous pharmaceutical waste should be handled by a licensed waste management contractor. The most common and recommended methods are incineration at a permitted facility or disposal in a secure solid waste landfill, in accordance with all applicable regulations.[2][3] Do not dispose of this waste in regular trash unless explicitly approved by your EHS department and local authorities.

Quantitative Data Summary

The stability of reconstituted this compound is a key factor in determining when unused portions must be discarded. The following table summarizes the stability of this compound under various conditions. Any solution that has been stored beyond these timeframes should be promptly discarded.

DiluentConcentration RangeStorage ConditionStability Period
5% Dextrose Solution10 mg/mL to 40 mg/mLFrozen (-20°C) in PVC or polyolefin containers26 weeks[6]
0.9% Sodium Chloride Solution10 mg/mL to 40 mg/mLFrozen (-20°C) in PVC or polyolefin containers26 weeks[6]
Reconstituted SolutionVariesRoom Temperature6 hours[7]
Reconstituted SolutionVariesRefrigerated (2-8°C)24 hours[7]

Note: Frozen solutions must be thawed at room temperature before use. Do not refreeze thawed solutions; any unused portion should be discarded.[6]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Rocephin_Disposal_Workflow start This compound Waste Generated classify Classify Waste (Hazardous vs. Non-Hazardous) start->classify segregate Segregate Waste Streams classify->segregate  Non-Hazardous sharps Needles/Syringes segregate->sharps vials Empty Vials segregate->vials pharma_waste Unused/Expired this compound & Contaminated Materials segregate->pharma_waste sharps_container Dispose in Sharps Container sharps->sharps_container storage Secure On-Site Storage sharps_container->storage vials_trash Dispose in Glass Waste/Trash (per institutional policy) vials->vials_trash disposal Final Disposal via Licensed Contractor vials_trash->disposal pharma_container Place in Labeled Pharmaceutical Waste Container pharma_waste->pharma_container pharma_container->storage storage->disposal

Caption: Decision workflow for this compound waste management.

References

Essential Safety and Handling Guide for Rocephin (Ceftriaxone)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, rigorous adherence to safety protocols is paramount when handling pharmaceutical compounds like Rocephin (ceftriaxone). Ceftriaxone, a cephalosporin (B10832234) antibiotic, is classified as a hazardous substance that can elicit allergic skin reactions, cause serious eye irritation, and may lead to allergy or asthma-like symptoms if inhaled.[1][2][3] This guide provides essential, procedural information for the safe handling and disposal of this compound to ensure a secure laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive approach to Personal Protective Equipment (PPE) is critical to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.[1][4]

ActivityRequired PPESpecifications
Weighing and Compounding (Dry Powder) - Respiratory Protection- Eye/Face Protection- Hand Protection- Lab Coat/Gown- NIOSH-approved N95 or higher-level respirator.[1]- Chemical safety goggles or a face shield.[1][5]- Two pairs of powder-free nitrile gloves (double-gloving).[1]- A disposable, low-permeability gown with a solid front and tight-fitting cuffs.[1][4]
Handling Solutions - Eye/Face Protection- Hand Protection- Lab Coat/Gown- Chemical safety goggles.[1][5]- Powder-free nitrile gloves.[1][5]- A disposable or dedicated lab coat.[1][5]
Cleaning Spills - Respiratory Protection- Eye/Face Protection- Hand Protection- Lab Coat/Gown- Shoe Covers- NIOSH-approved N95 or higher-level respirator.[1]- Chemical safety goggles and a face shield.[1]- Two pairs of heavy-duty nitrile gloves.[1]- A disposable, low-permeability gown.[1]- Disposable shoe covers.[1]

Experimental Protocol: Safe Handling and Disposal of this compound

I. General Handling Precautions:

  • Avoid all contact with and inhalation of dust, fumes, mists, and vapors associated with this compound.[5]

  • Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the powdered form.

  • Prohibit eating, drinking, and smoking in areas where this compound is handled.[5]

  • Wash hands thoroughly after handling the product.[5]

II. Donning and Doffing PPE:

Properly putting on (donning) and taking off (doffing) PPE is as crucial as selecting the correct equipment to prevent contamination.[1]

Donning Sequence:

  • Hand Hygiene: Thoroughly wash hands with soap and water.[1]

  • Gown: Put on a disposable gown, ensuring it is securely tied.[1]

  • Respiratory Protection: If handling powder, don an N95 respirator and ensure a proper fit.

  • Eye/Face Protection: Put on chemical safety goggles or a face shield.[1]

  • Gloves: Don the first pair of nitrile gloves, pulling the cuffs over the gown's cuffs. Don a second pair of gloves over the first.[4]

Doffing Sequence:

  • Gloves: Remove the outer pair of gloves first, peeling them away from your body. Then, remove the inner pair.[1]

  • Gown: Untie the gown and peel it away from your body, turning it inside out as you remove it.[1]

  • Hand Hygiene: Wash hands thoroughly.[1]

  • Eye/Face Protection: Remove safety goggles or face shield from the back.[1]

  • Respiratory Protection: Remove the respirator from the back without touching the front.[1]

  • Final Hand Hygiene: Wash hands again thoroughly with soap and water.[1]

III. Disposal Plan:

  • Dispose of all waste materials, including contaminated PPE and cleanup materials, in accordance with all applicable federal, state, and local regulations.[5]

  • Place all used needles and syringes into a puncture-proof sharps container. Needles and syringes should never be reused.[6]

  • For spills, collect the absorbed material and place it in a sealed, properly labeled container for disposal as hazardous waste.

Emergency Procedures

Eye Exposure: Immediately flush eyes with large volumes of water for at least 15 minutes. Seek medical attention if irritation or signs of exposure are noted.[5]

Skin Exposure: Remove contaminated clothing and wash the affected skin area with soap and water for 15 minutes. Seek medical attention if irritation or signs of exposure occur.[5]

Inhalation: If aerosolized, move the individual to fresh air and ventilate the area. If breathing is difficult, seek immediate medical attention.[5]

Accidental Injection: In the event of an accidental injection, wash and disinfect the area and seek immediate medical attention.[5]

This compound Spill Response Workflow

The following diagram outlines the procedural steps for responding to a this compound spill in a laboratory setting.

Spill_Response_Workflow cluster_0 Spill Response Protocol A Spill Occurs B Evacuate and Secure Area A->B C Don Appropriate PPE B->C D Contain the Spill C->D E Clean and Decontaminate D->E F Dispose of Waste E->F G Doff PPE F->G H Wash Hands Thoroughly G->H I Report the Incident H->I

Caption: Workflow for handling a this compound spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rocephin
Reactant of Route 2
Reactant of Route 2
Rocephin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.